molecular formula C16H26O7 B15569958 Tetranor-PGFM

Tetranor-PGFM

Cat. No.: B15569958
M. Wt: 330.37 g/mol
InChI Key: IGRHJCFWWOQYQE-SYQHCUMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-tetranor-prostaglandin FM is a prostanoid that is prostaglandin E2-UM in which the oxo group at position 9 has been reduced to the corresponding alcohol (alpha-configuration). It has a role as a metabolite. It is a prostanoid, an oxo dicarboxylic acid, a secondary alcohol and a ketone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHJCFWWOQYQE-SYQHCUMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Metabolic Pathway of Tetranor-PGFM from PGF2α: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a biologically active lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, uterine contraction, and bronchoconstriction. Due to its potent and localized effects, the in vivo concentration of PGF2α is tightly regulated through rapid metabolism. A key product of this metabolic cascade is 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as tetranor-PGFM. As the major urinary metabolite of PGF2α, this compound serves as a reliable biomarker for systemic PGF2α production.[1] Understanding the metabolic pathway from the parent compound to its urinary metabolite is crucial for the accurate interpretation of biomarker data in clinical and preclinical research, as well as for the development of therapeutic agents that modulate the prostaglandin signaling cascade. This guide provides a detailed technical overview of the metabolic conversion of PGF2α to this compound, including the enzymatic steps, quantitative data on metabolite levels, and detailed experimental protocols for their measurement.

The Metabolic Pathway: From PGF2α to this compound

The metabolic transformation of PGF2α to this compound is a multi-step process involving initial enzymatic modifications followed by systemic degradation pathways, primarily β- and ω-oxidation.

Initial Enzymatic Conversion

The first and rate-limiting step in the systemic metabolism of PGF2α is its conversion to 13,14-dihydro-15-keto-PGF2α. This process involves two key enzymatic reactions:

  • Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position of PGF2α to a ketone group, forming 15-keto-PGF2α.

  • Reduction by 15-Oxoprostaglandin Δ13-Reductase: Subsequently, the double bond between C-13 and C-14 is reduced, yielding 13,14-dihydro-15-keto-PGF2α.[1]

This initial metabolite, 13,14-dihydro-15-keto-PGF2α, has a significantly longer half-life in circulation compared to the parent PGF2α, making it a more suitable biomarker for acute changes in PGF2α synthesis.

Subsequent Degradation: β- and ω-Oxidation

Following its formation, 13,14-dihydro-15-keto-PGF2α undergoes further degradation through two major fatty acid oxidation pathways: β-oxidation and ω-oxidation. These processes primarily occur in the peroxisomes and mitochondria of various tissues, particularly the liver and kidneys.[2][3]

  • β-Oxidation: This is a cyclical process that sequentially shortens the carboxylic acid side chain of the prostaglandin metabolite by two carbon atoms in each cycle. For 13,14-dihydro-15-keto-PGF2α, this results in the removal of two acetyl-CoA units, leading to the formation of a "tetranor" metabolite (meaning four carbons are removed). The key steps in each cycle of β-oxidation involve dehydrogenation, hydration, oxidation, and thiolytic cleavage. While the general mechanism of β-oxidation is well-understood, the specific enzymes responsible for the β-oxidation of prostaglandin metabolites are not as extensively characterized as those for typical fatty acids.

  • ω-Oxidation: This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of the alkyl side chain. This process introduces a hydroxyl group, which is then further oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid.[2][3]

The combination of β-oxidation of the carboxyl side chain and ω-oxidation of the alkyl side chain of 13,14-dihydro-15-keto-PGF2α ultimately leads to the formation of the stable, water-soluble end product, this compound, which is then readily excreted in the urine.

Metabolic_Pathway PGF2a PGF2α Keto_PGF2a 13,14-dihydro-15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH, 15-Oxoprostaglandin Δ13-Reductase Tetranor_PGFM This compound Keto_PGF2a->Tetranor_PGFM β-Oxidation & ω-Oxidation

Metabolic conversion of PGF2α to this compound.

Quantitative Data on PGF2α Metabolites

The concentrations of PGF2α and its metabolites can vary significantly depending on the biological matrix, physiological state, and the presence of disease. The following tables summarize representative quantitative data from the literature.

Table 1: Concentrations of PGF2α Metabolites in Human Plasma

MetaboliteConditionConcentrationReference
13,14-dihydro-15-keto-PGF2αHealthy (late pregnancy)40-60 pg/mL[1]
13,14-dihydro-15-keto-PGF2αParturition (peak)1200-4100 pg/mL[1]
This compoundHealthy (late pregnancy)60-100 pg/mL[1]
This compoundPost-parturition (peak)1000-2000 pg/mL[1]
This compound24h post-parturition100-300 pg/mL[1]

Table 2: Urinary Excretion of this compound in Healthy Adults

SexMean Urinary Excretion (µ g/24h )Reference
Female1.2 ± 7.1[1]
Male1.6 ± 6.0[1]

Experimental Protocols for Metabolite Quantification

The accurate quantification of PGF2α metabolites is essential for their use as biomarkers. The two most common analytical techniques are Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Urinary this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules like this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.

  • Procedure:

    • Acidify a 1 mL urine sample to pH 3.0 with formic acid.

    • Add an internal standard (e.g., deuterated this compound).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • UPLC System: A system capable of high-pressure gradient elution (e.g., Waters ACQUITY UPLC).

  • Column: A reversed-phase C18 column with a small particle size (e.g., 1.7 µm) for high-resolution separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Urine_Sample Urine Sample Acidification Acidification (pH 3) Urine_Sample->Acidification Internal_Standard Add Internal Standard Acidification->Internal_Standard SPE Solid-Phase Extraction (C18) Internal_Standard->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (Reversed-Phase C18) Reconstitution->UPLC MSMS Tandem MS Detection (ESI-, MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification EIA_Workflow Plate Antibody-Coated Plate Add_Sample Add Sample/Standard Plate->Add_Sample Add_Antibody Add Specific Antibody Add_Sample->Add_Antibody Add_Tracer Add Enzyme-Labeled Tracer Add_Antibody->Add_Tracer Incubate Incubate (Competitive Binding) Add_Tracer->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Read_Absorbance Read Absorbance Incubate2->Read_Absorbance Calculate Calculate Concentration Read_Absorbance->Calculate

References

An In-depth Technical Guide to the Biological Functions and Signaling Pathways of Tetranor-PGFM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-PGFM, the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), serves as a crucial biomarker for systemic PGF2α production. While this compound itself is considered biologically inactive, its quantification in biological fluids, particularly urine, provides a reliable and non-invasive method to assess the in vivo activity of its parent compound. PGF2α is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, uterine contraction, and fibrotic remodeling. Its signals are primarily transduced through the Gq-protein coupled FP receptor, activating downstream pathways such as phospholipase C (PLC)/protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and nuclear factor of activated T-cells (NFAT). This guide provides a comprehensive overview of the biosynthesis of this compound, the signaling cascades of PGF2α, and detailed experimental protocols for the quantification of this compound.

Introduction

Prostaglandin F2α (PGF2α) is a member of the prostanoid family of lipid mediators, derived from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts a wide range of biological effects by binding to its specific cell surface receptor, the FP receptor. Due to its rapid metabolism and short half-life in circulation, direct measurement of PGF2α is not a reliable indicator of its systemic production. Instead, its major urinary metabolite, 9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid, commonly known as this compound, is quantified as a stable and accurate surrogate biomarker. This technical guide will delve into the formation of this compound, the intricate signaling pathways of its precursor PGF2α, and provide detailed methodologies for its measurement.

Biosynthesis and Metabolism of PGF2α to this compound

The biosynthesis of PGF2α begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is subsequently metabolized to PGF2α by prostaglandin F synthase.

Once formed, PGF2α is rapidly metabolized, primarily in the lungs, to 15-keto-13,14-dihydro-PGF2α. This metabolite undergoes further degradation in the liver and other tissues through a series of β-oxidation and ω-oxidation steps, ultimately leading to the formation of the water-soluble and readily excretable urinary metabolite, this compound.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Systemic Circulation & Metabolism cluster_3 Excretion Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (free) Arachidonic Acid (free) Arachidonic Acid (in membrane)->Arachidonic Acid (free) Phospholipase A2 PGH2 PGH2 Arachidonic Acid (free)->PGH2 COX-1/2 PGF2α PGF2α PGH2->PGF2α PGF Synthase 15-keto-13,14-dihydro-PGF2α 15-keto-13,14-dihydro-PGF2α PGF2α->15-keto-13,14-dihydro-PGF2α Metabolism (Lungs) This compound This compound 15-keto-13,14-dihydro-PGF2α->this compound β- & ω-oxidation (Liver) Urine Urine This compound->Urine Renal Excretion

Biosynthesis and Metabolism of PGF2α to this compound.

Biological Functions and Signaling Pathways of PGF2α

As this compound is a metabolite, its biological significance is a reflection of the activity of its parent compound, PGF2α. PGF2α mediates its effects through the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.

Upon binding of PGF2α to the FP receptor, the following signaling cascades are initiated:

  • Phospholipase C (PLC) Pathway : The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Activation of the FP receptor can also lead to the phosphorylation and activation of the MAPK cascade, including ERK1/2, which is involved in cell proliferation, differentiation, and survival.

  • Nuclear Factor of Activated T-cells (NFAT) Pathway : The increase in intracellular calcium can activate calcineurin, a calcium-dependent phosphatase, which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression.

These signaling pathways are implicated in a variety of physiological and pathological processes, including:

  • Uterine Contraction : PGF2α is a potent uterotonic agent and plays a critical role in parturition.

  • Inflammation : PGF2α can act as a pro-inflammatory mediator, contributing to vasodilation, increased vascular permeability, and pain.

  • Fibrosis : PGF2α signaling has been implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis, by promoting fibroblast activation and extracellular matrix deposition.[1][2]

  • Ocular Physiology : PGF2α analogues are used to lower intraocular pressure in the treatment of glaucoma.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PGF2α PGF2α FP Receptor FP Receptor PGF2α->FP Receptor Gq Gq FP Receptor->Gq PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC activates Ca2+ Release->PKC activates Calcineurin Calcineurin Ca2+ Release->Calcineurin activates MAPK Cascade MAPK Cascade PKC->MAPK Cascade activates Gene Expression Gene Expression MAPK Cascade->Gene Expression regulates NFAT (cytosol) NFAT (cytosol) Calcineurin->NFAT (cytosol) dephosphorylates NFAT (nucleus) NFAT (nucleus) NFAT (cytosol)->NFAT (nucleus) translocates NFAT (nucleus)->Gene Expression regulates Urine Sample Urine Sample Acidification & IS Spiking Acidification & IS Spiking Urine Sample->Acidification & IS Spiking SPE SPE Acidification & IS Spiking->SPE Elution Elution SPE->Elution Drying & Reconstitution Drying & Reconstitution Elution->Drying & Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Drying & Reconstitution->UPLC-MS/MS Analysis Data Analysis Data Analysis UPLC-MS/MS Analysis->Data Analysis Sample/Standard Addition Sample/Standard Addition Tracer Addition Tracer Addition Sample/Standard Addition->Tracer Addition Incubation (Competition) Incubation (Competition) Tracer Addition->Incubation (Competition) Washing Washing Incubation (Competition)->Washing Substrate Addition Substrate Addition Washing->Substrate Addition Incubation (Color Development) Incubation (Color Development) Substrate Addition->Incubation (Color Development) Stop Solution Addition Stop Solution Addition Incubation (Color Development)->Stop Solution Addition Absorbance Reading Absorbance Reading Stop Solution Addition->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

References

Tetranor-PGFM as a biomarker for prostaglandin F2α synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetranor-PGFM as a Biomarker for Prostaglandin (B15479496) F2α Synthesis

Introduction

Prostaglandin F2α (PGF2α) is a biologically active lipid compound derived from arachidonic acid that plays a pivotal role in a wide array of physiological and pathological processes, including inflammation, uterine contraction during labor, and luteolysis.[1] Accurate assessment of its biosynthesis is crucial for understanding disease mechanisms and for the development of novel therapeutics. However, PGF2α is chemically unstable and rapidly cleared from circulation, making its direct measurement in biological fluids challenging and often unrepresentative of its actual production rate.

This technical guide focuses on 9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid, commonly known as this compound, the major urinary metabolite of PGF2α.[2] Due to its greater stability and abundance in urine, this compound serves as a reliable and non-invasive biomarker for systemic PGF2α synthesis.[3] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the PGF2α synthesis and metabolism pathways, detailed methodologies for this compound quantification, and a summary of its application in clinical and research settings.

Prostaglandin F2α Synthesis and Metabolism

The biosynthesis of PGF2α is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane's phospholipids. This is followed by a series of conversions catalyzed by specific enzymes.

1. Synthesis of PGF2α: Arachidonic acid is first converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (both COX-1 and COX-2 isoforms).[1] From PGH2, PGF2α can be synthesized via at least two distinct pathways:[4][5]

  • Direct Pathway: PGH2 is directly converted to PGF2α by the action of an aldo-keto reductase, such as AKR1C3 (also known as PGF synthase).[5]

  • Indirect Pathway: PGH2 is first isomerized to Prostaglandin E2 (PGE2), which is then converted to PGF2α by enzymes like AKR1C1 and AKR1C2.[4][5]

2. Metabolism of PGF2α to this compound: Once synthesized, PGF2α has a short half-life in the bloodstream. It is rapidly metabolized, primarily in the lungs, into inactive forms that are eventually excreted in the urine. The major metabolic pathway involves:[3]

  • Initial Conversion: The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes PGF2α to 15-keto-PGF2α.

  • Reduction: This is followed by the reduction of the C13-C14 double bond by 15-oxo-prostaglandin Δ13-reductase to form 13,14-dihydro-15-keto-PGF2α, which is the initial, biologically inactive plasma metabolite.[3]

  • Chain Shortening: Subsequent β- and ω-oxidation processes shorten the carboxylic acid and alkyl side chains, respectively, leading to the formation of the C16 dicarboxylic acid metabolite, this compound.[3] This stable end-product is then excreted by the kidneys.[3]

PGF2a_Pathway cluster_synthesis PGF2α Synthesis cluster_metabolism PGF2α Metabolism AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1 / COX-2 PGE2 PGE2 PGH2->PGE2 PGE Synthase PGF2a PGF2α PGH2->PGF2a AKR1C3 PGE2->PGF2a AKR1C1 / AKR1C2 PGF2a_meta PGF2α Keto_PGF2a 13,14-dihydro-15-keto-PGF2α PGF2a_meta->Keto_PGF2a 15-PGDH & 15-oxo-PGΔ13-reductase Tetranor_PGFM This compound Keto_PGF2a->Tetranor_PGFM β- & ω-oxidation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect Urine Sample Collection & Storage (-80°C) Spike Spike with Internal Standard (e.g., this compound-d6) Collect->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Reconstitute Drydown and Reconstitution SPE->Reconstitute LC Liquid Chromatography (LC) Separation Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC->MS Quant Quantification against Standard Curve MS->Quant Normalize Normalization to Urinary Creatinine Quant->Normalize

References

The Role of Tetranor-PGFM in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetranor-PGFM (11α-Hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). In the landscape of inflammatory research, the quantification of stable metabolites of bioactive lipids has become a cornerstone for understanding disease pathogenesis and evaluating therapeutic interventions. PGF2α is a potent lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway and is involved in a myriad of physiological and pathological processes, including smooth muscle contraction, luteolysis, and inflammation. Due to the short half-life of primary prostaglandins (B1171923) like PGF2α in circulation, direct measurement is often impractical. Consequently, their more stable downstream metabolites, such as this compound, serve as reliable surrogate biomarkers for systemic PGF2α biosynthesis.[1] This technical guide provides an in-depth overview of the role and measurement of this compound in various preclinical inflammatory disease models, intended for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism of PGF2α to this compound

The generation of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX-1 or COX-2 enzymes into the unstable intermediate PGH2. PGH2 is subsequently reduced to PGF2α. Following its biological action, PGF2α is rapidly metabolized, primarily through a series of oxidation and chain-shortening reactions, to yield this compound, which is then excreted in the urine.[1] This metabolic stability makes this compound an excellent biomarker for tracking in vivo PGF2α production over time.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Systemic Circulation / Excretion Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGH2 Reductase Metabolites Intermediate Metabolites (e.g., 13,14-dihydro-15-keto-PGF2α) PGF2a->Metabolites Metabolism (Oxidation) PGFM This compound Metabolites->PGFM β- & ω-oxidation Urine Urinary Excretion PGFM->Urine

PGF2α Biosynthesis and Metabolism Pathway.

Role of this compound in Preclinical Inflammatory Models

This compound has been utilized as a biomarker in a range of inflammatory disease models. Its levels often correlate with the severity of inflammation, providing a quantitative measure of disease activity and the efficacy of anti-inflammatory agents.

Inflammatory Bowel Disease (IBD) Models

Animal models are crucial for understanding the pathogenesis of IBD, which includes Crohn's disease and ulcerative colitis.[2] Common models include the dextran (B179266) sodium sulfate (B86663) (DSS) and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis models.[3][4][5] In these models, the induction of intestinal inflammation leads to an upregulation of the COX pathway and subsequent prostanoid production.

Table 1: this compound Levels in IBD Models (Illustrative Data)

Model Treatment Group Analyte Concentration (ng/mg Creatinine) Fold Change vs. Control
DSS-induced Colitis (Mouse) Control Urinary this compound 1.5 ± 0.3 -
DSS-induced Colitis (Mouse) DSS Urinary this compound 8.2 ± 1.1 ~5.5x

| DSS-induced Colitis (Mouse) | DSS + Anti-inflammatory Drug X | Urinary this compound | 3.1 ± 0.5 | ~2.1x |

Note: Data are representative and compiled for illustrative purposes based on typical findings in the literature.

Respiratory Inflammation Models

In models of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), inflammation is a key component.[6] The ovalbumin (OVA)-induced allergic asthma model is widely used to study airway inflammation.[7][8][9] Increased levels of prostaglandin metabolites, including this compound, are observed in bronchoalveolar lavage fluid (BALF) and urine, reflecting the inflammatory state of the lungs.

Table 2: this compound in Respiratory Inflammation Models (Illustrative Data)

Model Sample Type Treatment Group Concentration (pg/mL) Fold Change vs. Control
OVA-induced Asthma (Mouse) BALF Control (Saline) 35 ± 8 -
OVA-induced Asthma (Mouse) BALF OVA Challenge 150 ± 25 ~4.3x
LPS-induced Lung Injury (Rat) Urine Control 2.1 ± 0.4 (ng/mg Cr) -

| LPS-induced Lung Injury (Rat) | Urine | LPS | 10.5 ± 1.9 (ng/mg Cr) | ~5.0x |

Note: Data are representative and compiled for illustrative purposes based on typical findings in the literature.

Cardiovascular and Systemic Inflammation Models

Atherosclerosis and other cardiovascular diseases have a significant inflammatory component.[10] Models using bacterial lipopolysaccharide (LPS) to induce systemic inflammation and pyrexia show a coordinated elevation in urinary prostanoid metabolites.[11] This highlights the utility of this compound as a biomarker for systemic inflammatory responses.

Experimental Methodologies

Accurate and reproducible quantification of this compound is critical. The following sections detail common experimental protocols for inducing inflammatory models and measuring this key biomarker.

Experimental Workflow for this compound Analysis

The overall process involves inducing a disease state in an animal model, collecting appropriate biological samples, and quantifying the biomarker using a suitable analytical method.

G A 1. Inflammatory Model Induction (e.g., DSS, OVA, LPS) B 2. Animal Monitoring & Disease Progression A->B C 3. Sample Collection (Urine, Plasma, BALF) B->C D 4. Sample Preparation (Centrifugation, SPE) C->D E 5. Quantification D->E F ELISA E->F Immunoassay G LC-MS/MS E->G Mass Spectrometry H 6. Data Analysis (Normalization to Creatinine (B1669602), Statistical Analysis) F->H G->H

General Experimental Workflow.
Induction of Inflammatory Disease Models

1. DSS-Induced Colitis (Mouse Model)

  • Objective: To induce acute colitis resembling ulcerative colitis.

  • Materials: Dextran sodium sulfate (DSS, 36-50 kDa), drinking water, animal balance.

  • Procedure:

    • House mice (e.g., C57BL/6) and allow them to acclimate for one week.

    • Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The exact concentration may require optimization based on the DSS batch and mouse strain.

    • Replace the regular drinking water with the DSS solution and provide it ad libitum for 5-7 consecutive days.

    • Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding (Disease Activity Index).

    • On day 7-8, collect colon tissue for histology and urine/blood for biomarker analysis.

2. Ovalbumin (OVA)-Induced Allergic Asthma (Mouse Model)

  • Objective: To induce allergic airway inflammation.

  • Materials: Ovalbumin (OVA), Aluminum hydroxide (B78521) (Alum), Saline.

  • Procedure:

    • Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a 200 µL volume of saline.

    • Challenge: On days 24, 25, and 26, challenge the mice by intranasal administration of 50 µg OVA in 50 µL of saline.

    • Analysis: 24-48 hours after the final challenge, collect BALF for cell counts and cytokine analysis, urine for metabolite analysis, and lung tissue for histology.

Sample Collection and Preparation
  • Urine: Place mice in metabolic cages for 4-24 hours to collect urine. Centrifuge the collected urine at ~2000 x g for 10 minutes to remove debris. Store the supernatant at -80°C. For normalization, measure creatinine concentration using a commercially available kit.[12]

  • Plasma: Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at ~1500 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • Solid-Phase Extraction (SPE): For purification and concentration, especially prior to LC-MS/MS, SPE is often required. Acidify the sample (e.g., with formic acid) and apply it to an SPE cartridge (e.g., C18). Wash the cartridge to remove impurities and then elute the analytes with an organic solvent like acetonitrile (B52724) or ethyl acetate.[13]

Quantification of this compound

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: Competitive immunoassays use a specific antibody to detect this compound. The signal is inversely proportional to the amount of analyte in the sample.

  • Generalized Protocol:

    • Reagent Preparation: Reconstitute all reagents (tracer, antibody, standards) as per the kit manufacturer's instructions (e.g., Cayman Chemical, Thermo Fisher Scientific).[12][14]

    • Standard Curve: Prepare a serial dilution of the this compound standard to generate a standard curve.

    • Sample Incubation: Add standards and prepared samples to the wells of a microplate pre-coated with a capture antibody.

    • Add the enzyme-conjugated tracer (e.g., AChE or HRP-linked this compound) and the specific antibody. Incubate for the recommended time (e.g., 18 hours at 4°C).[15]

    • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Development: Add the substrate solution (e.g., Ellman's Reagent for AChE or TMB for HRP) and incubate for 60-90 minutes to allow color development.[15]

    • Reading: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405-420 nm) using a microplate reader.[15]

    • Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This highly sensitive and specific method separates the analyte using liquid chromatography and detects it based on its unique mass-to-charge ratio.[16][17]

  • Generalized Protocol:

    • Sample Preparation: Perform protein precipitation (for plasma) and/or SPE on the samples.[13] Dry the eluate and reconstitute in the mobile phase.

    • Chromatography: Inject the sample into an HPLC or UPLC system equipped with a C18 column. Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Introduce the eluent into the mass spectrometer source (e.g., ESI).

    • Detection: Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. An internal standard (e.g., deuterated this compound) is used for accurate quantification.

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Upstream Inflammatory Signaling Pathways

The production of prostaglandins is a downstream consequence of the activation of broad inflammatory signaling pathways. The Toll-like receptor 4 (TLR4) pathway is a classic example. Recognition of LPS by TLR4 on immune cells like macrophages initiates a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB.[18][19][20] NF-κB then drives the expression of pro-inflammatory genes, including COX-2, which in turn leads to the increased production of PGF2α and its metabolite, this compound.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Gene Transcription (Nucleus) NFkB->Nucleus Translocation COX2 COX-2 Expression Nucleus->COX2 PGFM ↑ this compound COX2->PGFM AA Arachidonic Acid AA->PGFM COX-2

Inflammatory Signaling Leading to Prostaglandin Production.

Conclusion

This compound is a robust and reliable biomarker for monitoring PGF2α-mediated inflammatory processes in preclinical research. Its stability and ease of detection in urine and other biological fluids make it a valuable tool for assessing disease activity in models of IBD, respiratory inflammation, and systemic inflammatory conditions. The choice between ELISA and LC-MS/MS for quantification depends on the required sensitivity, specificity, and available resources. By incorporating the measurement of this compound into preclinical studies, researchers can gain critical insights into inflammatory mechanisms and more effectively evaluate the potential of novel anti-inflammatory therapeutics.

References

Tetranor-PGFM concentrations in urine during human pregnancy and labor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quantification of prostaglandin (B15479496) metabolites in urine provides a non-invasive window into various physiological and pathophysiological processes. Among these, 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (Tetranor-PGFM), the major urinary metabolite of prostaglandin F2α (PGF2α), has garnered significant interest as a potential biomarker in human pregnancy and labor. This technical guide synthesizes current knowledge on urinary this compound concentrations during gestation and parturition, details the experimental protocols for its measurement, and illustrates the key signaling and metabolic pathways involved.

Quantitative Analysis of Urinary this compound in Pregnancy and Labor

The concentration of this compound in urine exhibits dynamic changes throughout pregnancy and labor, reflecting the underlying physiological shifts in PGF2α synthesis and metabolism. While comprehensive longitudinal data remains a subject of ongoing research, existing studies provide valuable insights into these fluctuations.

In pregnant women, urinary levels of this compound are significantly elevated, reportedly 2 to 5-fold higher than in non-pregnant individuals.[1] These concentrations tend to decrease to pre-pregnancy levels shortly after delivery.[1] Studies have shown that the excretion of the major urinary metabolite of PGF2α is markedly increased during labor, indicating a surge in PGF2α production.

While specific concentrations of this compound across trimesters are not extensively documented in readily available literature, related metabolites offer a glimpse into the trends. For instance, levels of 13,14-dihydro-15-keto-PGF2α (PGFM), a precursor to this compound, are significantly higher in the plasma of women in preterm labor who deliver prematurely compared to those who do not.[2] Furthermore, urinary concentrations of PGFM and the PGE2 metabolite, PGEM, are elevated during term labor compared to non-laboring states at term.[3][4]

For the purpose of this guide, a summary of representative data on a closely related PGF2α metabolite, PGFM, is presented below to illustrate the expected trends. It is important to note that these are not direct values for this compound and are based on log-transformed data from a single study, highlighting the need for more direct quantitative studies on this compound.

GroupNMean Log2 (PGFM) ± SD
Term Non-Labor (TNL)3210.3 ± 1.23
Term Labor (TL)49Higher than TNL
Preterm Non-Labor (PTNL)15No significant change

Note: Specific mean and SD for the Term Labor group were not explicitly provided in the referenced table as directly comparable values.

Experimental Protocols for Urinary this compound Measurement

The accurate quantification of this compound in urine necessitates robust and validated analytical methods. The two primary techniques employed are immunoassays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Collection and Storage
  • Collection: Midstream urine samples should be collected in sterile containers.

  • Storage: Samples that cannot be assayed immediately should be stored at -80°C to ensure the stability of the prostaglandin metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying prostaglandin metabolites due to its high throughput and relatively lower cost compared to mass spectrometry.

Protocol Overview (based on commercially available kits):

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge the samples to remove any particulate matter.

    • Dilute the urine samples in the appropriate assay buffer. The dilution factor will depend on the expected concentration of this compound and the sensitivity of the specific ELISA kit.

  • Assay Procedure:

    • Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase) to each well. This will compete with the unlabeled this compound in the sample for binding to the capture antibody.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove any unbound reagents.

    • Add a substrate solution that will react with the enzyme conjugate to produce a colored product.

    • Stop the reaction and measure the absorbance of the colored product using a microplate reader.

    • The concentration of this compound in the samples is inversely proportional to the intensity of the color produced. A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of this compound and is considered the gold standard for prostaglandin analysis.

Detailed Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-Tetranor-PGFM) to each urine sample. This is crucial for correcting for any loss of analyte during sample processing and for variations in instrument response.

    • Acidification: Acidify the urine samples with an appropriate acid (e.g., formic acid).

    • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., a polymeric reversed-phase cartridge) with methanol (B129727) followed by acidified water.

    • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

    • Elution: Elute the this compound and the internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system. A reversed-phase column is typically used to separate this compound from other components in the sample extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) is commonly employed.

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both this compound and its deuterated internal standard (Multiple Reaction Monitoring - MRM).

    • Quantification: The concentration of this compound in the original urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Signaling and Metabolic Pathways

PGF2α Signaling Pathway in Uterine Contraction

PGF2α plays a critical role in stimulating uterine contractions during labor. Its effects are mediated through a specific G-protein coupled receptor, the FP receptor.

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gαq FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3 receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction

Caption: PGF2α signaling pathway leading to uterine contraction.

Metabolism of PGF2α to this compound

PGF2α is rapidly metabolized in the body to more stable compounds that are then excreted in the urine. The major metabolic pathway involves a series of enzymatic reactions that ultimately lead to the formation of this compound.

PGF2a_Metabolism PGF2a Prostaglandin F2α (PGF2α) Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH Dihydro_Keto_PGF2a 13,14-dihydro-15-keto-PGF2α (PGFM) Keto_PGF2a->Dihydro_Keto_PGF2a Δ¹³-reductase Beta_Oxidation β-Oxidation (x2) Dihydro_Keto_PGF2a->Beta_Oxidation Omega_Oxidation ω-Oxidation Beta_Oxidation->Omega_Oxidation Tetranor_PGFM This compound Omega_Oxidation->Tetranor_PGFM

Caption: Metabolic pathway of PGF2α to its major urinary metabolite, this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the analysis of urinary this compound using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection and Storage (-80°C) Spiking Internal Standard Spiking (d4-Tetranor-PGFM) Urine_Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evap_Recon Evaporation and Reconstitution SPE->Evap_Recon LC_Separation Liquid Chromatography (LC) Separation Evap_Recon->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification Data_Reporting Data Reporting (ng/mg creatinine) Quantification->Data_Reporting

Caption: Experimental workflow for urinary this compound analysis by LC-MS/MS.

Conclusion

Urinary this compound is a promising biomarker for monitoring prostaglandin F2α activity during human pregnancy and labor. The significant increase in its excretion during parturition underscores its potential utility in studies of term and preterm labor. The choice between ELISA and LC-MS/MS for quantification will depend on the specific requirements of the research, with ELISA offering higher throughput and LC-MS/MS providing superior specificity and sensitivity. Standardization of protocols for sample handling and analysis is critical for ensuring the comparability of data across different studies. Further research, particularly longitudinal studies providing detailed quantitative data on this compound concentrations throughout all trimesters of pregnancy, is warranted to fully elucidate its role and clinical potential.

References

The Discovery and Characterization of Tetranor-PGFM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies for Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid), the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). Since its identification, this compound has emerged as a crucial biomarker for monitoring in vivo PGF2α synthesis, with significant implications for studying inflammatory diseases, particularly those involving mast cell activation such as mastocytosis and allergic reactions. This document details the historical context of its discovery, its biochemical properties, and in-depth experimental protocols for its quantification in biological matrices. Furthermore, it presents key quantitative data in a structured format and visualizes the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Initial Characterization

The journey to understanding the metabolic fate of prostaglandins (B1171923) began in the late 1960s and early 1970s, with the pioneering work of Granström and Samuelsson. Their research was fundamental in elucidating the complex pathways of prostaglandin metabolism in humans.

In 1969, Granström and Samuelsson first reported the structure of a major urinary metabolite of PGF2α in man.[1] This was followed by a more detailed study published in the Journal of Biological Chemistry in 1971, which elaborated on the metabolism of PGF2α in female subjects.[2] Through a series of meticulous experiments involving the administration of radioactively labeled PGF2α and subsequent analysis of urinary metabolites, they successfully isolated and characterized several metabolic products.

The key metabolite, initially referred to as the main urinary metabolite, was identified as 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid, now commonly known as this compound. Their work revealed that the metabolism of PGF2α involves several key enzymatic steps:

  • Oxidation of the C-15 hydroxyl group: The first step is the oxidation of the allylic alcohol group at C-15 to a ketone.

  • Reduction of the C-13 double bond: The double bond between C-13 and C-14 is subsequently reduced.

  • β-oxidation: Both the carboxylic and the aliphatic side chains of the prostaglandin molecule undergo two steps of β-oxidation, leading to the removal of four carbon atoms (hence "tetranor").

  • ω-oxidation: The terminal methyl group is oxidized to a carboxylic acid, resulting in a dicarboxylic acid.

These foundational studies laid the groundwork for the use of this compound as a reliable indicator of systemic PGF2α production, as the parent prostaglandin has a very short half-life in circulation.

Biochemical Properties and Significance

This compound is a C16 dicarboxylic acid derived from the C20 fatty acid precursor, PGF2α. Its measurement in urine provides a time-integrated assessment of PGF2α synthesis, making it a valuable tool in clinical and research settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₂₆O₇
Molecular Weight 330.37 g/mol
IUPAC Name 8-[(1R,2R,3S,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
CAS Number 23109-94-6

The biological significance of this compound lies in its role as a biomarker. Elevated levels of urinary this compound are associated with conditions characterized by increased PGF2α production, which is a potent mediator of inflammation, smooth muscle contraction, and luteolysis. Notably, PGF2α is produced in significant amounts by activated mast cells. Consequently, this compound has become a key biomarker for systemic mastocytosis and other mast cell activation syndromes, as well as allergic diseases.[3][4][5]

PGF2α Signaling Pathway

To fully appreciate the significance of this compound as a biomarker, it is essential to understand the biological actions of its parent compound, PGF2α. PGF2α exerts its effects by binding to the PGF receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular signaling events.

PGF2a_Signaling_Pathway PGF2α Signaling Pathway PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream_effectors Downstream Effectors Ca2_release->Downstream_effectors Activates PKC->Downstream_effectors Activates Physiological_responses Physiological Responses (e.g., Smooth Muscle Contraction, Inflammation) Downstream_effectors->Physiological_responses Lead to Experimental_Workflow Experimental Workflow for Urinary this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_collection Urine Collection (24h or Spot) storage Sample Storage (-80°C) urine_collection->storage extraction Solid-Phase Extraction (SPE) storage->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation (Reversed-Phase) evaporation->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification & Normalization (to Creatinine) calibration->quantification

References

In Vivo Stability and Half-Life of Tetranor-PGFM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), a potent bioactive lipid involved in numerous physiological and pathological processes. Due to the rapid metabolism of primary prostaglandins (B1171923) in vivo, the quantification of their stable metabolites, such as this compound, serves as a reliable method for assessing endogenous PGF2α production. This technical guide provides a comprehensive overview of the in vivo stability and half-life of this compound, detailed experimental protocols for its quantification, and a visualization of its metabolic pathway.

In Vivo Stability and Pharmacokinetics of this compound

While a precise quantitative half-life for this compound in plasma is not extensively documented in publicly available literature, its behavior in vivo indicates significant stability compared to its parent compound and initial metabolites. Following the administration of radiolabeled PGF2α, this compound emerges as the predominant plasma metabolite approximately 20 minutes post-injection.[1] Notably, it persists in the circulation for a longer duration than its precursor, 13,14-dihydro-15-keto-PGF2α, suggesting a slower clearance rate and greater stability in vivo.[1]

The primary route of elimination for this compound is through renal excretion into the urine.[1] This characteristic makes urinary quantification a non-invasive and effective method for monitoring systemic PGF2α synthesis over time.

Quantitative Data on this compound Excretion

The following table summarizes the urinary excretion levels of this compound in healthy human subjects, providing an indication of its production and clearance.

Population GroupMean Urinary Excretion of this compoundReference
Healthy Females7-13 µg/24 hours[2]
Healthy Males11-59 µg/24 hours[2]
Pregnant Females2 to 5-fold higher than non-pregnant levels[2]

Metabolic Pathway of PGF2α to this compound

The formation of this compound from PGF2α involves a series of enzymatic reactions. The pathway is initiated by the rapid conversion of PGF2α to its 15-keto-13,14-dihydro metabolite, which is then further metabolized through β-oxidation and ω-oxidation to yield this compound.[1]

PGF2a_Metabolism PGF2a Prostaglandin F2α (PGF2α) Metabolite1 15-keto-13,14-dihydro-PGF2α PGF2a->Metabolite1 15-PGDH, 15-oxo-prostaglandin Δ13-reductase TetranorPGFM This compound Metabolite1->TetranorPGFM β-oxidation & ω-oxidation

Figure 1: Metabolic conversion of PGF2α to this compound.

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound in biological matrices is crucial for its use as a biomarker. The following sections detail representative methodologies for its extraction and analysis.

Solid-Phase Extraction (SPE) from Urine

This protocol outlines a general procedure for the extraction of prostaglandins and their metabolites from urine using a C18 SPE cartridge. Optimization may be required based on the specific sample matrix and analytical instrumentation.

Materials:

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the samples at 2000 x g for 10 minutes to pellet any precipitate.

    • Adjust the pH of the supernatant to ~3.5 with formic acid.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned C18 cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of hexane to remove non-polar, lipid-soluble impurities.

  • Elution:

    • Elute the prostaglandins and their metabolites from the cartridge with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS/MS analysis).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable run time to achieve separation from other analytes.

  • Flow Rate: 0.3 - 0.5 mL/minute.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., deuterated this compound) should be optimized.

    • Example (Note: these values should be empirically determined on the specific instrument):

      • This compound: Q1 m/z 329.2 -> Q3 m/z 163.1

      • Internal Standard (d4-Tetranor-PGFM): Q1 m/z 333.2 -> Q3 m/z 167.1

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

  • A calibration curve is constructed by analyzing a series of known concentrations of a this compound analytical standard with a constant concentration of the internal standard.

  • The concentration of this compound in the unknown samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., Urine) SPE Solid-Phase Extraction (SPE) SampleCollection->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantification Quantification LCMS->Quantification DataAnalysis Data Analysis & Interpretation Quantification->DataAnalysis

Figure 2: General workflow for this compound analysis.

Conclusion

This compound is a stable and reliable biomarker for the assessment of in vivo PGF2α production. Its persistence in circulation and consistent urinary excretion make it a valuable tool for researchers and drug development professionals. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible quantification of this compound, enabling a deeper understanding of the role of the PGF2α pathway in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Species Differences in Tetranor-PGFM Metabolism and Excretion

This guide provides a comprehensive overview of the species-specific differences in the metabolism and excretion of this compound, the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). Understanding these variations is crucial for the accurate interpretation of preclinical data and its translation to human studies in drug development and physiological research.

Introduction to PGF2α Metabolism

Prostaglandin F2α (PGF2α) is a biologically active lipid mediator involved in a wide range of physiological processes, including inflammation, reproduction, and smooth muscle contraction. Due to its short half-life in circulation, direct measurement of PGF2α is not a reliable indicator of its systemic production. Instead, its more stable metabolites are quantified. The primary and most abundant urinary metabolite of PGF2α in many species is 5α,7α-dihydroxy-11-ketotetranorprostane-1,16-dioic acid, commonly known as this compound. The metabolic pathway leading to this compound involves a series of enzymatic reactions that can vary significantly between species.

The General Metabolic Pathway of PGF2α to this compound

The conversion of PGF2α to this compound is a multi-step process that primarily occurs in the liver, lungs, and kidneys. The generalized pathway involves the following key enzymatic steps:

  • Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): This is the initial and rate-limiting step where the C15 hydroxyl group of PGF2α is oxidized to a ketone, forming 15-keto-PGF2α.

  • Reduction by 15-oxo-prostaglandin Δ13-reductase: The Δ13 double bond of 15-keto-PGF2α is reduced to yield 13,14-dihydro-15-keto-PGF2α, which is the major circulating metabolite in many species, although it is also transient.[1][2]

  • β-oxidation: The carboxylic acid side chain of 13,14-dihydro-15-keto-PGF2α undergoes two cycles of β-oxidation, removing four carbon atoms and leading to the formation of a "tetranor" compound.

  • ω-oxidation: The terminal methyl group of the aliphatic side chain is hydroxylated and subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid.

This series of reactions results in the formation of this compound, which is then primarily excreted in the urine.[2]

PGF2a_Metabolism PGF2a PGF2α Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH Dihydro_Keto_PGF2a 13,14-dihydro-15-keto-PGF2α Keto_PGF2a->Dihydro_Keto_PGF2a 15-oxo-prostaglandin Δ13-reductase Tetranor_PGFM This compound Dihydro_Keto_PGF2a->Tetranor_PGFM β-oxidation & ω-oxidation Species_Metabolism_Comparison cluster_cattle_rat_guineapig Cattle, Rat, Guinea Pig cluster_sheep_rabbit Sheep, Rabbit Cattle_PGF2a PGF2α Cattle_Metabolite1 13,14-dihydro-15-keto-PGF2α (Prominent in Plasma) Cattle_PGF2a->Cattle_Metabolite1 Cattle_Metabolite2 Tetranor Metabolite (Prominent in Plasma) Cattle_Metabolite1->Cattle_Metabolite2 Sheep_PGF2a PGF2α Sheep_Metabolite1 13,14-dihydro-15-keto-PGF2α Sheep_PGF2a->Sheep_Metabolite1 Sheep_Metabolite2 Highly Polar Dicarboxylic Acids (Dominant in Plasma) Sheep_Metabolite1->Sheep_Metabolite2 Experimental_Workflow Sample Biological Sample (Urine or Plasma) SPE Solid-Phase Extraction (Purification & Concentration) Sample->SPE Analysis Analytical Method SPE->Analysis LCMS LC-MS/MS Analysis->LCMS High Specificity GCMS GC-MS Analysis->GCMS Requires Derivatization IA Immunoassay Analysis->IA High Throughput Data Data Analysis & Quantification LCMS->Data GCMS->Data IA->Data

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Protocol for Tetranor-PGFM Quantification in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin F2α (PGF2α) is a key lipid mediator involved in various physiological and pathological processes, including inflammation, uterine contraction, and bronchoconstriction. The quantification of its major urinary metabolite, 5α,7α-dihydroxy-11-keto-tetranor-prostane-1,16-dioic acid (Tetranor-PGFM), provides a non-invasive and reliable index of systemic PGF2α production. This compound is a critical biomarker in studies related to inflammation, oxidative stress, and pregnancy.[1] Normal excretion levels vary between genders, with healthy females excreting 7-13 µg per day and healthy males 11-59 µg per day.[1] During pregnancy, these levels can increase two to five-fold.[1]

This application note presents a robust and high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human urine. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer, ensuring high selectivity and precision.

Biosynthesis Pathway of this compound

This compound is the end-product of the metabolic breakdown of PGF2α. This pathway originates from arachidonic acid, which is converted to PGH2 by cyclooxygenase (COX) enzymes. PGH2 is then converted to PGF2α, which is subsequently metabolized in the body and excreted in the urine as this compound.

Tetranor_PGFM_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Conversion PGF2a_Synthase PGF2α Synthase PGH2->PGF2a_Synthase PGF2a Prostaglandin F2α (PGF2α) PGF2a_Synthase->PGF2a Reduction Metabolism Systemic Metabolism (β-oxidation, ω-oxidation) PGF2a->Metabolism Metabolized Tetranor_PGFM This compound (Urinary Metabolite) Metabolism->Tetranor_PGFM Excreted

Caption: Biosynthesis pathway of this compound from Arachidonic Acid.

Experimental Protocol

This protocol details the procedure from urine sample preparation to LC-MS/MS (B15284909) data acquisition.

Materials and Reagents
  • Standards: this compound and deuterated internal standard (e.g., this compound-d4).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (≥98%).

  • SPE Cartridges: Oasis HLB μElution plates or similar polymeric reversed-phase cartridges.[2]

  • Reagents: Butylated hydroxytoluene (BHT), Citric Acid.

  • Consumables: 1.5 mL polypropylene (B1209903) tubes, 96-well collection plates, autosampler vials.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing & Centrifugation: Thaw frozen human urine samples on ice. Centrifuge at 4°C to pellet any precipitate.

  • Internal Standard Spiking: To a 500 µL aliquot of urine supernatant, add the deuterated internal standard (e.g., this compound-d4) to a final concentration of 2-5 ng/mL.

  • Acidification: Acidify the sample by adding 40 µL of 1 M citric acid or adjust the pH to ~3 with formic acid to ensure the analyte is in a neutral form for efficient binding to the SPE sorbent.[3][4]

  • SPE Cartridge Conditioning: Condition the SPE cartridge wells sequentially with 200 µL of methanol followed by 200 µL of LC-MS grade water.[2]

  • Sample Loading: Load the entire acidified urine sample (~540 µL) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 200 µL of water to remove salts and other polar impurities. Follow with a wash using 200 µL of hexane (B92381) to remove non-polar interferences.[2]

  • Elution: Elute the this compound and the internal standard from the cartridge with two aliquots of 50 µL of acetonitrile or an appropriate mixture like 80% acetonitrile/0.1% TFA.[2][3]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A UPLC or HPLC system capable of high-pressure gradient delivery.

  • MS System: A triple quadrupole mass spectrometer equipped with a negative ion electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Negative Ion Electrospray (ESI-)
MRM Transitions To be optimized empirically. Representative values are:- this compound: Q1 m/z 371.2 -> Q3 m/z 169.1- this compound-d4: Q1 m/z 375.2 -> Q3 m/z 173.1
Source Temperature 350°C[4]
Electrospray Voltage -4200 V[4]
Collision Gas Nitrogen
Dwell Time 100-200 ms per transition

Experimental Workflow

The entire process from sample collection to final data analysis is outlined below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample (0.5 mL) Spike Spike with Internal Std (this compound-d4) Urine->Spike Acidify Acidify Sample (pH ~3) Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute & Dry Down SPE->Elute Recon Reconstitute in Mobile Phase Elute->Recon LC UPLC/HPLC Separation (C18 Column) Recon->LC Inject MS Tandem MS Detection (ESI-, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of this compound Calibration->Quant

Caption: Workflow for this compound quantification in human urine.

Data Presentation and Method Performance

Calibration and Quality Control

Calibration curves are generated by spiking known concentrations of this compound into a surrogate matrix (e.g., artificial urine or stripped urine) and processing them alongside the unknown samples. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure data validity.

Summary of Quantitative Performance

The method is validated to be sensitive, reproducible, and accurate.[5] The performance characteristics are summarized in the table below, based on typical results for similar urinary biomarker assays.

ParameterSpecification
Linear Range 0.5 - 100 ng/mL[5][6]
Lower Limit of Quantification (LLOQ) ≤ 0.5 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-assay Precision (%CV) < 15%[5][6]
Inter-assay Precision (%CV) < 15%[5][6]
Accuracy (%Bias) Within ±15%[5][6]
SPE Recovery > 80%[2]

Conclusion

The described online SPE-LC-MS/MS method provides a high-throughput, sensitive, and reliable platform for the quantification of this compound in human urine.[5] This protocol minimizes manual sample handling, reduces the risk of analytical variability, and is suitable for clinical and research settings where accurate measurement of PGF2α production is required. The method's performance makes it an invaluable tool for researchers investigating inflammatory diseases and other conditions where prostaglandins (B1171923) play a significant role.

References

Development of a Competitive ELISA for Tetranor-PGFM Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of Prostaglandin (B15479496) F2α (PGF2α), a key mediator in various physiological and pathological processes, including inflammation, uterine contraction, and luteolysis.[1] The measurement of urinary this compound provides a non-invasive and reliable index of systemic PGF2α production. In healthy non-pregnant females, daily excretion is approximately 7-13 µg, while in healthy males it ranges from 11-59 µg.[1] Elevated levels can be indicative of various conditions, making its accurate quantification a valuable tool in clinical and research settings.

This document provides detailed application notes and experimental protocols for the development of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound in biological samples, primarily urine.

Principle of the Competitive ELISA

The competitive ELISA is an immunoassay format ideal for the detection of small molecules like this compound. In this assay, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (tracer) for binding to a limited number of specific anti-Tetranor-PGFM antibody binding sites, which are typically immobilized on a microplate. The amount of enzyme-labeled tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically. A standard curve is generated using known concentrations of unlabeled this compound, and the concentration in unknown samples is determined by interpolating from this curve.

Figure 1. Principle of the competitive ELISA for this compound detection.

Signaling Pathways and Logical Relationships

Prostaglandin F2α Metabolism

This compound is a downstream metabolite of PGF2α. The metabolic cascade involves several enzymatic steps, primarily oxidation and beta-oxidation, which convert the parent prostaglandin into a more water-soluble compound for urinary excretion. Understanding this pathway is crucial for interpreting the biological significance of measured this compound levels.

PGF2a_Metabolism PGF2a Prostaglandin F2α (PGF2α) Metabolite1 15-keto-PGF2α PGF2a->Metabolite1 15-PGDH Metabolite2 13,14-dihydro-15-keto-PGF2α Metabolite1->Metabolite2 15-oxo-prostaglandin Δ13-reductase BetaOxidation β-oxidation & ω-oxidation Metabolite2->BetaOxidation TetranorPGFM This compound (Urinary Metabolite) BetaOxidation->TetranorPGFM

Figure 2. Simplified metabolic pathway of Prostaglandin F2α to this compound.

Experimental Protocols

Preparation of this compound Immunogen and Coating Antigen

To elicit an immune response and produce antibodies against the small molecule this compound, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for use as a coating antigen. The carboxyl groups on this compound can be activated using N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester that readily reacts with primary amines on the carrier protein.[2]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve this compound in a small volume of anhydrous DMF.

  • Add a molar excess of NHS and EDC to the this compound solution.

  • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl groups.

  • In a separate tube, dissolve the carrier protein (KLH or BSA) in PBS.

  • Slowly add the activated this compound solution to the protein solution while stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Transfer the reaction mixture to dialysis tubing and dialyze extensively against PBS at 4°C with multiple buffer changes to remove unconjugated this compound and coupling reagents.

  • Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., spectrophotometry).

  • Store the conjugate at -20°C in aliquots.

Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated. For high specificity, monoclonal antibody production is recommended.

Procedure (Monoclonal Antibody - Hybridoma Technology):

  • Immunize mice with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant) over a period of several weeks.

  • Monitor the antibody titer in the mouse serum using an indirect ELISA with this compound-BSA as the coating antigen.

  • Once a high titer is achieved, sacrifice the mouse and isolate spleen cells.

  • Fuse the spleen cells with myeloma cells to generate hybridomas.

  • Select for fused cells using HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to this compound-BSA.

  • Subclone positive hybridomas to ensure monoclonality.

  • Expand the selected clones and purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.

  • Characterize the purified antibodies for their affinity and specificity.

Competitive ELISA Protocol

Materials:

  • Anti-Tetranor-PGFM antibody

  • This compound standard

  • This compound-Horseradish Peroxidase (HRP) conjugate (tracer)

  • 96-well microplates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Assay Buffer (e.g., PBS with 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H2SO4)

  • Urine samples (with appropriate pre-treatment, if necessary, such as solid-phase extraction)

Assay Workflow:

ELISA_Workflow Start Start Coat 1. Coat Plate with Anti-Tetranor-PGFM Antibody Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block with Assay Buffer Wash1->Block Wash2 4. Wash Block->Wash2 Add_Reagents 5. Add Standards, Samples, and this compound-HRP Wash2->Add_Reagents Incubate 6. Incubate (Competitive Binding) Add_Reagents->Incubate Wash3 7. Wash Incubate->Wash3 Add_Substrate 8. Add TMB Substrate Wash3->Add_Substrate Incubate_Color 9. Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction 10. Add Stop Solution Incubate_Color->Stop_Reaction Read_Plate 11. Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze 12. Analyze Data Read_Plate->Analyze End End Analyze->End

Figure 3. Step-by-step workflow for the this compound competitive ELISA.

Detailed Procedure:

  • Coating: Dilute the anti-Tetranor-PGFM antibody in Coating Buffer to the optimal concentration (determined by checkerboard titration). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.

    • Add 50 µL of standards (in a serial dilution) or samples to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to all wells.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2, but increase to 5 washes.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Analysis

The data should be analyzed by plotting the absorbance values against the corresponding concentrations of the this compound standards. A sigmoidal curve is typically generated. The concentration of this compound in the samples is determined by interpolating their absorbance values from this standard curve.

Table 1: Representative Performance Characteristics of a Tetranor-PGDM Competitive EIA[2]

Note: This data is for a closely related metabolite, Tetranor-PGDM, and serves as a reference for expected performance.

ParameterValue
IC50 (Half-maximal inhibitory concentration) 1.79 ng/mL
LOD (Limit of Detection) 0.0498 ng/mL
ROQ (Range of Quantitation) 0.252 to 20.2 ng/mL
Intra-assay Variation (CV%) 3.9 - 6.0%
Inter-assay Variation (CV%) 5.7 - 10.4%
Recovery in Spiked Artificial Urine 82.3% - 113.5%
Table 2: Cross-Reactivity Profile of an Anti-Tetranor-PGDM Monoclonal Antibody[2]
CompoundCross-Reactivity (%)
Tetranor-PGDM 100
Tetranor-PGAM 3.876
Tetranor-PGEM 0.631
This compound 0.003

The extremely low cross-reactivity with this compound in this assay for Tetranor-PGDM highlights the potential for developing a highly specific antibody for this compound.

Table 3: Performance Characteristics of Commercial PGFM ELISA Kits

This table presents data from commercially available kits for a related metabolite, PGFM, to provide a benchmark for assay development.

ParameterKit A (Thermo Fisher Scientific)Kit B (Arbor Assays)
Assay Type Competitive ELISACompetitive ELISA
Sample Types Serum, Plasma, Urine, Fecal Extracts, TC MediaSerum, Plasma, Urine, Fecal Extracts, TC Media
Sensitivity (LOD) 20.8 pg/mL20.8 pg/mL
Assay Range 50 - 3,200 pg/mLNot explicitly stated, but standards likely cover a similar range
Intra-assay CV% 9.2%Not specified
Inter-assay CV% 9.7%Not specified
Assay Duration 1.5 hours1.5 hours

Conclusion

The development of a competitive ELISA for this compound is a feasible and valuable endeavor for researchers and clinicians. By following the detailed protocols for immunogen preparation, antibody production, and assay optimization, a sensitive and specific assay can be established. The quantitative data from related assays presented herein provide a solid benchmark for the expected performance characteristics of a newly developed this compound ELISA. Such an assay will facilitate high-throughput, cost-effective screening and quantification of this important biomarker in various biological matrices.

References

Application Note: Solid-Phase Extraction (SPE) for the Isolation of Tetranor-PGFM from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetranor-PGFM is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α) and serves as a critical biomarker for in vivo PGF2α production. Accurate quantification of this compound in plasma is essential for studying various physiological and pathological processes, including inflammation, oxidative stress, and cardiovascular disease. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the isolation of this compound from plasma using SPE, based on established methods for prostaglandins (B1171923) and their metabolites.

Data Presentation

The following table summarizes the performance characteristics of SPE methods for prostaglandins and their metabolites from biological matrices, providing a reference for expected outcomes.

Analyte/MethodMatrixSorbent TypeRecovery (%)LOQ (ng/mL)LOD (ng/mL)Reference
Prostaglandins & MetabolitesPlasma, UrineOctadecyl-bonded silica (B1680970)>90% (with 1% formic acid)N/AN/A[1]
PGE2 & PGD2PlasmaNot SpecifiedEnhanced by 181% & 323% vs. manufacturer1.00.5[2]
Tetranor-PGDM & Tetranor-PGEMUrineOnline SPEN/A0.2-0.5N/A[3]
Tetranor-PGDMArtificial UrineHLB μElution plate82.3% - 113.5%0.2520.0498[4]

Experimental Protocol

This protocol details a solid-phase extraction method for the isolation of this compound from plasma. The procedure is optimized for use with octadecyl-bonded silica (C18) SPE cartridges, a common stationary phase for prostaglandin extraction.

Materials:

  • SPE Cartridges: C18, e.g., Waters Sep-Pak C18 or equivalent

  • Plasma samples, stored at -80°C

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d4)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Formic Acid (reagent grade)

  • Ultrapure Water

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pretreatment:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • To a 1.0 mL aliquot of plasma, add the internal standard to correct for procedural losses.

    • Acidify the plasma sample by adding 1% formic acid to a final concentration of approximately 0.1-1%. This step is crucial for protonating the acidic prostaglandin metabolite, which enhances its retention on the C18 sorbent.

    • Vortex the acidified sample for 30 seconds.

    • Centrifuge the sample at 10,000 x g for 5 minutes to precipitate proteins. Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 3 mL of ultrapure water through the sorbent bed. Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Load the pretreated plasma supernatant onto the conditioned SPE cartridge.

    • Apply a slow, consistent flow rate (approximately 1-2 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of hexane to remove non-polar interferences such as lipids.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for the LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualization

SPE Workflow for this compound Isolation

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostSPE Post-Extraction Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify with Formic Acid Add_IS->Acidify Centrifuge Centrifuge & Collect Supernatant Acidify->Centrifuge Load Load Sample Centrifuge->Load Condition Condition Cartridge (Methanol & Water) Condition->Load Wash1 Wash 1 (Ultrapure Water) Load->Wash1 Wash2 Wash 2 (Hexane) Wash1->Wash2 Elute Elute (Acetonitrile/Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: Quantitative Analysis of Tetranor-PGFM in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the quantitative analysis of 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (Tetranor-PGFM), the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the biological significance of PGF2α in various physiological and pathological processes, accurate quantification of its primary metabolite is crucial for researchers in pharmacology, clinical chemistry, and drug development. The protocol herein describes procedures for solid-phase extraction (SPE) of urine samples, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS. This method provides a reliable and reproducible approach for the determination of this compound levels in biological matrices.

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator involved in numerous physiological functions, including smooth muscle contraction, inflammation, and reproduction. The concentration of the parent PGF2α in circulation is typically low due to its rapid metabolism. Therefore, to assess the systemic production of PGF2α, it is more accurate to measure its major, more stable metabolites in urine. This compound has been identified as a primary urinary metabolite of PGF2α.[1] Its quantification provides a non-invasive and integrated measure of endogenous PGF2α synthesis.

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for prostaglandin analysis, GC-MS offers a robust and sensitive alternative, particularly with appropriate sample preparation. The primary challenge in analyzing prostaglandins (B1171923) by GC-MS is their low volatility and thermal instability.[2][3] This is overcome by chemical derivatization, which converts the polar functional groups (hydroxyl and carboxyl groups) into more volatile and thermally stable silyl (B83357) ethers and esters. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound from human urine.

Experimental Protocol

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • Deuterated this compound internal standard (e.g., this compound-d4)

  • Solid-Phase Extraction (SPE) cartridges (C18 or similar)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Ethyl acetate, HPLC grade

  • Hexane (B92381), HPLC grade

  • Hydrochloric acid (HCl)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ultrapure water

  • Nitrogen gas, high purity

  • Human urine samples (stored at -80°C)

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and then centrifuge at 3,500 x g for 5 minutes to remove particulate matter.

  • Internal Standard Spiking: To 1 mL of the urine supernatant, add a known amount of deuterated this compound internal standard. The use of a stable isotope-labeled internal standard is crucial to correct for analyte loss during sample preparation and for variations in ionization.[4][5][6]

  • Acidification: Adjust the pH of the urine sample to approximately 3.0 using 1 M HCl. This step is necessary to protonate the carboxyl groups of the analyte, allowing for efficient retention on the reversed-phase SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar interferences. Follow with a wash of 5 mL of hexane to remove nonpolar interferences.

  • Elution: Elute the this compound and its internal standard from the cartridge with 5 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization

Derivatization is a critical step to increase the volatility of this compound for GC-MS analysis.[7][8][9] This protocol employs a two-step process of methoximation followed by silylation.

  • Methoximation: To the dried sample residue, add 50 µL of methoxamine (B1676408) hydrochloride in pyridine (20 mg/mL). Cap the vial and heat at 60°C for 1 hour. This step converts the ketone groups to methoximes.

  • Silylation: After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS to the vial. Cap tightly and heat at 60°C for 1 hour. This will convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ether and ester derivatives, respectively.[3]

  • Sample Transfer: After cooling, the derivatized sample is ready for GC-MS analysis. Transfer the sample to a GC vial with a micro-insert.

GC-MS Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 180°C, hold for 1 min, then ramp at 10°C/min to 300°C, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Interface Temperature 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined by analyzing the mass spectrum of the derivatized this compound standard and its deuterated internal standard.

Data Analysis and Quantification

Quantification is performed using the stable isotope dilution method. A calibration curve is generated by preparing standards with known concentrations of this compound and a fixed concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Quantitative Data Summary

The following tables present representative quantitative data for the analysis of related prostaglandin metabolites, which can be used as a benchmark for the performance of the this compound assay.

Table 1: Linearity and Sensitivity of the Assay for Prostaglandin Metabolites

AnalyteCalibration Range (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Tetranor-PGDM0.2 - 40>0.990.2
Tetranor-PGEM0.5 - 100>0.990.5

Data adapted from LC-MS/MS methods for similar analytes.[10]

Table 2: Precision and Accuracy of the Assay for Prostaglandin Metabolites

AnalyteConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)
Tetranor-PGDMLow QC< 15%< 15%< 15%
Mid QC< 15%< 15%< 15%
High QC< 15%< 15%< 15%
Tetranor-PGEMLow QC< 15%< 15%< 15%
Mid QC< 15%< 15%< 15%
High QC< 15%< 15%< 15%

Data adapted from LC-MS/MS methods for similar analytes.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine Urine Sample spike Spike with Deuterated Internal Standard urine->spike acidify Acidify to pH 3.0 spike->acidify load Load Sample acidify->load condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Ethyl Acetate wash->elute dry Evaporate to Dryness elute->dry methoxy Methoximation dry->methoxy silylation Silylation (BSTFA) methoxy->silylation gcms Inject into GC-MS silylation->gcms data Data Acquisition (SIM) gcms->data quant Quantification data->quant

Caption: Experimental workflow for GC-MS analysis of this compound.

pgf2a_pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGF2a PGF2α PGH2->PGF2a PGF Synthase Metabolism Systemic Metabolism (β-oxidation, etc.) PGF2a->Metabolism Tetranor_PGFM This compound Metabolism->Tetranor_PGFM Excretion Urinary Excretion Tetranor_PGFM->Excretion

Caption: Simplified metabolic pathway of PGF2α to this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in human urine. Proper sample preparation, including solid-phase extraction and chemical derivatization, is essential for achieving reliable and reproducible results. The use of a deuterated internal standard ensures high accuracy in quantification. This methodology is well-suited for clinical and research laboratories investigating the role of PGF2α in health and disease.

References

Application Notes and Protocols for Tetranor-PGFM Analysis in Cell Culture Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune responses, and smooth muscle contraction. Due to its short half-life, direct measurement of PGF2α in biological samples can be challenging. Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major, stable urinary metabolite of PGF2α.[1] Its concentration in biological fluids, including cell culture supernatants, serves as a reliable surrogate marker for PGF2α production. These application notes provide a step-by-step guide for the analysis of this compound in cell culture supernatants using two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Prostaglandin F2α Synthesis and Metabolism

The synthesis of PGF2α begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGF2α can be synthesized from PGH2 through the action of PGF synthase. Subsequently, PGF2α is metabolized to 15-keto-13,14-dihydro-PGF2α and further to this compound, which is then excreted.[2]

PGF2a_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase Metabolites 15-keto-13,14-dihydro-PGF2α PGF2a->Metabolites Metabolism Tetranor_PGFM This compound Metabolites->Tetranor_PGFM Further Metabolism

Caption: Biosynthetic pathway of Prostaglandin F2α and its metabolism to this compound.

General Experimental Workflow

The overall process for analyzing this compound in cell culture supernatants involves several key stages, from initial cell culture and stimulation to final data analysis.

Experimental_Workflow cluster_culture Cell Culture & Stimulation cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Seeding Seed Cells Stimulation Stimulate with Treatment (e.g., LPS, Cytokines) Cell_Seeding->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Centrifuge Centrifuge to Remove Debris Collect_Supernatant->Centrifuge Store_Sample Store at -80°C or Proceed Centrifuge->Store_Sample Analysis_Method Choose Method Store_Sample->Analysis_Method ELISA ELISA Analysis_Method->ELISA LC_MS LC-MS/MS Analysis_Method->LC_MS Data_Analysis Data Analysis & Quantification ELISA->Data_Analysis LC_MS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Cell Culture and Supernatant Collection

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • Sterile tissue culture plates or flasks

  • Stimulating agent (e.g., lipopolysaccharide (LPS), cytokines, etc.)

  • Phosphate-buffered saline (PBS)

  • Sterile centrifuge tubes

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture vessel at a density that will allow for optimal growth and response to stimuli.

  • Cell Stimulation: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the stimulating agent at the desired concentration. Include an unstimulated control group.

  • Incubation: Incubate the cells for a predetermined period to allow for the production and secretion of PGF2α, which will be metabolized to this compound.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant into sterile centrifuge tubes.[3]

  • Centrifugation: Centrifuge the supernatant at 1,000 x g for 10-20 minutes at 4°C to pellet any detached cells and debris.[3]

  • Storage: Transfer the clarified supernatant to new, clean tubes. Samples can be analyzed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[3]

Protocol 2: this compound Analysis by ELISA

This protocol is a generalized procedure for a competitive ELISA. You should always follow the specific instructions provided with your chosen ELISA kit. Commercially available ELISA kits for PGFM can be used, and the general protocol is applicable.

Materials:

  • PGFM ELISA Kit (containing pre-coated microplate, standards, detection antibody, conjugate, wash buffer, substrate, and stop solution)

  • Clarified cell culture supernatants (samples)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Standard Curve Preparation: Create a serial dilution of the PGFM standard to generate a standard curve. The concentration range will be specified in the kit protocol.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the PGFM-enzyme conjugate to all wells (except blanks).

    • Add the specific antibody to all wells (except blanks).

    • Incubate the plate for the time and at the temperature specified in the protocol (e.g., 1-2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate in the dark to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average blank absorbance from all readings.

    • Plot the absorbance values for the standards against their known concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Determine the concentration of PGFM in your samples by interpolating their absorbance values on the standard curve.

    • Multiply the calculated concentration by any dilution factor used for the samples.

Protocol 3: this compound Analysis by LC-MS/MS

This is a proposed method based on established protocols for other prostaglandins (B1171923) and should be optimized for your specific instrumentation and experimental needs.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade), Formic Acid

  • Internal standard (e.g., deuterated this compound)

  • Solid Phase Extraction (SPE) cartridges (if sample cleanup and concentration are needed)

Procedure:

  • Sample Preparation:

    • Thaw frozen supernatant samples on ice.

    • To 500 µL of supernatant, add an internal standard (e.g., deuterated this compound) to a final concentration of 1-10 ng/mL.

    • Optional (if low concentrations are expected): Solid Phase Extraction (SPE)

      • Acidify the sample to pH ~3.5 with formic acid.

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the acidified sample onto the cartridge.

      • Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% ethanol).

      • Elute this compound with an organic solvent like ethyl acetate (B1210297) or methanol.

      • Evaporate the eluate to dryness under a stream of nitrogen.

      • Reconstitute the sample in a small volume of the initial mobile phase.

    • Direct Injection (if concentrations are sufficient):

      • For simpler sample matrices or higher expected concentrations, protein precipitation may be sufficient. Add 2 volumes of cold acetonitrile to the supernatant, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes. Collect the supernatant for injection.

  • LC Separation:

    • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact mass transitions should be determined by infusing a pure standard of this compound. For a molecule with a molecular weight of 330.4, potential transitions would be determined after identifying the precursor ion (e.g., [M-H]⁻ at m/z 329.4).

    • Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a standard curve by plotting the peak area ratios of the calibrators against their concentrations.

    • Determine the concentration of this compound in the samples from the standard curve.

Data Presentation

Quantitative data should be summarized in a clear and organized manner. Below is an example table summarizing hypothetical results for the precursor, PGF2α, in stimulated cell culture supernatants.

Cell TypeTreatmentConcentration of PGF2α (pg/mL)Standard Deviation
Bovine Endometrial Epithelial CellsControl (Unstimulated)15025
Bovine Endometrial Epithelial CellsCLA Isomer (10 µM)8515
Sow Endometrial CellsControl (Unstimulated)~70-
Sow Endometrial CellsAI Semen~175-

Note: The data presented for PGF2α are illustrative and derived from literature to provide a conceptual framework. Actual concentrations of this compound will vary depending on the cell type, stimulus, incubation time, and analytical method.

Conclusion

The analysis of this compound in cell culture supernatants is a robust method for assessing PGF2α production in vitro. Both ELISA and LC-MS/MS are powerful techniques for this purpose. ELISA offers a high-throughput and cost-effective solution, while LC-MS/MS provides higher specificity and the ability to measure multiple analytes simultaneously. The choice of method will depend on the specific requirements of the research, including the number of samples, the need for absolute quantification, and the available instrumentation. Careful sample preparation and adherence to optimized protocols are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Normalizing Urinary Tetranor-PGFM to Creatinine Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). The quantification of this compound in urine serves as a non-invasive biomarker for systemic PGF2α production. PGF2α is implicated in a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproduction. Elevated levels of PGF2α and its metabolites can be indicative of various conditions, making the accurate measurement of this compound a valuable tool in clinical and pharmaceutical research.

To account for variations in urine dilution and to provide a standardized measure of excretion, it is essential to normalize urinary this compound concentrations to urinary creatinine (B1669602) levels. Creatinine, a byproduct of muscle metabolism, is excreted at a relatively constant rate, making it a reliable marker for normalizing the excretion of other urinary analytes. This document provides detailed application notes and protocols for the measurement and normalization of urinary this compound.

Data Presentation

The following tables summarize the urinary excretion rates of this compound in healthy individuals. Data for various disease states are still emerging, and researchers are encouraged to establish their own reference ranges.

Table 1: Urinary this compound Excretion in Healthy Adults (24-hour collection)

PopulationMean Excretion (µg/24 hours)Reference
Healthy Females7-13[1]
Healthy Males11-59[1]
Pregnant Females2 to 5-fold higher than non-pregnant females[1]

Note: To convert µg/24 hours to ng/mg creatinine, the total 24-hour creatinine excretion (typically 1.0-1.5 g for adults) is needed. An approximation can be made using the formula: (µg of this compound / 1000) / g of Creatinine = ng/mg creatinine. For example, 10 µ g/24h with a 1.25g/24h creatinine excretion would be approximately 8 ng/mg creatinine.

Table 2: Reported Urinary Concentrations of Prostaglandin Metabolites (Normalized to Creatinine)

MetaboliteConditionMean Concentration (ng/mg Creatinine)Reference
Tetranor-PGDMHealthy Controls11.5 ± 1.7
Tetranor-PGDMSystemic Mastocytosis37.2 ± 2.1
Tetranor-PGEMHealthy Controls~8-15[2]

Note: Data for this compound in ng/mg creatinine is not widely available in the literature. The values for related prostaglandin metabolites are provided for context. Researchers should establish their own baseline and disease-specific ranges for this compound.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α (PGF2α) Signaling and Metabolism

PGF2α is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its biological effects by binding to the PGF receptor (FP receptor), a G-protein coupled receptor. The metabolic cascade of PGF2α to its urinary metabolite, this compound, is a critical pathway for its inactivation and excretion.

PGF2a_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Metabolism Metabolism PGF2a->Metabolism Biological_Effects Biological Effects (e.g., Smooth Muscle Contraction) FP_Receptor->Biological_Effects Keto_PGF2a 15-keto-13,14-dihydro-PGF2α Metabolism->Keto_PGF2a Beta_Omega_Oxidation β- and ω-oxidation Keto_PGF2a->Beta_Omega_Oxidation Tetranor_PGFM This compound Beta_Omega_Oxidation->Tetranor_PGFM Urine_Excretion Urinary Excretion Tetranor_PGFM->Urine_Excretion

Caption: PGF2α Synthesis, Signaling, and Metabolism to this compound.

Experimental Workflow for Urinary this compound and Creatinine Measurement

The following diagram outlines the general workflow for the collection, processing, and analysis of urine samples for this compound and creatinine quantification.

Experimental_Workflow Urine_Collection Urine Sample Collection (24-hour or spot collection) Sample_Storage Sample Storage (-80°C) Urine_Collection->Sample_Storage Sample_Preparation Sample Preparation (Thawing, Centrifugation) Sample_Storage->Sample_Preparation Aliquot Aliquot for Analysis Sample_Preparation->Aliquot Tetranor_PGFM_Analysis This compound Analysis Aliquot->Tetranor_PGFM_Analysis Creatinine_Analysis Creatinine Analysis Aliquot->Creatinine_Analysis LC_MS LC-MS/MS Tetranor_PGFM_Analysis->LC_MS EIA Enzyme Immunoassay (EIA) Tetranor_PGFM_Analysis->EIA Jaffe_Method Jaffe Reaction or Enzymatic Assay Creatinine_Analysis->Jaffe_Method Data_Analysis Data Analysis and Normalization (ng of this compound / mg of Creatinine) LC_MS->Data_Analysis EIA->Data_Analysis Jaffe_Method->Data_Analysis

Caption: Workflow for Urinary this compound and Creatinine Analysis.

Experimental Protocols

Protocol 1: Urinary this compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the quantification of this compound in human urine. It is recommended to use a deuterated internal standard for accurate quantification.

1. Materials and Reagents

  • This compound standard

  • Deuterated this compound internal standard (e.g., this compound-d4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), Acetonitrile, Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

2. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Centrifuge samples at 1,500 x g for 10 minutes to pellet any sediment.

  • To 1 mL of supernatant, add the deuterated internal standard.

  • Acidify the sample to a pH of ~3 with formic acid.

3. Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge with methanol followed by ultrapure water.

  • Load the acidified urine sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the this compound with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient elution to separate this compound from other components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.

5. Quantification

  • Generate a standard curve using known concentrations of the this compound standard.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Urinary Creatinine Analysis

This protocol describes a common method for measuring urinary creatinine concentration, which is necessary for normalizing the this compound levels.

1. Method Principle (Jaffe Reaction) Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex. The intensity of the color, measured spectrophotometrically, is proportional to the creatinine concentration. Enzymatic assays are also widely available and offer higher specificity.

2. Materials and Reagents

  • Creatinine standard solution

  • Picric acid solution

  • Sodium hydroxide (B78521) solution

  • 96-well microplate

  • Spectrophotometer or plate reader

3. Procedure

  • Prepare a series of creatinine standards of known concentrations.

  • Dilute urine samples appropriately with deionized water (e.g., 1:20 or 1:50) to ensure the creatinine concentration falls within the range of the standard curve.

  • Pipette the standards and diluted urine samples into the wells of the microplate.

  • Add the alkaline picrate (B76445) solution to each well.

  • Incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • Measure the absorbance at the appropriate wavelength (typically 490-510 nm).

4. Calculation

  • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the creatinine concentration in the diluted urine samples from the standard curve.

  • Multiply the result by the dilution factor to obtain the creatinine concentration in the original urine sample.

Protocol 3: Normalization of this compound to Creatinine
  • Measure the this compound concentration in the urine sample (in ng/mL) using a validated method such as LC-MS/MS or EIA.

  • Measure the creatinine concentration in the same urine sample (in mg/mL) using a validated method.

  • Calculate the normalized this compound level using the following formula:

    Normalized this compound (ng/mg) = [this compound (ng/mL)] / [Creatinine (mg/mL)]

Conclusion

The normalization of urinary this compound to creatinine concentration is a crucial step for obtaining reliable and comparable data in clinical and research settings. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure and interpret urinary this compound levels as a biomarker of systemic PGF2α production. Adherence to validated and standardized procedures is essential for ensuring the quality and reproducibility of the results.

References

Commercially available Tetranor-PGFM ELISA kit validation and protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the validation and a detailed protocol for a representative commercially available Tetranor-PGFM (tetranor-prostaglandin F metabolite) ELISA kit. This compound is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α) and serves as a crucial biomarker for systemic PGF2α production.[1] Accurate quantification of this compound is vital in various research fields, including inflammation, reproductive biology, and cardiovascular disease.

While a specific commercially available ELISA kit for this compound was not identified during the literature search, this document will utilize the validation data and protocol from a well-characterized ELISA kit for a similar prostaglandin metabolite, Tetranor-PGDM from Cayman Chemical, as a representative example. Researchers should always refer to the specific instructions provided by the manufacturer of their chosen ELISA kit.

Prostaglandin F2α Metabolism and the Significance of this compound

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It is rapidly metabolized in the body, primarily to 15-keto-13,14-dihydro-PGF2α, which is then further converted to this compound. This metabolite is chemically stable and excreted in the urine, making it a reliable indicator of in vivo PGF2α synthesis.

PGF2a_Metabolism Metabolic Pathway of PGF2α to this compound Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a 15-PGDH 15-hydroxyprostaglandin dehydrogenase (15-PGDH) PGF2a->15-PGDH 15-keto-PGF2a 15-keto-PGF2α 15-PGDH->15-keto-PGF2a beta_oxidation β-oxidation & ω-oxidation 15-keto-PGF2a->beta_oxidation Tetranor_PGFM This compound beta_oxidation->Tetranor_PGFM

Metabolic conversion of PGF2α to this compound.

Representative ELISA Kit Validation Data

The following tables summarize the validation data for a representative prostaglandin metabolite ELISA kit (Cayman Chemical, Tetranor-PGDM ELISA Kit, Item No. 501001) and other similar commercial kits. This data is intended to provide researchers with an understanding of the expected performance characteristics of such an assay.

Table 1: Assay Performance Characteristics

ParameterCayman Chemical Tetranor-PGDMInvitrogen PGFMAMSBIO Canine PGFM
Assay Range 6.4 - 4,000 pg/mL[2]50 - 3,200 pg/mL[3]Not Specified
Sensitivity 40 pg/mL (80% B/B₀)[2]20.8 pg/mL[3]1.0 ng/mL
Intra-Assay CV Not Specified9.2%4.4%, 5.6%
Inter-Assay CV Not Specified9.7%6.6%, 7.9%
Spike Recovery Not SpecifiedNot Specified94 - 103%
Linearity Not SpecifiedNot Specified92 - 108%

Table 2: Specificity (Cross-Reactivity) of a Representative Prostaglandin Metabolite ELISA Kit (Cayman Chemical, Tetranor-PGDM)

CompoundCross-Reactivity (%)
tetranor-PGDM 100%
tetranor-PGJM 100%
tetranor-PGAM 2.08%
tetranor-PGEM 0.03%
This compound <0.01%
Prostaglandin D₂ <0.01%
13,14-dihydro-15-keto Prostaglandin D₂ <0.01%
Prostaglandin E₂ <0.01%
13,14-dihydro-15-keto Prostaglandin E₂ <0.01%
Prostaglandin F₂α <0.01%
13,14-dihydro-15-keto Prostaglandin F₂α <0.01%

Experimental Protocol: A Representative Tetranor-Prostaglandin Metabolite ELISA

This protocol is based on the Cayman Chemical Tetranor-PGDM ELISA Kit and serves as an illustrative example.

Principle of the Assay

This is a competitive enzyme-linked immunosorbent assay (ELISA). A fixed amount of a tracer (prostaglandin metabolite conjugated to an enzyme) competes with the prostaglandin metabolite in the sample for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the prostaglandin metabolite in the sample. The enzymatic activity of the bound tracer is then measured using a substrate that produces a colored product, and the intensity of the color is read using a microplate reader.

ELISA_Workflow Competitive ELISA Workflow cluster_prep Pre-Assay Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Buffers and Reagents Sample_Prep Prepare Samples and Standards Reagent_Prep->Sample_Prep Add_Reagents Add Standards/Samples, Tracer, and Antibody to Plate Sample_Prep->Add_Reagents Incubate1 Incubate at Room Temperature Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate and Develop Color Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentrations Standard_Curve->Calculate_Conc

General workflow for a competitive ELISA.

Materials Required (but not typically supplied)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and a repeating pipettor

  • Deionized or distilled water

  • Tubes for sample and standard dilutions

  • Plate shaker (optional)

Assay Procedure

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.

  • Plate Setup: Determine the number of wells required for standards, samples, and controls.

  • Addition of Reagents:

    • Add 50 µL of standards or samples to the appropriate wells.

    • Add 75 µL of Assay Buffer to the non-specific binding (NSB) wells.

    • Add 25 µL of the enzyme-conjugated tracer to each well.

    • Add 25 µL of the specific antibody to each well except the NSB wells.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature, preferably with shaking.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.

  • Development: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm within 2 hours of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of replicate wells.

  • Subtract the average absorbance of the NSB wells from all other absorbance readings.

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Correct for any dilution factors used during sample preparation.

Sample Preparation

  • Urine: Urine samples can often be diluted directly in the assay buffer. A dilution of 1:10 or higher is a common starting point. It is advisable to normalize the results to creatinine (B1669602) concentration to account for variations in urine dilution.

  • Plasma/Serum: Due to the complexity of the matrix, plasma and serum samples may require solid-phase extraction (SPE) to remove interfering substances. A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away impurities, and eluting the analyte of interest.

  • Fecal Extracts: Fecal samples require extraction, often with an ethanol-based buffer, followed by centrifugation to pellet solid debris. The supernatant can then be used in the assay, sometimes requiring further dilution.

Conclusion

The accurate measurement of this compound is essential for understanding the role of PGF2α in health and disease. While a specific, commercially available this compound ELISA kit was not readily identified, the validation data and protocols for similar prostaglandin metabolite assays provide a strong framework for researchers. It is critical to carefully validate any chosen assay for its intended use and to adhere to the manufacturer's instructions to ensure reliable and reproducible results. The information and protocols presented here serve as a detailed guide for researchers embarking on the quantification of this important biomarker.

References

Best Practices for Sample Collection and Storage to Ensure Tetranor-PGFM Stability

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note & Protocol]

For researchers, scientists, and drug development professionals, accurate measurement of biomarkers is paramount. This document provides detailed application notes and protocols for the optimal collection and storage of biological samples to ensure the stability of Tetranor-PGFM (tetranor-prostaglandin F metabolite), a key urinary metabolite of prostaglandin (B15479496) F2α (PGF2α). Adherence to these guidelines is crucial for reliable and reproducible quantification of this compound in clinical and research settings.

Introduction

This compound is a major metabolite of PGF2α, a prostaglandin involved in numerous physiological and pathological processes, including inflammation, smooth muscle contraction, and reproduction. As PGF2α is rapidly metabolized in vivo, measurement of its stable downstream metabolites, such as this compound, in urine and plasma provides a more accurate reflection of systemic PGF2α production. Accurate assessment of this compound levels is critical for studies investigating inflammatory diseases, cardiovascular conditions, and other pathologies where prostaglandin signaling is implicated. The stability of this compound in biological samples is highly dependent on proper collection, processing, and storage procedures.

Prostaglandin Signaling Pathway

The synthesis of this compound originates from the metabolism of PGF2α, which is itself synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.

Prostaglandin Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a Metabolism Metabolism PGF2a->Metabolism Tetranor_PGFM This compound Metabolism->Tetranor_PGFM Plasma Collection Workflow Collect_Blood 1. Collect whole blood in EDTA tube Centrifuge 2. Centrifuge at 1,500 x g for 10 min at 4°C immediately Collect_Blood->Centrifuge Aspirate_Plasma 3. Carefully aspirate plasma (avoiding buffy coat) Centrifuge->Aspirate_Plasma Aliquot 4. Aliquot plasma into labeled cryovials Aspirate_Plasma->Aliquot Store 5. Store immediately at -80°C Aliquot->Store Sample Handling Best Practices cluster_collection Sample Collection cluster_processing Immediate Processing cluster_storage Storage Urine Urine Centrifuge_Urine Centrifuge urine (optional, to remove sediment) Urine->Centrifuge_Urine Plasma Plasma Centrifuge_Plasma Centrifuge blood at 4°C Plasma->Centrifuge_Plasma Aliquot Aliquot into cryovials Centrifuge_Urine->Aliquot Centrifuge_Plasma->Aliquot Short_Term Short-term (<48h) Store at 4°C Aliquot->Short_Term Long_Term Long-term Store at -80°C Aliquot->Long_Term Analysis Analysis Short_Term->Analysis Long_Term->Analysis

Application of Tetranor-PGFM as a clinical biomarker in specific diseases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions.[1][2] The in vivo production of PGF2α is often transient, making its direct measurement challenging. Tetranor-PGFM (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of PGF2α.[3][4] Its stability and abundance in urine make it a reliable and non-invasive biomarker for assessing systemic PGF2α biosynthesis. These notes provide an overview of the clinical applications of this compound, quantitative data, and detailed protocols for its measurement.

Biochemical Pathway and Signaling

PGF2α is metabolized through a series of enzymatic reactions, including oxidation and beta-oxidation, primarily leading to the formation of this compound, which is then excreted by the kidneys.[3] The biological effects of the parent compound, PGF2α, are mediated through its interaction with the PGF2α receptor (PTGFR), a G-protein coupled receptor. This binding activates the Gq protein, which in turn stimulates downstream signaling cascades, including the phospholipase C (PLC)/protein kinase C (PKC) pathway, mitogen-activated protein kinases (MAPKs), and NF-κB signaling, leading to inflammatory responses and cellular proliferation.[1][5]

Metabolic Pathway of PGF2α to this compound PGF2a Prostaglandin F2α (PGF2α) Metabolite1 13,14-dihydro-15-keto-PGF2α PGF2a->Metabolite1 15-PGDH & 15-oxo-prostaglandin Δ13-reductase Metabolite2 This compound (Major Urinary Metabolite) Metabolite1->Metabolite2 β-oxidation & ω-oxidation Urine Urinary Excretion Metabolite2->Urine PGF2α Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α FP_Receptor FP Receptor (PTGFR) (Gq-coupled) PGF2a->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC activates PI3K PI3K FP_Receptor->PI3K activates PKC Protein Kinase C (PKC) PLC->PKC activates MAPK MAPK (ERK1/2, p38) PKC->MAPK activates NFkB NF-κB PKC->NFkB activates Response Gene Transcription (Inflammation, Proliferation) PI3K->Response MAPK->Response NFkB->Response Experimental Workflow for Urinary this compound Measurement cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Urine Sample Collection (0.4 mL) s2 Add Internal Standard (e.g., d6-tetranor-PGFM) s1->s2 s3 Acidify Sample (pH ~3 with Formic Acid) s2->s3 a1 Online Solid-Phase Extraction (SPE) (e.g., HLB cartridge) s3->a1 a2 Liquid Chromatography (LC) (e.g., C18 column) a1->a2 a3 Tandem Mass Spectrometry (MS/MS) (MRM mode) a2->a3 d1 Generate Standard Curve a3->d1 d2 Quantify this compound a3->d2 d1->d2 for calculation d3 Normalize to Creatinine d2->d3

References

Application Notes and Protocols for the Synthesis and Use of Deuterated Tetranor-PGFM as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of deuterated Tetranor-PGFM (tetranor-prostaglandin F metabolite) and its application as an internal standard for quantitative analysis, particularly in mass spectrometry-based assays. The protocols are intended to guide researchers in the preparation and utilization of this critical reagent for accurate and precise quantification of its non-deuterated counterpart in biological matrices.

Introduction

This compound is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α).[1] The quantification of this compound in biological fluids, such as urine, provides a reliable indication of the in vivo production of PGF2α, which is implicated in various physiological and pathological processes. Accurate measurement of this metabolite is crucial for clinical and research applications.

The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for quantitative mass spectrometry.[2] A deuterated internal standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of deuterium (B1214612) atoms. This allows it to be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of the deuterated standard to a sample prior to processing, it co-elutes with the analyte and experiences similar variations during sample preparation, extraction, and analysis, thereby correcting for potential errors and improving the accuracy and precision of the measurement.[2][3][4]

Synthesis of Deuterated this compound (d4-Tetranor-PGFM)

The following protocol describes a potential synthetic route for deuterated this compound, adapted from established methods for the synthesis of prostaglandins (B1171923) and their deuterated analogues.[5][6][7] The strategy involves the introduction of deuterium atoms at a late stage of the synthesis to maximize isotopic enrichment and yield.

Experimental Protocol: Synthesis of d4-Tetranor-PGFM

Materials:

  • Commercially available prostaglandin intermediate (e.g., a protected Corey lactone derivative)

  • Deuterated reagent for introduction of the side chain (e.g., a deuterated phosphonate (B1237965) or organocuprate)

  • Standard laboratory reagents and solvents (e.g., THF, dichloromethane, methanol, etc.)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography)

  • Analytical instrumentation (e.g., NMR, Mass Spectrometer)

Procedure:

  • Preparation of the Deuterated Side Chain: A suitable C4-deuterated phosphonate reagent is synthesized. This can be achieved by reducing a corresponding deuterated ester with a reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4), followed by conversion to the phosphonate.

  • Horner-Wadsworth-Emmons Reaction: The protected Corey lactone derivative is reacted with the deuterated phosphonate reagent in the presence of a strong base (e.g., sodium hydride) to introduce the deuterated α-chain.

  • Reduction of the Lactone: The lactone functionality is reduced to the corresponding lactol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

  • Wittig Reaction: A second, non-deuterated, side chain is introduced via a Wittig reaction with a suitable phosphorane to complete the prostaglandin skeleton.

  • Deprotection and Oxidation State Adjustment: The protecting groups are removed under appropriate conditions. The oxidation state of the functional groups is adjusted as necessary to yield the final this compound structure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired d4-Tetranor-PGFM.

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by NMR spectroscopy to confirm the structure and position of the deuterium labels.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and use of deuterated internal standards, based on literature for similar compounds.

ParameterTypical ValueReference
Synthesis Yield 15-30% (overall)Adapted from[5]
Isotopic Purity >98%General expectation for deuterated standards
Chemical Purity (post-purification) >98%General expectation for analytical standards
Coefficient of Variation (%CV) in Bioanalysis <15%[2]

Application as an Internal Standard in Mass Spectrometry

Deuterated this compound is an indispensable tool for the accurate quantification of endogenous this compound in biological samples using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of this compound using d4-Tetranor-PGFM Internal Standard

Materials:

  • Biological sample (e.g., urine)

  • d4-Tetranor-PGFM internal standard solution of known concentration

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

Procedure:

  • Sample Preparation: A known volume of the biological sample is spiked with a known amount of the d4-Tetranor-PGFM internal standard solution.

  • Extraction: The sample is subjected to a solid-phase extraction (SPE) procedure to remove interfering matrix components and enrich the analyte and internal standard.

  • LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. The analyte (this compound) and the internal standard (d4-Tetranor-PGFM) are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The concentration of the endogenous this compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.[8]

Visualizations

Synthesis_of_Deuterated_Tetranor_PGFM cluster_synthesis Synthesis Pathway Corey_Lactone Protected Corey Lactone HWE_Reaction Horner-Wadsworth-Emmons Reaction Corey_Lactone->HWE_Reaction Deuterated_Phosphonate Deuterated Phosphonate Reagent Deuterated_Phosphonate->HWE_Reaction Intermediate_1 Deuterated Intermediate HWE_Reaction->Intermediate_1 Reduction Lactone Reduction (DIBAL-H) Intermediate_1->Reduction Lactol Lactol Intermediate Reduction->Lactol Wittig_Reaction Wittig Reaction Lactol->Wittig_Reaction Wittig_Reagent Wittig Reagent Wittig_Reagent->Wittig_Reaction Protected_PGF2a Protected d4-PGF2α Analogue Wittig_Reaction->Protected_PGF2a Deprotection_Oxidation Deprotection & Oxidation State Adjustment Protected_PGF2a->Deprotection_Oxidation d4_Tetranor_PGFM d4-Tetranor-PGFM Deprotection_Oxidation->d4_Tetranor_PGFM

Caption: Proposed synthesis pathway for deuterated this compound.

Internal_Standard_Workflow cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Urine) Spike Spike with d4-Tetranor-PGFM Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Analyte Concentration Quantification->Result

Caption: Workflow for using d4-Tetranor-PGFM as an internal standard.

References

Troubleshooting & Optimization

Overcoming matrix effects in Tetranor-PGFM LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tetranor-PGFM.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Q1: I'm observing significant signal suppression for this compound in my urine samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression in urinary this compound analysis is a common manifestation of matrix effects, where co-eluting endogenous compounds interfere with the ionization of the target analyte.[1]

Potential Causes:

  • High concentrations of salts, urea, and other polar compounds: Urine is a complex matrix with a high salt content that can lead to ion suppression.[1]

  • Co-elution of other prostaglandins (B1171923) or metabolites: Structural analogs can compete with this compound for ionization.

  • Phospholipids (B1166683): Although more prevalent in plasma, residual phospholipids can still be present and cause suppression.

Solutions:

  • Optimize Sample Preparation: A robust solid-phase extraction (SPE) protocol is crucial for removing interfering compounds. A multi-step SPE approach can be particularly effective.[2]

  • Chromatographic Separation: Adjusting the HPLC gradient and/or using a different column chemistry (e.g., C18, Phenyl-Hexyl) can help separate this compound from interfering matrix components.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.[4]

  • Dilution: If sensitivity allows, diluting the urine sample can reduce the concentration of interfering matrix components.

Q2: My recovery of this compound after solid-phase extraction is low and inconsistent. How can I improve this?

A2: Low and variable recovery is often due to suboptimal SPE conditions or analyte degradation.

Potential Causes:

  • Inappropriate SPE Sorbent: The chosen sorbent may not have the ideal chemistry for retaining and eluting this compound.

  • Incorrect pH: The pH of the sample and wash/elution solvents is critical for efficient extraction of acidic compounds like this compound.

  • Analyte Instability: this compound can be unstable, especially at room temperature for extended periods.

Solutions:

  • Select the Right SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are often effective for extracting prostaglandins from urine.

  • Optimize pH: Acidify the urine sample prior to loading onto the SPE column to ensure this compound is in its neutral form and retains well on the sorbent.

  • Refine Wash and Elution Steps: Use a multi-step wash protocol with increasing concentrations of a weak organic solvent to remove interferences without prematurely eluting the analyte. Elute with a stronger solvent like methanol (B129727) or acetonitrile (B52724), potentially with a modifier like ammonium (B1175870) hydroxide (B78521) to ensure complete elution.

  • Maintain Sample Stability: Keep samples on ice or at 4°C during processing and avoid prolonged exposure to room temperature.

Q3: I'm seeing significant variability in my results between different batches of urine samples. What could be the cause?

A3: Inter-batch variability is a classic sign of uncompensated matrix effects that differ between samples.

Potential Causes:

  • Differences in Urine Composition: Diet, hydration status, and individual metabolism can lead to significant variations in the composition of urine, affecting the matrix.

  • Inconsistent Sample Preparation: Minor variations in the execution of the sample preparation protocol can be magnified by complex matrices.

  • Lack of an Appropriate Internal Standard: Without a co-eluting SIL-IS, variations in matrix effects between samples cannot be adequately corrected.

Solutions:

  • Matrix-Matched Calibrators: Prepare calibration standards in a pooled blank urine matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.

  • Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.

  • Standardize Sample Collection and Handling: Implement a strict protocol for urine sample collection and storage to minimize variability.

  • Method Validation: Thoroughly validate the method for matrix effects using multiple sources of blank urine to ensure robustness.

Frequently Asked Questions (FAQs)

Q: What is the most effective sample preparation technique for reducing matrix effects in this compound analysis?

A: Solid-phase extraction (SPE) is widely considered the most effective technique for cleaning up complex biological samples like urine prior to LC-MS/MS analysis of prostaglandins. A well-developed SPE method can significantly reduce matrix components that cause ion suppression. For particularly challenging matrices, a multi-dimensional SPE approach can provide even cleaner extracts.

Q: Why is a stable isotope-labeled internal standard (SIL-IS) so important for accurate quantification of this compound?

A: A SIL-IS, such as a deuterated version of this compound, is crucial because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any signal suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS. The ratio of the analyte signal to the SIL-IS signal is then used for quantification, which effectively cancels out the variability caused by matrix effects.

Q: How can I assess the extent of matrix effects in my assay?

A: The two most common methods for evaluating matrix effects are the post-extraction spike method and the post-column infusion method.

  • Post-Extraction Spike: In this method, a known amount of the analyte is added to a blank matrix extract after the sample preparation process. The response is then compared to the response of the analyte in a clean solvent. The ratio of these responses indicates the degree of signal suppression or enhancement.

  • Post-Column Infusion: A constant flow of the analyte solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.

Q: Can I use a structural analog as an internal standard if a SIL-IS for this compound is not available?

A: While a structural analog can be used, it is not ideal. A structural analog may have different retention times and ionization efficiencies compared to this compound. Consequently, it may not experience the same matrix effects, leading to less accurate correction and potentially biased results. A stable isotope-labeled internal standard is always the preferred choice for robust and accurate quantification in complex matrices.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Urinary this compound

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitates.

    • To 1 mL of supernatant, add the deuterated this compound internal standard.

    • Acidify the sample to approximately pH 3 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 30°C.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for prostaglandins in urine, demonstrating the effectiveness of robust sample preparation and the use of internal standards.

ParameterTypical ValueReference
Extraction Recovery > 85%
Matrix Effect < 5% (with SIL-IS)
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 6%

Visualizations

Prostaglandin (B15479496) Signaling Pathway

Prostaglandins, including the precursor to this compound, exert their biological effects by binding to specific G-protein coupled receptors on the cell surface, initiating various downstream signaling cascades.

G Prostaglandin E2 (PGE2) Signaling Pathways PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (Gq) PGE2->EP1 EP2 EP2 Receptor (Gs) PGE2->EP2 EP3 EP3 Receptor (Gi) PGE2->EP3 EP4 EP4 Receptor (Gs) PGE2->EP4 PLC Phospholipase C (PLC) EP1->PLC AC_inc Adenylate Cyclase (AC) Activation EP2->AC_inc AC_dec Adenylate Cyclase (AC) Inhibition EP3->AC_dec EP4->AC_inc PI3K PI3K/Akt Pathway EP4->PI3K IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP_inc cAMP Increase AC_inc->cAMP_inc cAMP_dec cAMP Decrease AC_dec->cAMP_dec Ca_inc Intracellular Ca2+ Increase IP3_DAG->Ca_inc Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_inc->Cellular_Response1 PKA Protein Kinase A (PKA) Activation cAMP_inc->PKA Cellular_Response3 Cellular Response (e.g., Inhibition of Neurotransmission) cAMP_dec->Cellular_Response3 Cellular_Response2 Cellular Response (e.g., Vasodilation, Inflammation) PKA->Cellular_Response2 Cellular_Response4 Cellular Response (e.g., Gene Expression, Cell Survival) PKA->Cellular_Response4 PI3K->Cellular_Response4

Caption: PGE2 signaling through its four receptor subtypes (EP1-4).

Experimental Workflow for Overcoming Matrix Effects

This diagram outlines a logical workflow for identifying and mitigating matrix effects in this compound LC-MS/MS analysis.

G Troubleshooting Workflow for Matrix Effects Start Start: Inaccurate/ Irreproducible Results AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME IsMESignificant Significant Matrix Effect? AssessME->IsMESignificant OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) IsMESignificant->OptimizeSP Yes Validate Proceed to Full Method Validation IsMESignificant->Validate No OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSP->OptimizeLC UseSILIS Implement Stable Isotope Labeled Internal Standard OptimizeLC->UseSILIS ReassessME Re-assess Matrix Effect UseSILIS->ReassessME IsMESolved Matrix Effect Mitigated? ReassessME->IsMESolved IsMESolved->OptimizeSP No IsMESolved->Validate Yes End End: Robust Method Validate->End

Caption: Logical workflow for addressing matrix effects in LC-MS/MS.

References

Troubleshooting low recovery of Tetranor-PGFM during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of Tetranor-PGFM during solid-phase extraction (SPE). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. A systematic approach to troubleshooting is crucial to identify and resolve the issue.

Initial Assessment: Where is the this compound Going?

Before optimizing, it is essential to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (Load, Wash, and Elution).

Experimental Protocol: Analyte Tracking

  • Prepare a Standard: Dissolve a known concentration of this compound standard in the same solvent as your sample.

  • Perform SPE: Process the standard solution through your current SPE protocol.

  • Collect Fractions:

    • Load Fraction: Collect the effluent as the sample is loaded onto the cartridge.

    • Wash Fraction(s): Collect the effluent from each wash step in separate vials.

    • Elution Fraction: Collect the final eluate.

  • Analyze Fractions: Quantify the concentration of this compound in each fraction using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Interpretation of Results:

Fraction Containing this compoundPotential Cause
Load Fraction Analyte Breakthrough: The sorbent is not retaining the this compound.
Wash Fraction(s) Premature Elution: The wash solvent is too strong and is stripping the analyte from the sorbent.
Not Detected in Any Fraction Irreversible Binding or Degradation: The analyte is either binding too strongly to the sorbent to be eluted or is degrading during the process.
Low Concentration in Elution Fraction Incomplete Elution: The elution solvent is not strong enough to desorb the analyte completely.

Frequently Asked Questions (FAQs)

Q1: My this compound is breaking through during the sample loading step. What should I do?

A1: Analyte breakthrough during loading suggests that the sorbent is not adequately retaining the this compound. Consider the following:

  • Sorbent Choice: this compound is a polar, acidic molecule. A reversed-phase sorbent (e.g., C18, polymeric) is typically used. If you are using a nonpolar sorbent, the polarity mismatch could be the issue. Consider a sorbent with a different retention mechanism if the problem persists.

  • Sample pH: The pH of your sample should be adjusted to ensure the this compound is in a protonated, less polar state to enhance retention on a reversed-phase sorbent. Acidifying the sample to a pH of approximately 3-4 with formic or acetic acid is a common practice that can significantly improve recovery.

  • Flow Rate: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. Try reducing the flow rate to allow for sufficient equilibration time.

  • Column Drying: Ensure the SPE cartridge bed does not dry out after conditioning and equilibration and before sample loading. A dry sorbent bed will lead to poor retention.

Q2: I am losing my this compound during the wash step. How can I prevent this?

A2: Loss of analyte during the wash step indicates that your wash solvent is too strong.

  • Solvent Strength: The purpose of the wash step is to remove interferences that are less strongly retained than your analyte. If your analyte is being eluted, decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol (B129727), try 10% or 5%.

  • pH of Wash Solvent: Maintain the acidic pH of the wash solvent to keep this compound in its protonated form, thereby maximizing its retention on the reversed-phase sorbent.

Q3: The recovery of this compound in my final eluate is consistently low. What are the possible reasons?

A3: Low recovery in the eluate points to incomplete elution or irreversible binding.

  • Elution Solvent Strength: Your elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of the organic solvent (e.g., from 80% to 95-100% methanol or acetonitrile).

  • Elution Solvent pH: For acidic compounds like this compound on a reversed-phase sorbent, elution is often more effective with a neutral or slightly basic elution solvent to ionize the analyte and decrease its retention. However, for many LC-MS applications, a volatile acidic modifier like formic acid is maintained in the elution solvent for compatibility with the mobile phase. If not using mass spectrometry, a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) could be tested.

  • Elution Volume: You may not be using a sufficient volume of elution solvent. Try increasing the elution volume in increments and analyzing the fractions to see if more analyte can be recovered.

  • Secondary Interactions: this compound may be undergoing secondary interactions with the sorbent material. Using a different elution solvent or adding a modifier might be necessary to disrupt these interactions.

Q4: My recovery is inconsistent between samples. What could be causing this variability?

A4: Poor reproducibility can stem from several factors:

  • Inconsistent Flow Rates: Ensure a consistent and slow flow rate for loading, washing, and elution across all samples.

  • Column Drying: As mentioned, allowing the sorbent bed to dry out before sample loading can lead to inconsistent results.

  • Sample Matrix Effects: Biological matrices like urine and plasma can be complex. Variations in the composition of these matrices between samples can affect the extraction efficiency. Ensure adequate sample pre-treatment, such as centrifugation or filtration, to remove particulates. The addition of an internal standard can help to correct for variability.

  • Incomplete Solvent Evaporation/Reconstitution: If your protocol includes an evaporation step, ensure the eluate is completely dried down and then fully reconstituted in the final solvent before analysis.

Quantitative Data on Prostaglandin (B15479496) Metabolite Recovery

While specific comparative data for this compound is limited in the literature, the following table summarizes recovery data for related prostaglandin metabolites under various SPE conditions. This information can serve as a valuable reference for method development.

AnalyteMatrixSorbentKey ConditionElution SolventRecovery (%)
Tetranor-PGDMArtificial UrinePolymeric (HLB)Sample acidified with 0.1% formic acidAcetonitrile (B52724)82.3 - 113.5[1]
PGE2, PGF2α & MetabolitesUrine, PlasmaOctadecyl-bonded silica (B1680970) (C18)Inclusion of 1% formic acid in loading mixtureMethanol/water mixtures≥90[2]
Tetranor-PGDM & Tetranor-PGEMHuman UrineOnline SPE-Acetonitrile/Methanol with 0.1% ammonium hydroxide40 - 90

Experimental Protocol: SPE of this compound from Urine

This protocol is a general guideline and may require optimization for your specific application and matrix.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or polymeric, 30-60 mg)

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Centrifuge the samples at 2000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Take a 1 mL aliquot of the supernatant.

    • Spike with an appropriate internal standard.

    • Acidify the sample to pH 3-4 by adding 10-20 µL of formic acid. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 1 mL of deionized water with 0.1% formic acid through the sorbent.

    • Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the prepared 1 mL urine sample onto the conditioned and equilibrated cartridge.

    • Apply a gentle vacuum to achieve a slow, dropwise flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water containing 0.1% formic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of 10% methanol in deionized water (with 0.1% formic acid) to remove less polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the this compound with 1 mL of acetonitrile or methanol containing 0.1% formic acid. Allow the solvent to soak the sorbent for a minute before applying a slow vacuum to elute dropwise.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis. Vortex to ensure complete dissolution.

Visualizations

Troubleshooting_Workflow start Low this compound Recovery check_fractions Analyze Load, Wash, & Elution Fractions start->check_fractions load_loss Analyte in Load Fraction? (Breakthrough) check_fractions->load_loss Where is the analyte? wash_loss Analyte in Wash Fraction? (Premature Elution) load_loss->wash_loss No solution_load Decrease Flow Rate Acidify Sample (pH 3-4) Check Sorbent Choice Ensure Column isn't Dry load_loss->solution_load Yes elution_issue Low Analyte in Elution Fraction? (Incomplete Elution) wash_loss->elution_issue No solution_wash Decrease Organic % in Wash Solvent Maintain Acidic Wash pH wash_loss->solution_wash Yes no_analyte Analyte in No Fraction? (Irreversible Binding/Degradation) elution_issue->no_analyte No solution_elution Increase Elution Solvent Strength Increase Elution Volume elution_issue->solution_elution Yes solution_no_analyte Try a Different Sorbent Use a Stronger Elution Solvent Check Analyte Stability no_analyte->solution_no_analyte Yes

Caption: Troubleshooting workflow for low this compound recovery.

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction, Luteolysis) Ca_release->Downstream PKC->Downstream

Caption: Simplified PGF2α signaling pathway.

References

Reducing background noise in Tetranor-PGFM enzyme immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and ensure data accuracy in Tetranor-PGFM enzyme immunoassays (EIA).

Troubleshooting Guide: High Background Noise

High background is characterized by high optical density (OD) readings in zero-standard (B₀) and non-specific binding (NSB) wells. This can compress the dynamic range of the standard curve and reduce assay sensitivity. Use this guide to diagnose and resolve common causes of high background.

Question: My blank or zero-standard wells have high absorbance readings. What is the cause?

Answer: High absorbance in blank or zero-standard wells is one of the most common issues in ELISA and EIA procedures.[1] This problem typically stems from non-specific binding of assay reagents, insufficient washing, or issues with the detection reagents.[2][3] Follow these steps to identify and resolve the issue.

Step 1: Evaluate Non-Specific Binding (NSB)

Non-specific binding (NSB) occurs when antibodies or enzyme conjugates bind to the microplate surface rather than the intended target.[4] This is a primary contributor to high background.

  • Solution: Optimize your blocking step. The blocking buffer's role is to cover any open binding sites on the plate that could otherwise bind the detection antibody non-specifically.[5]

    • Increase Blocking Time/Concentration: Try increasing the incubation time or the concentration of your blocking agent (e.g., from 1% to 2% BSA).

    • Try Different Blocking Agents: If BSA or non-fat milk isn't working, consider other protein blockers like casein or EIA-grade gelatin. Some commercially available blocking buffers are protein-free and can eliminate cross-reactivity issues.

Step 2: Review and Optimize Washing Protocol

Insufficient washing is a frequent cause of high background, as it leaves unbound reagents in the wells that contribute to the signal.

  • Solution: Improve the thoroughness of your wash steps.

    • Increase Wash Cycles: Increase the number of washes from 3 to 5 or 6 cycles.

    • Introduce a Soak Step: Allow the wash buffer to sit in the wells for 1-3 minutes during each cycle to help dissolve and remove unbound material.

    • Optimize Wash Buffer Composition: Ensure your wash buffer contains a detergent, typically 0.05% Tween-20, to disrupt weak, non-specific interactions.

Step 3: Check Reagent Concentrations and Quality

Using too much enzyme conjugate or detection antibody is a common reason for high background. Additionally, contaminated or degraded reagents can cause issues.

  • Solution: Titrate your antibodies and enzyme conjugate to find the optimal concentration that provides a strong specific signal without increasing background. If you are using a pre-made kit, ensure you are following the manufacturer's dilution recommendations precisely. Always use fresh, properly stored reagents and prepare them in clean glassware.

Step 4: Verify Substrate and Stop Solution Performance

The substrate solution should be colorless before use. If it has a color, it may be contaminated or degraded. Furthermore, an ineffective stop solution can allow the color to continue developing after the reaction is meant to be stopped.

  • Solution:

    • Always use a fresh, colorless substrate solution. Protect it from light during storage and incubation.

    • Ensure the stop solution is added to all wells and mixed properly. Read the plate immediately after adding the stop solution to prevent signal drift.

Below is a logical workflow to troubleshoot high background issues.

G start High Background Detected check_nsb Review Non-Specific Binding (NSB) Wells start->check_nsb nsb_high NSB Wells High? check_nsb->nsb_high optimize_blocking Optimize Blocking - Increase concentration/time - Change blocking agent (Casein, etc.) nsb_high->optimize_blocking Yes check_reagents Review Reagents nsb_high->check_reagents No optimize_washing Optimize Washing - Increase wash cycles - Add soak step - Check detergent in buffer optimize_blocking->optimize_washing end_ok Problem Resolved optimize_washing->end_ok reagents_ok Reagents OK? check_reagents->reagents_ok titrate_antibody Titrate Primary/Secondary Antibody & Conjugate reagents_ok->titrate_antibody No (Concentration issue) check_substrate Check Substrate/Stop Solution - Use fresh, colorless substrate - Ensure reaction stops completely reagents_ok->check_substrate Yes titrate_antibody->end_ok check_incubation Review Incubation - Check time and temperature - Avoid plate drying check_substrate->check_incubation check_incubation->end_ok

Caption: Troubleshooting workflow for high background in EIAs.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and how does it cause high background?

Answer: Non-specific binding (NSB) refers to the attachment of the primary or secondary antibodies to unintended proteins or directly to the surface of the microplate wells. This binding is not related to the specific antigen-antibody interaction being measured. When enzyme-conjugated antibodies bind non-specifically, they will still react with the substrate to produce a colorimetric signal, resulting in false positives or elevated background noise that can obscure the true result.

The diagram below illustrates the difference between specific and non-specific antibody binding in a competitive EIA format.

G cluster_0 Specific Binding cluster_1 Non-Specific Binding (Causes High Background) plate_s Microplate Well (Coated with Capture Ab) antigen_s This compound (Antigen) plate_s->antigen_s captures antibody_s Enzyme-Labeled Ab antigen_s->antibody_s binds to plate_nsb Unblocked Site on Microplate Well antibody_nsb Enzyme-Labeled Ab plate_nsb->antibody_nsb binds directly to

References

Addressing antibody cross-reactivity with other prostaglandin metabolites in Tetranor-PGFM ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding antibody cross-reactivity in Tetranor-PGFM (a major urinary metabolite of Prostaglandin (B15479496) F2α) enzyme-linked immunosorbent assays (ELISAs).

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?

This compound (13,14-dihydro-15-keto-tetranor-PGF2α) is a stable, major urinary metabolite of Prostaglandin F2α (PGF2α). PGF2α itself is rapidly cleared from circulation. Measuring this compound in urine provides a reliable, non-invasive method to assess systemic PGF2α production over time, which is important in studies of inflammation, reproductive physiology, and other biological processes.

Q2: How does a competitive ELISA for this compound work?

In a competitive ELISA, a limited number of antibody binding sites are available on a pre-coated microplate. The this compound present in your sample competes with a known amount of enzyme-labeled this compound (the "tracer") for these binding sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound tracer to produce a colored signal. The intensity of this signal is inversely proportional to the amount of this compound in your sample; a weaker signal indicates a higher concentration of this compound in the original sample.

Q3: What is antibody cross-reactivity in a this compound ELISA?

Antibody cross-reactivity occurs when the antibody, intended to bind exclusively to this compound, also binds to other structurally similar molecules that may be present in the sample. Prostaglandins (B1171923) are a large family of lipids with similar core structures. This binding of non-target molecules can lead to an inaccurate, often overestimated, measurement of the true this compound concentration.[1] It is a known limitation of immunoassays when compared to more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Q4: Which metabolites are known to cross-react with prostaglandin antibodies?

The degree of cross-reactivity is specific to each antibody and ELISA kit. Manufacturers should provide a cross-reactivity table in their kit datasheet. While a specific table for a this compound kit is proprietary, the table below shows representative cross-reactivity data from an ELISA kit for a related PGD2 metabolite, 11β-PGF2α, to illustrate the concept. Note the high specificity for the target analyte and minimal recognition of other prostaglandins, including this compound itself in this particular assay.

Table 1: Example Cross-Reactivity Profile for a Prostaglandin Metabolite (11β-PGF2α) ELISA Kit

Compound % Cross-Reactivity
11β-Prostaglandin F2α (Target) 100%
2,3-dinor-11β-Prostaglandin F2α 10%
11β-13,14-dihydro-15-keto PGF2α 0.5%
Prostaglandin D2 <0.01%
Prostaglandin E2 <0.01%
Prostaglandin F2α <0.01%
This compound <0.01%
Tetranor-PGEM <0.01%
Thromboxane B2 <0.01%

(Data is representative and sourced from a commercially available 11β-PGF2α ELISA kit datasheet for illustrative purposes)[3]

Troubleshooting Guide
Problem: My measured this compound levels are unexpectedly high or show poor reproducibility.

High signals or erratic results can stem from several sources, with antibody cross-reactivity being a primary suspect, especially in complex biological matrices like urine or plasma. However, other procedural issues can produce similar effects.

start High or Variable This compound Signal q1 Did you strictly follow the kit protocol? start->q1 fix_protocol Review protocol. Pay attention to: - Washing steps - Incubation times/temps - Reagent prep q1->fix_protocol No q2 Is your sample matrix complex (e.g., urine, plasma)? q1->q2 Yes a1_yes Yes a1_no No fix_protocol->start Re-run Assay purify High chance of cross-reactivity. Implement sample purification (e.g., Solid Phase Extraction). See Protocol Below. q2->purify Yes check_reagents Issue is likely not cross-reactivity. - Check reagent integrity - Verify standard curve prep - Check for contamination q2->check_reagents No a2_yes Yes a2_no No (e.g., buffer)

Caption: Troubleshooting logic for high this compound ELISA signals.

Solution 1: Implement Sample Purification via Solid-Phase Extraction (SPE)

The most effective way to reduce interference from cross-reactive metabolites is to purify the analyte of interest before running the ELISA. Solid-phase extraction using a C18 reverse-phase column is a standard method for prostaglandins.

cluster_prep Sample Preparation cluster_spe C18 SPE Column Steps cluster_final Final Steps start Urine/Plasma Sample acidify 1. Acidify to pH 3.5 (e.g., with HCl) start->acidify condition 2. Condition Column (Ethanol, then Water) acidify->condition load 3. Load Acidified Sample condition->load wash1 4. Wash 1 (Water, 15% Ethanol) load->wash1 wash2 5. Wash 2 (Hexane) wash1->wash2 elute 6. Elute this compound (Ethyl Acetate) wash2->elute dry 7. Evaporate Eluate (Nitrogen Stream) elute->dry reconstitute 8. Reconstitute in ELISA Assay Buffer dry->reconstitute finish Ready for ELISA reconstitute->finish

Caption: Workflow for sample purification using Solid-Phase Extraction (SPE).

Detailed Protocol: Solid-Phase Extraction (SPE) for Prostaglandin Metabolites

This protocol is a general guideline. Always optimize for your specific sample type and validate recovery.

  • Sample Acidification: For every 1 mL of sample (e.g., urine), add ~50 µL of 2N HCl to adjust the pH to approximately 3.5. Vortex and let stand for 15 minutes. Centrifuge to remove any precipitate.[4]

  • Column Conditioning: Prepare a C18 SPE column by washing it with 10 mL of 100% ethanol, followed by 10 mL of deionized water. Do not let the column run dry.

  • Sample Loading: Apply the acidified sample to the conditioned C18 column. Use a slight positive pressure to achieve a slow, consistent flow rate (e.g., 0.5 mL/minute).

  • Column Washing:

    • Wash the column with 10 mL of deionized water.

    • Wash the column with 10 mL of 15% ethanol.

    • Wash the column with 10 mL of hexane. This step removes less polar lipids.

  • Elution: Elute the prostaglandin metabolites from the column by adding 10 mL of ethyl acetate (B1210297). Collect the eluate.

  • Drying: Evaporate the ethyl acetate from the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 250-500 µL) of the ELISA kit's assay buffer. Vortex thoroughly. The sample is now purified and ready for analysis.

Solution 2: Ensure Strict Adherence to Assay Protocol

Deviations from the manufacturer's protocol can significantly impact results and mimic cross-reactivity issues.

  • Insufficient Washing: Inadequate washing between steps can leave unbound antibodies or tracer, leading to a high background signal. Ensure all wells are completely aspirated and filled during each wash step.

  • Improper Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface. Ensure the blocking step is performed for the full duration recommended.

  • Incorrect Incubation Times/Temperatures: Deviating from specified incubation parameters can alter antibody binding kinetics and affect the accuracy of the standard curve and sample readings.

Key Biological Pathway Context

Understanding the origin of prostaglandin metabolites can help predict potential cross-reactants. This compound is derived from PGF2α, which shares a common precursor (PGH2) with other major prostaglandins like PGE2 and PGD2. Their structural similarities are the root cause of potential antibody cross-reactivity.

AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) (Common Precursor) COX->PGH2 PGF2a PGF2α PGH2->PGF2a PGD2 PGD2 PGH2->PGD2 PGE2 PGE2 PGH2->PGE2 Metabolism Metabolism (β-oxidation, etc.) PGF2a->Metabolism PGD2->Metabolism PGE2->Metabolism tPGFM This compound (Target Analyte) Metabolism->tPGFM tPGDM Tetranor-PGDM (Potential Cross-Reactant) Metabolism->tPGDM tPGEM Tetranor-PGEM (Potential Cross-Reactant) Metabolism->tPGEM

Caption: Simplified prostaglandin synthesis pathway.

References

Technical Support Center: Optimizing Chromatographic Separation of Tetranor-PGFM and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chromatographic separation of Tetranor-PGFM and its structurally similar isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound from its isomers?

A1: The main challenges stem from the structural similarity of prostaglandin (B15479496) isomers, which often have identical molecular weights and similar polarities. This makes their separation by conventional reversed-phase liquid chromatography difficult, leading to co-elution and inaccurate quantification. Furthermore, this compound is typically present at low concentrations in complex biological matrices like urine, necessitating highly sensitive and specific analytical methods to overcome matrix effects.[1][2]

Q2: Which analytical technique is preferred for the analysis of this compound and its isomers, LC-MS/MS or GC-MS?

A2: Both techniques can be used, but LC-MS/MS is generally preferred for its high sensitivity, specificity, and reduced need for sample derivatization.[3][4] GC-MS often requires derivatization to increase the volatility and thermal stability of the analytes, which can be a time-consuming and complex process.[4] However, for certain applications, GC-MS can provide excellent resolution of isomers.

Q3: What type of HPLC column is recommended for separating this compound from its isomers?

A3: For general reversed-phase separation of prostaglandins (B1171923), C18 and C8 columns are commonly used. However, to achieve optimal resolution of structurally similar isomers, specialized columns may be necessary. Chiral stationary phases, such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Lux Amylose-2, Chiracel OJ-RH), have been shown to be effective in separating prostaglandin enantiomers and diastereomers.

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A4: To enhance sensitivity, several aspects of the method can be optimized. Ensure the use of high-purity solvents and reagents to minimize background noise. Optimization of the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, is critical. Additionally, reducing the column's internal diameter can increase sensitivity. Proper sample preparation to remove interfering matrix components is also essential.

Q5: What are matrix effects, and how can they be minimized in the analysis of urinary this compound?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. In urinary analysis, this can lead to inaccurate quantification. To mitigate matrix effects, a robust sample preparation method, such as solid-phase extraction (SPE), is recommended to clean up the sample and remove interfering substances. The use of a stable isotope-labeled internal standard for this compound can also help to compensate for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.

Issue 1: Poor Resolution or Overlapping Peaks

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Adjust the organic modifier (acetonitrile or methanol) percentage. A shallower gradient can improve the separation of closely eluting peaks. The pH of the mobile phase can also affect selectivity; for acidic compounds like prostaglandins, a lower pH (e.g., using 0.1% formic acid) is often beneficial.

  • Possible Cause: Inappropriate column selection.

    • Solution: If using a standard C18 column, consider switching to a column with a different selectivity (e.g., a phenyl-hexyl phase) or a chiral column for isomer separation. Using a column with a smaller particle size or a longer length can also increase resolution.

  • Possible Cause: Inadequate temperature control.

    • Solution: Optimize the column temperature. Increasing the temperature can improve peak shape and sometimes resolution, but it may also alter selectivity.

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate to suppress the ionization of the acidic this compound. Adding a small amount of a competing acid, like formic acid, can improve peak shape.

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

  • Possible Cause: Extra-column dead volume.

    • Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Suboptimal MS source parameters.

    • Solution: Tune the mass spectrometer for this compound to optimize parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Possible Cause: Ion suppression due to matrix effects.

    • Solution: Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering components from the urine matrix.

  • Possible Cause: Inefficient ionization in the chosen mobile phase.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Separation of this compound and its Isomers

This protocol provides a general framework. Optimization will be required for specific instrumentation and isomer pairs.

1. Sample Preparation (from Urine)

  • Thaw urine samples at room temperature.

  • Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

  • To 1 mL of supernatant, add a stable isotope-labeled internal standard for this compound.

  • Perform solid-phase extraction (SPE) using a mixed-mode or hydrophilic-lipophilic balanced (HLB) cartridge to remove salts and other interferences.

  • Wash the SPE cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: A UHPLC system capable of high-pressure gradients.

  • Column: A chiral column such as a Lux Amylose-2 (e.g., 150 x 2.1 mm, 3 µm) is recommended for isomer separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient is recommended. For example:

    • 0-5 min: 20% B

    • 5-25 min: 20-45% B

    • 25-30 min: 45-90% B

    • 30-35 min: 90% B (column wash)

    • 35.1-40 min: 20% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometer Settings

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These should be optimized for this compound and its specific isomers. A representative transition for a prostaglandin-like molecule would be determined by infusing a standard.

  • Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature for maximum signal intensity.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Prostaglandin Analysis

ParameterSettingRationale
Chromatography
ColumnChiral Stationary Phase (e.g., Lux Amylose-2)Provides selectivity for separating structurally similar isomers.
Mobile PhaseWater/Acetonitrile with 0.1% Formic AcidCommon mobile phase for reversed-phase separation of acidic compounds.
GradientShallow, long gradientEnhances resolution of closely eluting isomers.
Flow Rate0.2 - 0.4 mL/minAppropriate for small-bore columns to maintain efficiency.
Temperature25 - 40°CCan be optimized to improve peak shape and selectivity.
Mass Spectrometry
Ionization ModeESI NegativeProstaglandins readily form [M-H]- ions.
Scan ModeMultiple Reaction Monitoring (MRM)Provides high sensitivity and specificity for quantification.
Internal StandardStable Isotope-Labeled this compoundCompensates for matrix effects and variations in sample processing.

Table 2: Example MRM Transitions for Prostaglandin Isomers

Note: These are hypothetical transitions for illustrative purposes. Actual transitions must be determined empirically for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound329.2169.125
Isomer 1329.2191.122
Isomer 2329.2153.128
Internal Standard (d4-Tetranor-PGFM)333.2173.125

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject Sample reconstitute->injection hplc Chiral HPLC Separation injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_resolution start Poor Peak Resolution Between Isomers q1 Is the mobile phase gradient optimized? start->q1 s1 Implement a shallower gradient. Decrease the rate of %B change. q1->s1 No q2 Is a chiral column being used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Switch to a chiral stationary phase (e.g., Lux Amylose-2). q2->s2 No q3 Is the column temperature optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Systematically vary temperature (e.g., 25-45°C) to assess impact on selectivity. q3->s3 No end_node Consider further method development or alternative separation techniques. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: A troubleshooting decision tree for poor peak resolution.

isomer_challenge cluster_isomers Structurally Similar Isomers cluster_properties Shared Physicochemical Properties cluster_challenge Chromatographic Challenge cluster_solution Solution tetranor_pgfm This compound mw Identical Mass tetranor_pgfm->mw polarity Similar Polarity tetranor_pgfm->polarity isomer_a Isomer A isomer_a->mw isomer_a->polarity isomer_b Isomer B isomer_b->mw isomer_b->polarity coelution Co-elution on Standard Columns mw->coelution polarity->coelution chiral_sep Chiral Separation coelution->chiral_sep Requires

Caption: The logical relationship illustrating the challenge of isomer separation.

References

Improving the limit of detection for Tetranor-PGFM in small volume samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tetranor-PGFM. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, particularly for improving the limit of detection in small volume samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the quantification of this compound.

Q1: My signal-to-noise ratio for this compound is poor when using small sample volumes. How can I improve sensitivity?

A: Low signal intensity is a common issue with limited sample volumes. There are two primary strategies to address this:

  • Sample Concentration: Employ a sample preparation technique that concentrates the analyte. Microelution Solid Phase Extraction (SPE) is highly effective for this purpose. It uses a very small sorbent bed (e.g., 2 mg) which allows for elution in minimal volumes (as low as 20-50 µL), effectively concentrating the analyte without a time-consuming evaporation step.[1][2][3][4] This approach can increase sensitivity by 10-15 times compared to traditional SPE methods.

  • Enhance Ionization Efficiency: The inherent ionization efficiency of this compound can be improved through chemical derivatization. Reagents that add a permanently charged or easily ionizable group to the molecule can significantly boost the signal in the mass spectrometer. For prostaglandins, derivatization has been shown to enable detection in the low picogram range.

Q2: What is the best sample extraction method for less than 100 µL of plasma or urine?

A: Microelution SPE is the ideal choice for sample volumes between 10–100 µL. This technique is essentially a miniaturized version of conventional SPE, designed to handle small volumes efficiently. The key advantage is that it eliminates the need for the evaporation and reconstitution steps, which saves time and prevents potential loss of analyte, especially for hydrophobic compounds that may bind to labware.

Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. What are the primary causes and solutions?

A: Matrix effects, typically ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.

  • Causes: Common sources include salts, phospholipids (B1166683) from plasma, and other endogenous components.

  • Solutions:

    • Improve Sample Cleanup: Use a more selective SPE method. Mixed-mode SPE sorbents, which combine reversed-phase and ion-exchange properties, can provide superior cleanup of complex matrices.

    • Optimize Chromatography: Adjust your HPLC gradient to achieve better chromatographic separation between this compound and the interfering components. Complete baseline separation is crucial for accurate quantification of isomers.

    • Use a Divert Valve: Program the divert valve to send the highly aqueous, salt-containing portion of the run (at the beginning) and the highly organic portion (at the end) to waste, introducing only the analyte's peak into the mass spectrometer.

    • Internal Standards: Always use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects and variations in extraction recovery.

Q4: What are some effective derivatization reagents for improving prostaglandin (B15479496) detection by LC-MS/MS?

A: Derivatization aims to add a functional group that is readily ionized in the ESI source.

  • For Positive Mode ESI: Reagents that introduce a primary, secondary, or tertiary amine are effective.

    • Diethylaminoethyl chloride (DEAE-Cl): Has been used to improve thermospray HPLC/MS sensitivity for various prostaglandins.

    • 4-Diazomethylpyridine: A high-efficiency reagent designed for labeling prostaglandins, allowing for quantification on a triple-quadrupole mass spectrometer in positive ionization mode.

    • N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent adds a permanently positive charge, which has been shown to increase detection limits for eicosanoids by 10- to 20-fold.

  • For Negative Mode ESI: While less common for improving sensitivity, derivatization can still be used. However, enhancing positive ionization is often more effective for these molecules.

Q5: My chromatographic peak shape is poor or the retention time is shifting. What should I check?

A: This is a common LC-MS issue. A systematic check is recommended.

  • Pressure Fluctuations: Sudden changes in system pressure can indicate blockages in filters, columns, or air bubbles in the pump.

  • Mobile Phase: Ensure your mobile phase is fresh, properly degassed, and that the composition is correct. Avoid non-volatile buffers like phosphate, which can contaminate the MS source. Use volatile additives like formic acid or ammonium (B1175870) acetate.

  • Column Integrity: The column may be degrading or contaminated. Try flushing the column or replacing it if necessary.

  • Sample Solvent: Ensure your final sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.

Quantitative Data Summary

The following tables provide a summary of detection limits and performance characteristics for related prostaglandin metabolites, offering a benchmark for what can be achieved with optimized methods.

Table 1: Performance of Immunoassay and LC-MS/MS Methods for Tetranor-PG Metabolites

Analyte Method Matrix Limit of Detection (LOD) / Quantitation Range Reference
Tetranor-PGDM Competitive EIA Artificial Urine LOD: 0.0498 ng/mL; ROQ: 0.252 to 20.2 ng/mL
Tetranor-PGDM Online SPE-LC-MS/MS Human Urine 0.2 - 40 ng/mL
Tetranor-PGEM Online SPE-LC-MS/MS Human Urine 0.5 - 100 ng/mL
PGD₂ & PGE₂ LC-MS/MS Cell Culture Supernatant 20 pg/mL

| Tetranor-PGDM | ELISA | Urine | Sensitivity: ~40 pg/mL; Range: 6.4-4,000 pg/mL | |

Table 2: Typical Excretion Levels of this compound

Population Matrix Excretion Rate Reference
Healthy Females Urine 7-13 µg / 24 hours
Healthy Males Urine 11-59 µg / 24 hours

| Pregnant Females | Urine | 2 to 5-fold higher than non-pregnant | |

Diagrams and Workflows

Visual aids to understand key processes and relationships.

PGF2a_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor G_Protein G-Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Ras Ras Activation G_Protein->Ras IP3_DAG IP3 / DAG Formation PLC->IP3_DAG Proliferation Cell Proliferation (Cyclins D & E ↑) IP3_DAG->Proliferation Ca²⁺ release PKC activation MAPK_Cascade MAP Kinase Cascade Ras->MAPK_Cascade MAPK_Cascade->Proliferation

Caption: PGF2α signaling pathway via the FP receptor, leading to cellular proliferation.

experimental_workflow start Small Volume Sample (<100 µL Plasma/Urine) pretreatment Pre-treatment (e.g., Hydrolysis, Addition of IS) start->pretreatment spe Microelution SPE (e.g., Mixed-Mode C18/AX) pretreatment->spe elution Elution (20-50 µL) spe->elution derivatization Derivatization (Optional) (e.g., with AMPP) elution->derivatization lcms LC-MS/MS Analysis elution->lcms Direct Injection derivatization->lcms data Data Processing & Quantification lcms->data

Caption: Optimized workflow for this compound analysis from small volume samples.

troubleshooting_flowchart start Problem: Low Signal / No Peak cause1 Poor Extraction or Analyte Loss? start->cause1 cause2 Ion Suppression (Matrix Effect)? start->cause2 cause3 Instrument Sensitivity Issue? start->cause3 sol1a Action: Use Microelution SPE to concentrate sample. cause1->sol1a sol1b Action: Check recovery with stable isotope internal standard (IS). cause1->sol1b sol2a Action: Improve chromatographic separation from matrix. cause2->sol2a sol2b Action: Use more selective SPE (e.g., mixed-mode). cause2->sol2b sol3a Action: Run system suitability test (e.g., Reserpine infusion). cause3->sol3a sol3b Action: Clean MS ion source. cause3->sol3b sol3c Action: Consider derivatization to boost ionization. cause3->sol3c

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

Experimental Protocols

Protocol 1: Microelution SPE for this compound from Urine

This protocol is a generalized procedure based on methods for acidic analytes from biological fluids and should be optimized for your specific application.

1. Sample Pre-treatment: a. Thaw urine samples on ice. b. To a 100 µL aliquot of urine, add 5 µL of a stable isotope-labeled internal standard (e.g., this compound-d4) at a known concentration. c. Add 100 µL of 2% formic acid in water to acidify the sample (to ensure the carboxylic acid groups are protonated). d. Vortex for 10 seconds.

2. Microelution SPE Procedure (using a mixed-mode reversed-phase/anion-exchange sorbent): a. Conditioning: Pass 200 µL of methanol (B129727) through the microelution plate wells. b. Equilibration: Pass 200 µL of 0.1% formic acid in water through the wells. Do not let the sorbent bed dry out. c. Loading: Load the entire pre-treated sample (approx. 205 µL) onto the plate. Pass the sample through the sorbent at a slow, steady flow rate (e.g., by gravity or light vacuum). d. Washing: i. Pass 200 µL of 0.1% formic acid in 10% methanol/water to remove polar interferences. ii. Pass 200 µL of hexane (B92381) to remove non-polar, neutral interferences. e. Elution: i. Place a clean 96-well collection plate under the microelution plate. ii. Add 50 µL of the elution solvent (e.g., 5% ammonium hydroxide (B78521) in acetonitrile) to each well. iii. Allow the solvent to soak for 1 minute before pulling it through with a vacuum or positive pressure. iv. Repeat the elution step with a second 50 µL aliquot into the same collection plate (optional, for maximizing recovery).

3. Post-Elution (if not injecting directly): a. The eluate can often be diluted with water and injected directly into the LC-MS/MS system. b. For derivatization, the elution solvent may need to be evaporated and the residue reconstituted in a compatible solvent like acetonitrile (B52724) before adding the derivatization reagent.

Protocol 2: Suggested LC-MS/MS Parameters

These are starting parameters and require optimization for your specific instrument and analyte.

  • LC System:

    • Column: A C18 or Phenyl-Hexyl column with a small particle size (e.g., < 2 µm) is recommended for good separation (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 80:20).

    • Gradient: A shallow gradient optimized to separate this compound from other isomers and matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

  • MS/MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions: These must be determined by infusing a pure standard of this compound.

      • Quantifier Transition: The most intense transition from the precursor ion to a product ion.

      • Qualifier Transition: A second, less intense transition for confirmation.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage to achieve the most stable and intense signal for your analyte. Ion source temperature can be a critical parameter for prostaglandin-like molecules.

References

Preventing degradation of Tetranor-PGFM during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Tetranor-PGFM during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid) is the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α).[1] Its quantification in urine provides a reliable, non-invasive method to assess systemic PGF2α production, which is often associated with various physiological and pathological processes. Ensuring the stability of this compound during sample collection, storage, and preparation is critical for accurate and reproducible measurements. Degradation can lead to underestimation of its concentration, resulting in erroneous data and interpretations.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors contributing to the degradation of prostaglandins (B1171923), including this compound, are enzymatic activity, temperature, pH, and oxidation. While this compound is a metabolite and generally more stable than its parent compound, it is still susceptible to degradation under suboptimal conditions.

Q3: How should biological samples (urine, plasma) be collected and stored to ensure this compound stability?

A3: Proper collection and storage are the first line of defense against degradation.

  • Urine: Samples should be collected in sterile containers and immediately cooled to 4°C. To prevent potential oxidation, antioxidants such as ascorbic acid (125 mg per sample) or butylated hydroxytoluene (BHT) (0.005% w/v) can be added.[1][2] For long-term storage, samples should be frozen at -80°C, where this compound has been shown to be stable for at least one year.[1] Storage at -20°C is not recommended for long periods, as a 50% reduction in polar tetranors has been observed after 5 months.[3]

  • Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Centrifugation to separate plasma should be performed as soon as possible at 4°C. The resulting plasma should be immediately frozen and stored at -80°C.

Q4: How many freeze-thaw cycles can a sample undergo without significant degradation of this compound?

A4: While specific data for this compound is limited, studies on related compounds like 8-iso-PGF2α have shown that multiple freeze-thaw cycles can lead to increased concentrations, possibly due to oxidative processes.[3] It is therefore recommended to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller, single-use volumes before the initial freezing is the best practice to avoid this issue. If repeated measurements are necessary, a fresh aliquot should be used for each analysis.

Troubleshooting Guide: Low Recovery and Inconsistent Results

This guide addresses common issues encountered during the extraction and analysis of this compound.

Issue 1: Low Recovery of this compound after Solid-Phase Extraction (SPE)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Retention on SPE Sorbent 1. Check Sample pH: Ensure the sample is acidified to approximately pH 3 with a suitable acid (e.g., formic acid) before loading onto the C18 SPE cartridge. This protonates the carboxylic acid groups of this compound, increasing its retention on the non-polar sorbent.[4] 2. Condition the Cartridge Properly: Ensure the SPE cartridge is properly conditioned with methanol (B129727) followed by water or an acidic buffer to activate the sorbent.
Premature Elution During Washing 1. Optimize Wash Solvent: The wash solvent may be too strong, causing the analyte to elute prematurely. Use a milder wash solvent, such as water or a low percentage of methanol in water, to remove polar interferences without affecting this compound retention.
Incomplete Elution from Sorbent 1. Optimize Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely. Use a less polar solvent like ethyl acetate (B1210297) or a higher concentration of methanol or acetonitrile. Ensure a sufficient volume of the elution solvent is used. 2. Multiple Elution Steps: Perform two or more sequential elutions and combine the eluates to maximize recovery.
Analyte Degradation on the Column 1. Work Quickly and at Low Temperatures: Perform the SPE procedure on ice or in a cold room to minimize potential enzymatic degradation.
Issue 2: High Variability in Replicate Samples

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Handling 1. Standardize Procedures: Ensure all samples are treated identically throughout the collection, storage, and extraction process. This includes consistent timing, temperatures, and volumes. 2. Minimize Freeze-Thaw Cycles: As mentioned in the FAQs, aliquot samples to avoid repeated freezing and thawing.
Matrix Effects in Mass Spectrometry 1. Improve Sample Cleanup: Enhance the SPE protocol to remove more interfering substances from the matrix. This may involve an additional wash step or the use of a different type of SPE sorbent. 2. Use an Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and variations in extraction efficiency.
Oxidative Degradation 1. Add Antioxidants: Incorporate an antioxidant like BHT or ascorbic acid into the collection tubes and during sample processing to prevent oxidative degradation.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is adapted from methods for related prostaglandins and is designed to maximize recovery and stability.[4]

Materials:

  • C18 SPE Cartridges

  • Urine sample with added antioxidant (e.g., 0.005% BHT)

  • Formic acid

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen urine samples on ice. Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet any precipitates.

  • Acidification: Transfer the supernatant to a new tube and acidify to pH 3.0-3.5 with 1% formic acid.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water containing 1% formic acid. Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water containing 1% formic acid to remove polar impurities.

    • Wash with 5 mL of a 15% methanol in water solution to remove less polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate. Collect the eluate in a clean tube.

  • Solvent Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS).

Quantitative Data Summary

The following tables summarize the stability of this compound and related compounds under various conditions.

Table 1: Long-Term Storage Stability of this compound in Urine

Storage TemperatureDurationStabilityReference
-80°C≥ 1 yearStable[1]
-70°C> 3 yearsStable[3]
-20°C5 months~50% reduction[3]

Table 2: Stability of a Related Compound (Tetranor-PGDM) Under Various Conditions

ConditionDurationStabilityReference
Room Temperature24 hoursUnstable (for Tetranor-PGEM)[5]
4°C-Stable[5]
3 Freeze-Thaw Cycles-Stable[5]

Visualizations

PGF2α Metabolism to this compound

The following diagram illustrates the metabolic pathway from PGF2α to its major urinary metabolite, this compound.

PGF2a_Metabolism PGF2a PGF2α Intermediate 15-keto-13,14-dihydro-PGF2α PGF2a->Intermediate β-oxidation & reduction Tetranor_PGFM This compound (Urinary Metabolite) Intermediate->Tetranor_PGFM Further β-oxidation

Caption: Metabolic pathway of PGF2α to this compound.

General Experimental Workflow for this compound Analysis

This diagram outlines the key steps in a typical workflow for the analysis of this compound from biological samples.

Experimental_Workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collection Urine/Plasma Collection (+ Antioxidant) Storage Store at -80°C Collection->Storage Thaw Thaw on Ice Storage->Thaw Acidify Acidify to pH 3-3.5 Thaw->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute Elute->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound analysis.

References

Identifying and minimizing sources of contamination in Tetranor-PGFM measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable measurements of Tetranor-PGFM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α).[1] Its measurement in urine provides a non-invasive way to assess the systemic production of PGF2α, which is involved in various physiological and pathological processes, including inflammation and smooth muscle contraction.

Q2: What are the common methods for measuring this compound?

A2: The two primary methods for quantifying this compound are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method based on antibody-antigen recognition. It is suitable for screening large numbers of samples.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, allowing for precise quantification and differentiation from structurally similar molecules.[2][3]

Q3: What are the critical pre-analytical steps to ensure sample integrity?

A3: Proper sample collection and handling are crucial. For plasma samples, it is recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (at a concentration of approximately 10 µg/mL), immediately after collection to prevent the artificial formation of prostaglandins (B1171923) ex vivo.[4][5] All samples, whether urine or plasma, should be kept on ice and processed as quickly as possible. For long-term storage, samples should be kept at -80°C.

Q4: How stable is this compound in biological samples?

A4: Prostaglandin metabolites can be sensitive to storage conditions. Studies on related polar tetranor prostaglandins have shown significant degradation over several months when stored at -20°C. Therefore, long-term storage at -80°C is strongly recommended to maintain the integrity of this compound. Avoid multiple freeze-thaw cycles as this can also lead to degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound measurements using ELISA and LC-MS/MS.

ELISA Troubleshooting

Problem: High Background Signal

High background can mask the true signal and reduce the dynamic range of the assay.

Potential Cause Troubleshooting Steps
Inadequate Washing Increase the number of wash steps (typically 3-5 washes are recommended). Ensure that the wash buffer volume is sufficient to cover the entire well surface. A soaking step between washes can also be beneficial.
Insufficient Blocking Optimize the blocking buffer concentration. You can also try extending the blocking incubation time. The addition of a small amount of a non-ionic detergent like Tween-20 to the blocking buffer can also help.
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Reactivity The antibody may be cross-reacting with other prostaglandin metabolites in the sample. Refer to the manufacturer's data sheet for cross-reactivity information. If significant cross-reactivity is suspected, sample purification by Solid Phase Extraction (SPE) or confirmation with a more specific method like LC-MS/MS may be necessary.
Contaminated Reagents Prepare fresh buffers for each assay. Ensure that all reagents and equipment are clean and free of contaminants like endotoxins or detergents.

Problem: High Coefficient of Variation (%CV)

High variability between replicate wells can lead to unreliable results.

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard and sample. When using a multi-channel pipette, check for consistency across all channels.
Poor Mixing Thoroughly mix all reagents and samples before adding them to the plate. Ensure diluted samples are well-mixed before plating.
Temperature Gradients Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Incubate the plate in a temperature-controlled environment to avoid "edge effects".
Inadequate Plate Washing Ensure consistent and thorough washing of all wells. An automated plate washer can improve consistency.
LC-MS/MS Troubleshooting

Problem: Poor Signal Intensity or No Peak

This can be due to issues with the sample, the chromatography, or the mass spectrometer.

Potential Cause Troubleshooting Steps
Sample Degradation Ensure samples were properly collected and stored at -80°C. Avoid repeated freeze-thaw cycles.
Inefficient Extraction Optimize the Solid Phase Extraction (SPE) protocol. Acidification of the sample to approximately pH 3.5 with formic or hydrochloric acid before loading onto the C18 column is often critical for good recovery of prostaglandins.
Matrix Effects (Ion Suppression) The presence of other molecules in the sample can suppress the ionization of this compound. Assess matrix effects by comparing the signal of a standard in solvent versus a standard spiked into an extracted blank matrix. If ion suppression is significant, improve sample cleanup, adjust chromatographic conditions to separate the analyte from interfering compounds, or use a deuterated internal standard.
Instrumental Issues Check for leaks in the LC and MS systems. Ensure the mass spectrometer is properly tuned and calibrated. Verify that the ionization source is clean and functioning correctly.

Problem: High Background or Contamination

Extraneous peaks can interfere with the quantification of the target analyte.

Potential Cause Troubleshooting Steps
Solvent/Reagent Contamination Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol for the autosampler. Inject blank samples between experimental samples to check for carryover.
Environmental Contamination Common contaminants include keratins from skin and hair, and plasticizers from labware. Maintain a clean work environment and use appropriate laboratory practices to minimize contamination.

Experimental Protocols

Sample Collection and Storage Protocol
  • Urine Collection:

    • Collect urine in a clean, sterile container.

    • For 24-hour collections, keep the collection vessel refrigerated or on ice.

    • After collection, mix the total volume well, aliquot into polypropylene (B1209903) tubes, and immediately freeze at -80°C.

  • Plasma Collection:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately after collection, add a COX inhibitor like indomethacin to a final concentration of 10 µg/mL to prevent ex vivo prostaglandin formation.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis.

Solid Phase Extraction (SPE) Protocol for Urine Samples

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to remove particulate matter.

    • Acidify the urine to pH 3.5 with 2N HCl.

  • Column Conditioning:

    • Condition a C18 SPE cartridge by washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.

  • Sample Loading:

    • Load the acidified urine sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 0.5-1 mL/minute).

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Follow with a wash of 10 mL of hexane (B92381) to elute non-polar, interfering lipids.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of ethyl acetate (B1210297) or methyl formate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in an appropriate buffer for ELISA or mobile phase for LC-MS/MS analysis.

Visualizations

G Prostaglandin F2α Metabolism and Measurement Workflow cluster_0 Biological System cluster_1 Analytical Workflow Arachidonic Acid Arachidonic Acid PGF2α PGF2α Arachidonic Acid->PGF2α COX Enzymes Systemic Circulation Systemic Circulation PGF2α->Systemic Circulation Metabolism This compound (in Urine) This compound (in Urine) Systemic Circulation->this compound (in Urine) Excretion Sample Collection Sample Collection This compound (in Urine)->Sample Collection Storage (-80°C) Storage (-80°C) Sample Collection->Storage (-80°C) Solid Phase Extraction Solid Phase Extraction Storage (-80°C)->Solid Phase Extraction Analysis Analysis Solid Phase Extraction->Analysis ELISA or LC-MS/MS Data Interpretation Data Interpretation Analysis->Data Interpretation

Caption: Overview of this compound origin and the analytical workflow for its measurement.

G ELISA Troubleshooting Logic Start Start Inaccurate Results Inaccurate Results Start->Inaccurate Results High Background? High Background? Inaccurate Results->High Background? High %CV? High %CV? High Background?->High %CV? No Optimize Washing/Blocking Optimize Washing/Blocking High Background?->Optimize Washing/Blocking Yes Low/No Signal? Low/No Signal? High %CV?->Low/No Signal? No Verify Pipetting Technique Verify Pipetting Technique High %CV?->Verify Pipetting Technique Yes Check Reagent/Sample Integrity Check Reagent/Sample Integrity Low/No Signal?->Check Reagent/Sample Integrity Yes End End Low/No Signal?->End No Check Antibody Titration Check Antibody Titration Optimize Washing/Blocking->Check Antibody Titration Check Antibody Titration->End Ensure Temp. Control Ensure Temp. Control Verify Pipetting Technique->Ensure Temp. Control Ensure Temp. Control->End Review Protocol Review Protocol Check Reagent/Sample Integrity->Review Protocol Review Protocol->End

Caption: A decision tree for troubleshooting common issues in ELISA measurements.

G Sample Handling and Preparation Workflow Sample Collection Sample Collection Add COX Inhibitor (Plasma) Add COX Inhibitor (Plasma) Sample Collection->Add COX Inhibitor (Plasma) Store at -80°C Store at -80°C Sample Collection->Store at -80°C Urine Centrifuge (Plasma) Centrifuge (Plasma) Add COX Inhibitor (Plasma)->Centrifuge (Plasma) Centrifuge (Plasma)->Store at -80°C Thaw on Ice Thaw on Ice Store at -80°C->Thaw on Ice Acidify Sample Acidify Sample Thaw on Ice->Acidify Sample Solid Phase Extraction Solid Phase Extraction Acidify Sample->Solid Phase Extraction Evaporate & Reconstitute Evaporate & Reconstitute Solid Phase Extraction->Evaporate & Reconstitute Analysis Analysis Evaporate & Reconstitute->Analysis

Caption: Step-by-step workflow for proper sample handling and preparation.

References

Validation & Comparative

A Comparative Guide to Tetranor-PGFM and 13,14-dihydro-15-keto-PGF2α as Biomarkers of Prostaglandin F2α Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a potent lipid autacoid of the prostanoid family, playing a critical role in a wide array of physiological and pathological processes.[1][2] Its functions are particularly prominent in reproductive biology, including uterine contraction during parturition, luteolysis, and embryonic development.[3][4][5] Furthermore, PGF2α signaling is implicated in inflammation, fibrosis, and cardiovascular regulation.[6][7][8] Due to its extremely short half-life and rapid metabolism, direct measurement of PGF2α is often impractical for assessing its systemic production.[1][2] Consequently, researchers rely on the quantification of its more stable downstream metabolites as biomarkers.

This guide provides an objective comparison of the two most widely used metabolites for assessing PGF2α biosynthesis: the primary plasma metabolite 13,14-dihydro-15-keto-PGF2α (commonly abbreviated as PGFM) and the major urinary metabolite tetranor-PGFM . We will delve into their metabolic pathways, comparative performance, and the experimental protocols for their measurement, supported by experimental data to guide researchers in selecting the appropriate biomarker for their specific study needs.

PGF2α Signaling Pathway

PGF2α exerts its biological effects by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor (GPCR).[6] This interaction primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[6][9] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10] This canonical pathway can subsequently activate several other downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, P38), phosphatidylinositol-3-kinase (PI3K), and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6][9]

PGF2a_Signaling PGF2a PGF2α PTGFR FP Receptor (PTGFR) (GPCR) PGF2a->PTGFR Gq Gq Protein PTGFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (MAPK, PI3K, NF-κB) Ca_release->Downstream PKC->Downstream Response Cellular Response (e.g., Contraction, Inflammation) Downstream->Response

Caption: PGF2α signaling cascade via the FP receptor.

Metabolism of PGF2α to PGFM and this compound

To understand the utility of PGFM and this compound as biomarkers, it is essential to trace their metabolic origins from the parent PGF2α molecule.

  • Initial Conversion: Circulating PGF2α is very rapidly taken up by the lungs and metabolized.[3][11] The initial and rate-limiting step is the oxidation of the hydroxyl group at C-15 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 15-keto-PGF2α.

  • Reduction: Subsequently, the double bond at C-13 is reduced by 15-oxo-prostaglandin Δ13-reductase, yielding 13,14-dihydro-15-keto-PGF2α (PGFM) .[4] PGFM is significantly more stable than PGF2α, has a longer half-life in circulation, and its concentration in plasma or serum is considered a reliable indicator of acute PGF2α production.[3][11]

  • Systemic Degradation: PGFM undergoes further systemic metabolism through both β-oxidation (shortening of the carboxylic acid side chain) and ω-oxidation (oxidation of the terminal methyl group).

  • Urinary Excretion: The end product of this degradation is 9α,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid (this compound) , which is the major urinary metabolite of PGF2α.[12][13] Its measurement in urine reflects the total systemic (time-averaged) production of PGF2α.[12]

PGF2a_Metabolism PGF2a PGF2α (Parent Compound) Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH PGFM 13,14-dihydro-15-keto-PGF2α (PGFM) Plasma/Serum Metabolite Keto_PGF2a->PGFM Δ13-reductase Degradation β- and ω-oxidation PGFM->Degradation Tetranor This compound Major Urinary Metabolite Degradation->Tetranor

Caption: Metabolic pathway of PGF2α to its major biomarkers.

Comparative Analysis of PGFM and this compound

The choice between measuring PGFM and this compound depends largely on the biological matrix available, the desired measurement window (acute vs. chronic production), and the specific research question.

Table 1: Comparison of Key Biomarker Characteristics

Feature13,14-dihydro-15-keto-PGF2α (PGFM)This compound
Common Abbreviation PGFMThis compound
Biomarker Type Primary, circulating metaboliteTerminal, urinary metabolite
Primary Matrix Plasma, Serum, Feces[3][14][15]Urine[12][13]
Measurement Window Reflects more acute, real-time PGF2α synthesis[3]Reflects systemic, time-averaged PGF2α synthesis over hours[12]
Half-Life Longer than parent PGF2α, but shorter than the urinary metabolite's integrated window[11]N/A (represents cumulative excretion)
Advantages - Good for dynamic studies of PGF2α release.- Can be measured in circulation.- Established marker in veterinary pregnancy diagnosis.[5][16]- Non-invasive sample collection (urine).- Integrates PGF2α production over time, reducing variability.- Considered the major end-product of PGF2α metabolism.[12]
Disadvantages - Requires invasive blood draw.- Levels can fluctuate more rapidly.- Fecal measurements require sample extraction.- Does not capture acute changes in PGF2α synthesis.- Urinary concentrations must be corrected for dilution (e.g., using creatinine).
Common Assay Types Enzyme Immunoassay (EIA/ELISA), LC-MS/MSLC-MS/MS, Enzyme Immunoassay (EIA/ELISA)

Data Presentation: Quantitative Comparison

The following tables summarize typical concentrations and assay performance characteristics for both biomarkers based on available data.

Table 2: Typical Concentrations in Humans

BiomarkerConditionMatrixConcentration Range
This compound Healthy FemalesUrine7-13 µ g/day [12]
Healthy MalesUrine11-59 µ g/day [12]
PregnancyUrine2 to 5-fold higher than non-pregnant levels[12][13]
PGFM Pregnancy (Giant Panda)Urine (Baseline)3.60 - 13.50 ng/mg Cr[5][17]
Pregnancy (Giant Panda)Urine (Peak)51.83 - 76.83 ng/mg Cr[17]
Iberian LynxUrine (Baseline)~1.5 ng/mL[16]
Iberian LynxUrine (Peak near parturition)46.0 ± 19.3 ng/mL[16]

Note: Data for PGFM in human plasma/serum is less consistently reported in baseline studies but is readily measurable with commercial kits.

Table 3: Example Assay Performance (Commercial EIA Kits)

BiomarkerAssayDetection Limit (Sensitivity)Assay Range
PGFM Cayman Chemical EIA Kit~15 pg/mL (80% B/B₀)2.3 - 5,000 pg/mL[4]
PGFM Arbor Assays DetectX® EIA Kit46.2 pg/mLNot specified, standards from 50 to 3,200 pg/mL[3][5]
tetranor-PGDM *Monoclonal Antibody-Based EIA0.0498 ng/mL0.252 - 20.2 ng/mL[18]

*Data for a closely related urinary metabolite, tetranor-PGDM, is shown to illustrate typical performance for a urinary tetranor prostaglandin EIA.

Experimental Protocols & Methodologies

Protocol 1: Measurement of PGFM via Enzyme Immunoassay (EIA)

This protocol is a generalized procedure based on commercially available competitive EIA kits.[3][4]

1. Reagent & Sample Preparation:

  • Allow all kit reagents and samples to reach room temperature.

  • Prepare the PGFM standard curve by serially diluting the provided stock standard. A typical range might be 50 pg/mL to 3,200 pg/mL.[3]

  • Prepare samples. Serum and plasma may require dilution (e.g., ≥ 1:8) with the provided Assay Buffer.[3] Urine or fecal extracts should also be appropriately diluted.

2. Assay Procedure:

  • Pipette standards and samples (e.g., 50 µL) into designated wells of the antibody-coated microplate.

  • Add Assay Buffer to "Maximum Binding" (B₀) and "Non-Specific Binding" (NSB) wells.

  • Add the PGFM-peroxidase conjugate (e.g., 25 µL) to all wells.

  • Add the PGFM-specific antibody (e.g., 25 µL) to all wells except the NSB wells.

  • Incubate the plate (e.g., 1 hour at room temperature or 18 hours at 4°C, depending on the kit).[3][4]

  • Wash the plate multiple times (e.g., 5 times) with Wash Buffer.

  • Add substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30-120 minutes) to allow color development.

  • Stop the reaction by adding a Stop Solution. The color will change from blue to yellow.

3. Data Analysis:

  • Read the absorbance of each well at 450 nm.[3]

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • The concentration of PGFM in the samples is inversely proportional to the color intensity.[19] Calculate the sample concentrations by interpolating from the standard curve.

EIA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Prep_Standards Prepare Standard Curve Dilutions Pipette Pipette Standards & Samples into Coated Plate Prep_Standards->Pipette Prep_Samples Dilute Samples (Plasma, Urine, etc.) Prep_Samples->Pipette Add_Reagents Add Conjugate (PGFM-HRP) & Antibody Pipette->Add_Reagents Incubate1 Incubate Plate (e.g., 1-18 hours) Add_Reagents->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate (TMB) Wash->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (450 nm) Stop->Read Calculate Calculate Concentrations from Standard Curve Read->Calculate

Caption: General experimental workflow for PGFM measurement by EIA.
Protocol 2: Measurement of this compound via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in urine, offering high specificity and accuracy.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike urine samples with a stable isotope-labeled internal standard (e.g., this compound-d4) to account for extraction loss and matrix effects.

  • Acidify the urine sample (e.g., with formic acid).[18]

  • Condition an SPE cartridge (e.g., a reversed-phase polymer like HLB) with a solvent like acetonitrile (B52724), followed by water.[18]

  • Load the acidified urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water, then hexane) to remove interfering hydrophilic compounds.[18]

  • Elute this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or ethyl acetate).[18]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Inject the reconstituted sample into an HPLC or UPLC system. Separate this compound from other molecules using a reversed-phase column (e.g., C18) with a gradient of mobile phases (e.g., water and acetonitrile with a formic acid modifier).

  • Tandem Mass Spectrometry (MS/MS): Introduce the eluent from the LC column into the mass spectrometer's ion source (typically electrospray ionization, ESI).

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for this compound (and its internal standard), fragmenting it, and monitoring for a specific product ion. This two-stage filtering provides excellent specificity.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Normalize the final concentration to urinary creatinine (B1669602) to account for variations in urine dilution.

LCMS_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Spike Spike Urine with Internal Standard Load Load Acidified Sample onto SPE Cartridge Spike->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Dry & Reconstitute Elute->Dry Inject Inject into LC System Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify Normalize Normalize to Creatinine Quantify->Normalize

Caption: Workflow for this compound analysis by SPE-LC-MS/MS.

Conclusion and Recommendations

Both 13,14-dihydro-15-keto-PGF2α (PGFM) and This compound are valid and valuable biomarkers for assessing PGF2α activity. The optimal choice is dictated by the specific goals of the research.

  • Choose 13,14-dihydro-15-keto-PGF2α (PGFM) when your study requires an assessment of relatively acute or dynamic changes in PGF2α production. It is the biomarker of choice for analyses in plasma, serum, or feces, and is well-suited for studies tracking hormonal changes over a shorter timeframe, such as in parturition or veterinary reproductive monitoring.[5][16]

  • Choose this compound when the objective is to determine the total, systemic, time-averaged production of PGF2α. Its non-invasive collection method (urine) makes it ideal for large-scale human clinical studies, longitudinal monitoring, and scenarios where blood collection is difficult.[12] It provides a more stable, integrated picture of PGF2α biosynthesis, smoothing out acute fluctuations.

By understanding the metabolic pathways, analytical methodologies, and inherent characteristics of each biomarker, researchers can confidently select the most appropriate tool to investigate the multifaceted role of PGF2α in health and disease.

References

A Comparative Guide to the Quantification of Tetranor-PGFM: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of prostaglandins (B1171923) in physiological and pathological processes, accurate measurement of key metabolites is paramount. Tetranor-prostaglandin FM (Tetranor-PGFM) is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α) and serves as a critical biomarker for systemic PGF2α production. The choice of analytical method for its quantification can significantly impact experimental outcomes. This guide provides a detailed comparison of two common analytical techniques for measuring this compound and its related metabolites: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Performance Characteristics: A Side-by-Side Comparison

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, specificity, throughput, and cost. Below is a summary of the typical performance characteristics of commercially available ELISA kits and published LC-MS/MS methods for the analysis of tetranor prostaglandin metabolites.

ParameterELISALC-MS/MS
Principle Antigen-antibody bindingPhysicochemical separation and mass-to-charge ratio detection
Sensitivity ~20-40 pg/mL[1][2]~0.2 ng/mL (200 pg/mL)[3][4]
Assay Range 6.4 - 4,000 pg/mL[1]0.2 - 40 ng/mL[3][4]
Specificity Can be subject to cross-reactivity with structurally related molecules. For example, one Tetranor-PGDM ELISA kit shows 2.08% cross-reactivity with Tetranor-PGAM and 0.03% with Tetranor-PGEM.[1]High, based on chromatographic separation and specific mass transitions of the target analyte.
Precision (Intra-assay CV) 3.9% - 9.2%[5][6]<15%[3][4]
Precision (Inter-assay CV) 5.7% - 10.4%[5][6]<15%[3][4]
Throughput High; suitable for screening large numbers of samples (e.g., 39 samples in duplicate on a 96-well plate).[2]Lower, although online SPE can increase throughput.[3][4]
Sample Preparation Often requires dilution; some kits may necessitate a derivatization step.[7]Typically involves solid-phase extraction (SPE) to remove interfering matrix components.[5]
Cost per Sample Generally lowerHigher, due to instrumentation and reagent costs
Instrumentation Microplate readerLiquid chromatograph and tandem mass spectrometer

Visualizing the Analytical Workflows

The following diagrams illustrate the generalized experimental workflows for quantifying this compound using ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay ELISA Plate Assay cluster_readout Data Acquisition & Analysis s_start Urine Sample s_dilute Dilute Sample s_start->s_dilute std_start This compound Standard std_deriv Prepare Standard Curve std_start->std_deriv add_samples Add Samples/Standards, Tracer, & Primary Ab s_dilute->add_samples std_deriv->add_samples plate Coat Plate with Capture Ab plate->add_samples incubate Incubate (e.g., 18 hours) add_samples->incubate wash1 Wash Plate incubate->wash1 add_substrate Add Substrate wash1->add_substrate develop Incubate & Develop Color add_substrate->develop stop Add Stop Solution develop->stop read_plate Read Absorbance (405-420 nm) stop->read_plate calculate Calculate Concentration read_plate->calculate

ELISA experimental workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis s_start Urine Sample add_is Add Internal Standard (e.g., deuterated this compound) s_start->add_is spe Solid-Phase Extraction (SPE) add_is->spe dry_evap Dry & Reconstitute spe->dry_evap inject Inject Sample dry_evap->inject separate Chromatographic Separation (e.g., C18 column) inject->separate ionize Ionization (e.g., ESI negative mode) separate->ionize ms1 Precursor Ion Selection (Q1) ionize->ms1 fragment Collision-Induced Dissociation (Q2) ms1->fragment ms2 Product Ion Detection (Q3) fragment->ms2 integrate Peak Integration ms2->integrate quantify Quantify vs. Standard Curve integrate->quantify

LC-MS/MS experimental workflow for this compound.

The Prostaglandin F2α Metabolic Pathway

To provide context for the significance of this compound as a biomarker, the following diagram illustrates its origin from arachidonic acid.

PGF2a_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase Metabolites Systemic Circulation & Metabolism PGF2a->Metabolites TetranorPGFM This compound Metabolites->TetranorPGFM Urine Excretion in Urine TetranorPGFM->Urine

Simplified metabolic pathway of PGF2α to this compound.

Detailed Experimental Protocols

Below are representative protocols for both ELISA and LC-MS/MS, synthesized from commercially available kit inserts and published literature.

Tetranor-PGDM/PGFM ELISA Protocol (Competitive Assay)

This protocol is a generalized representation of commercially available kits.[7][8]

1. Reagent Preparation:

  • Wash Buffer: Dilute the concentrated wash buffer (e.g., 20X) with deionized water to obtain a 1X solution.

  • Assay Buffer: Dilute the concentrated assay buffer (e.g., 5X) with deionized water to obtain a 1X solution.

  • Standard Preparation: Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve. Typical ranges might be from 3,200 pg/mL down to 50 pg/mL.[8]

  • Tracer and Antibody: Reconstitute or dilute the enzyme-conjugated tracer (e.g., HRP-conjugate) and the primary antibody according to the kit instructions.

2. Sample Preparation:

  • Urine samples should be collected and stored at -80°C if not assayed immediately.[7]

  • Samples may require dilution in the 1X Assay Buffer to fall within the assay's standard curve range. A minimum dilution of 1:2 is often recommended for urine.[7]

  • Some kits may require a derivatization step to convert the analyte to a more stable form. This can involve incubation at an elevated temperature (e.g., 60°C) for an extended period.[7]

3. Assay Procedure:

  • Add standards and prepared samples to the wells of the antibody-coated microplate.

  • Add the tracer and primary antibody to each well (except for non-specific binding wells).

  • Incubate the plate, often for 1-18 hours at room temperature or 4°C, sometimes with shaking.[1][8]

  • Wash the plate multiple times with 1X Wash Buffer to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[8]

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[8]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

LC-MS/MS Protocol for Tetranor-PGDM/PGFM

This protocol is a composite based on published methods for the analysis of prostaglandin metabolites in urine.[3][4][9]

1. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen urine samples.

  • Add an internal standard (e.g., a stable isotope-labeled version of this compound) to each sample, quality control, and standard.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) and then water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove salts and other interferences.

  • Elute the analytes from the cartridge with an organic solvent like acetonitrile (B52724) or methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a combination of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

    • Flow Rate: A typical flow rate is around 0.25 mL/min.[4]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This highly specific detection minimizes interferences.

3. Data Analysis:

  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the study.

  • ELISA is a cost-effective, high-throughput method that is well-suited for screening large numbers of samples. However, its specificity can be a limitation, as antibodies may cross-react with other structurally similar metabolites, potentially leading to an overestimation of the analyte concentration.[7]

  • LC-MS/MS offers superior specificity and is considered the gold standard for the definitive quantification of small molecules in complex biological matrices. The use of chromatographic separation and specific mass transitions ensures that the measured signal is unique to the target analyte. While traditionally lower in throughput, advancements like online SPE have made this method more amenable to larger sample sets.[3][4]

For exploratory studies or large-scale screening where high throughput is essential and some degree of cross-reactivity is acceptable, ELISA is a viable option. For studies requiring high accuracy and specificity, such as in clinical biomarker validation or detailed metabolic studies, LC-MS/MS is the preferred method. Cross-validation of a subset of samples by LC-MS/MS is often recommended when using an ELISA for large cohort studies to ensure the accuracy of the immunoassay results.

References

A Head-to-Head Comparison: Tetranor-PGFM vs. Isoprostanes as Markers for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. This guide provides an objective comparison of two commonly measured biomarkers: Tetranor-PGFM and isoprostanes, supported by experimental data to aid in the selection of the most appropriate marker for your research needs.

The fundamental difference between this compound and isoprostanes lies in their biochemical origins. Isoprostanes are prostaglandin-like compounds formed primarily through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. This direct formation pathway has established isoprostanes, particularly F2-isoprostanes, as one of the most reliable and accurate markers of in vivo oxidative stress. In contrast, this compound is a major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), which is predominantly synthesized via the enzymatic cyclooxygenase (COX) pathway. While inflammation and oxidative stress are often intertwined, the enzymatic nature of PGF2α formation suggests that its metabolite, this compound, may be a more direct indicator of inflammatory processes rather than a pure measure of oxidative stress.

Quantitative Data Summary

The following table summarizes the key characteristics and quantitative aspects of this compound and F2-isoprostanes as biomarkers.

FeatureThis compoundF2-Isoprostanes (e.g., 8-iso-PGF2α)
Formation Pathway Primarily enzymatic (Cyclooxygenase pathway)Primarily non-enzymatic (Free radical-catalyzed lipid peroxidation)
Primary Indication InflammationOxidative Stress
Biological Matrix Urine, PlasmaUrine, Plasma, Exhaled Breath Condensate, Tissues
Analytical Methods LC-MS/MS, EIAGC-MS, LC-MS/MS, EIA
Reported Urinary Levels (Human) Varies with physiological state (e.g., pregnancy) and disease.Healthy adults: ~1.3 ± 0.8 ng/mg creatinine (B1669602) (free 8-iso-PGF2α)[1]
Key Differentiator Reflects COX enzyme activity, which can be induced by inflammatory stimuli.Directly formed by reactive oxygen species, providing a more specific measure of oxidative damage.

Experimental Evidence: A Comparative Study

A study investigating urinary biomarkers in a mouse model of colitis-associated colorectal cancer provided direct comparative data. In this model, urinary levels of both tetranor metabolites (tetranor-PGEM and tetranor-PGDM) and F2-isoprostanes (8-iso PGF2α and 2,3-dinor-8-iso PGF2α) were measured. The results showed that the tetranor metabolites were significantly increased during both the acute phase of colitis (inflammation) and the subsequent carcinogenesis phase. In contrast, the F2-isoprostanes were significantly elevated only during the carcinogenesis phase, a period associated with high levels of reactive oxygen species (ROS) production.[2][3][4] This finding underscores the utility of isoprostanes as a more specific marker for oxidative stress, whereas tetranor metabolites reflect a broader inflammatory state.

Signaling and Formation Pathways

The distinct origins of this compound and isoprostanes are visualized in the following diagrams.

cluster_0 Isoprostane Formation Pathway (Non-Enzymatic) Arachidonic Acid Arachidonic Acid Lipid Peroxidation Lipid Peroxidation Arachidonic Acid->Lipid Peroxidation Free Radicals (ROS) Free Radicals (ROS) Free Radicals (ROS)->Lipid Peroxidation Isoprostanes Isoprostanes Lipid Peroxidation->Isoprostanes

Isoprostane Formation Pathway.

cluster_1 This compound Formation Pathway (Enzymatic) Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX Enzymes COX Enzymes COX Enzymes Prostaglandin F2α Prostaglandin F2α Prostaglandin H2->Prostaglandin F2α Metabolism Metabolism Prostaglandin F2α->Metabolism This compound This compound Metabolism->this compound

This compound Formation Pathway.

Experimental Protocols

Measurement of Urinary F2-Isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general outline for the well-established GC-MS method for F2-isoprostane analysis.

  • Sample Preparation:

    • A known amount of a deuterated internal standard (e.g., [²H₄]8-iso-PGF2α) is added to a urine sample.

    • The sample is acidified to pH 3.

  • Solid-Phase Extraction (SPE):

    • The acidified urine is passed through a C18 SPE cartridge to isolate the isoprostanes.

    • The cartridge is washed to remove impurities.

    • The isoprostanes are eluted with an organic solvent (e.g., ethyl acetate).

  • Thin-Layer Chromatography (TLC):

    • The eluted sample is further purified by TLC to separate F2-isoprostanes from other lipids.

  • Derivatization:

    • The purified F2-isoprostanes are converted to pentafluorobenzyl (PFB) esters and then to trimethylsilyl (B98337) (TMS) ether derivatives to improve their volatility and detection by GC-MS.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Quantification is achieved by selected ion monitoring (SIM) of the characteristic ions for the analyte and the internal standard.

Measurement of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a common approach for quantifying this compound in urine.

  • Sample Preparation:

    • A deuterated internal standard of this compound is added to the urine sample.

    • The sample may undergo an initial protein precipitation step.

  • Solid-Phase Extraction (SPE):

    • The sample is loaded onto an SPE cartridge (e.g., Oasis HLB) to concentrate the analyte and remove interfering substances.

    • The cartridge is washed, and this compound is eluted with an appropriate solvent.

  • LC-MS/MS Analysis:

    • The purified extract is injected into an LC-MS/MS system.

    • Chromatographic separation is typically achieved using a C18 reversed-phase column.

    • Detection and quantification are performed using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both the native this compound and its deuterated internal standard.[5]

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for a comparative analysis of these two biomarkers.

Biological Sample (Urine) Biological Sample (Urine) Sample Aliquoting Sample Aliquoting Biological Sample (Urine)->Sample Aliquoting Isoprostane Analysis Isoprostane Analysis Sample Aliquoting->Isoprostane Analysis This compound Analysis This compound Analysis Sample Aliquoting->this compound Analysis GC-MS or LC-MS/MS GC-MS or LC-MS/MS Isoprostane Analysis->GC-MS or LC-MS/MS LC-MS/MS LC-MS/MS This compound Analysis->LC-MS/MS Data Analysis & Comparison Data Analysis & Comparison GC-MS or LC-MS/MS->Data Analysis & Comparison LC-MS/MS->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Comparative Analysis Workflow.

Conclusion

References

The Emerging Role of Prostaglandin Metabolites in Cancer Prognosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable prognostic biomarkers is a cornerstone of advancing cancer research and personalizing patient care. While established markers such as Carcinoembryonic Antigen (CEA), Cancer Antigen 15-3 (CA 15-3), and Prostate-Specific Antigen (PSA) have long-standing clinical use, their limitations in specificity and sensitivity have fueled the search for novel indicators of patient outcomes. In this context, metabolites of the prostaglandin (B15479496) pathway have emerged as promising candidates. This guide provides a comparative analysis of the clinical validation of prostaglandin metabolites as prognostic biomarkers in cancer research, with a focus on a key urinary metabolite, and compares its performance with established biomarkers.

A Note on Tetranor-PGFM: While this guide was initiated to explore the clinical validation of this compound, a major urinary metabolite of Prostaglandin F2α, a comprehensive review of published clinical studies reveals a current lack of direct evidence supporting its role as a prognostic biomarker in cancer. However, significant research has been conducted on a closely related molecule, the major urinary metabolite of Prostaglandin E2 (PGE-M), 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid. Given the shared metabolic pathways of prostaglandins (B1171923) in cancer, this guide will focus on the clinical data available for PGE-M as a well-studied proxy, while clearly acknowledging the distinction between these two molecules.

Prostaglandin Signaling in Cancer: A Mechanistic Overview

Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, which is a well-established hallmark of cancer. The cyclooxygenase (COX) enzymes, particularly COX-2, are often upregulated in tumors, leading to increased production of prostaglandins like PGE2.[1] These prostaglandins then bind to their respective receptors on cancer cells and other cells within the tumor microenvironment, activating downstream signaling pathways that promote cell proliferation, migration, invasion, and angiogenesis, while inhibiting apoptosis.[1][2]

The following diagram illustrates the generalized signaling pathway of Prostaglandin E2 (PGE2) in cancer:

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGE2 PGE2 COX-2->PGE2 EP Receptors EP Receptors (EP1-4) PGE2->EP Receptors Downstream Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) EP Receptors->Downstream Signaling Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription Cancer Progression Cancer Progression (Proliferation, Migration, Angiogenesis, Survival) Gene Transcription->Cancer Progression

PGE2 Signaling Pathway in Cancer.

Clinical Validation of Urinary PGE Metabolite (PGE-M) as a Prognostic Biomarker

Recent clinical studies have investigated the prognostic value of urinary PGE-M levels in various cancers. The non-invasive nature of urine sampling makes it an attractive method for biomarker assessment.

Head and Neck Squamous Cell Carcinoma (HNSCC)

In patients with HNSCC who are ever-smokers, elevated baseline levels of urinary PGE-M have been significantly associated with poorer prognosis.[1]

Table 1: Prognostic Performance of Urinary PGE-M in HNSCC (Ever-Smokers)

Prognostic MetricHigh PGE-M vs. Low PGE-Mp-valueReference
Hazard Ratio (HR) for Disease Progression 4.76 (95% CI: 1.31–17.30)<0.01[1]
Hazard Ratio (HR) for Overall Survival 9.54 (95% CI: 1.17–77.7)0.01
2-Year Disease-Free Survival 46.7% vs. 87.1%<0.01
3-Year Overall Survival 53.3% vs. 91.7%0.01
Non-Small Cell Lung Cancer (NSCLC)

Studies in patients with resected NSCLC have also demonstrated the prognostic significance of perioperative urinary PGE-M levels.

Table 2: Prognostic Performance of Urinary PGE-M in Resected NSCLC

Prognostic MetricFindingp-valueReference
Association with Tumor Progression Elevated preoperative PGE-MUM levels were associated with larger tumor size, pleural invasion, and advanced stage.-
Independent Prognostic Factor for Overall Survival Postoperative PGE-MUM levels were an independent prognostic factor in multivariable analysis.-
Prognostic Factor for Adjuvant Chemotherapy Eligibility An increase in PGE-MUM levels after resection was an independent prognostic factor (HR 3.017).0.005
Survival Benefit of Adjuvant Chemotherapy Improved 5-year overall survival in patients with increased postoperative PGE-MUM levels who received adjuvant chemotherapy (79.0% vs 50.4%).0.027
Prostate Cancer

The evidence for urinary PGE-M as a prognostic biomarker in prostate cancer is less definitive. A study found no significant association between PGE-M levels and prostate cancer-specific mortality. However, an association was observed between higher PGE-M levels and all-cause mortality in African American men who did not regularly use aspirin.

Comparison with Established Cancer Biomarkers

To contextualize the potential utility of prostaglandin metabolites, it is essential to compare their prognostic performance with that of established biomarkers for specific cancers.

Colorectal Cancer: Comparison with CEA

Carcinoembryonic antigen (CEA) is a widely used biomarker for colorectal cancer (CRC) prognosis and monitoring. While direct comparative studies with PGE-M in CRC prognosis are limited, it's known that elevated PGE2 is associated with a poor prognosis in CRC. The prognostic value of tissue CEA (T-CEA) has been shown to be an independent prognostic factor in CRC.

Table 3: Prognostic Value of CEA in Colorectal Cancer

BiomarkerPrognostic Findingp-valueReference
Tissue CEA (T-CEA) High T-CEA concentration is an independent predictor of poor outcome after surgery.0.028 (univariate)
Serum CEA (S-CEA) High S-CEA had a worse prognosis, but the difference was not statistically significant in one study.Not significant
Breast Cancer: Comparison with CA 15-3

Cancer antigen 15-3 (CA 15-3) is a key biomarker for monitoring metastatic breast cancer. Elevated pre-treatment serum levels of CA 15-3 are significantly correlated with a poor prognosis.

Table 4: Prognostic Value of CA 15-3 in Breast Cancer

BiomarkerPrognostic FindingReference
Serum CA 15-3 Elevated pre-treatment concentrations may be a useful prognostic factor for cancer progression.
Serum CA 15-3 Patients with elevated CA15-3 levels during follow-up had a higher risk of recurrence (HR 1.76).
Prostate Cancer: Comparison with PSA

Prostate-specific antigen (PSA) is the most widely used biomarker for prostate cancer screening and prognosis. However, its utility is limited by low specificity.

Table 5: Prognostic Value of PSA in Prostate Cancer

BiomarkerPrognostic FindingReference
Serum PSA Used for diagnosis, prognosis, and monitoring of prostate cancer.
Serum PSA Limited specificity; can be elevated in non-cancerous conditions.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for their clinical validation. The following provides an overview of the methodologies used for the analysis of urinary prostaglandin metabolites and established tumor markers.

Measurement of Urinary PGE Metabolite (PGE-M)

The primary method for quantifying urinary PGE-M is mass spectrometry, which offers high sensitivity and specificity.

PGE_M_Measurement_Workflow Urine Sample Collection Urine Sample Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) to isolate metabolites Urine Sample Collection->Solid-Phase Extraction (SPE) LC-MS/MS Analysis Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Quantification Quantification of PGE-M (ng/mg creatinine) LC-MS/MS Analysis->Quantification

Workflow for Urinary PGE-M Measurement.

Detailed Steps:

  • Urine Sample Collection: Spot urine samples are collected from patients.

  • Sample Preparation: To account for variations in urine dilution, PGE-M levels are typically normalized to creatinine (B1669602) concentration.

  • Solid-Phase Extraction (SPE): The urine sample is passed through an SPE cartridge to separate the prostaglandin metabolites from other urinary components. This step is crucial for cleaning up the sample and concentrating the analyte of interest.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted sample is then analyzed by LC-MS/MS. This technique separates the metabolites based on their chemical properties and then detects and quantifies them based on their mass-to-charge ratio.

Measurement of Established Tumor Markers (CEA, CA 15-3, PSA)

These protein-based biomarkers are typically measured in serum or plasma using immunoassays.

Immunoassay_Workflow Blood Sample Collection Blood Sample Collection Serum/Plasma Separation Serum/Plasma Separation Blood Sample Collection->Serum/Plasma Separation Immunoassay Immunoassay (e.g., ELISA, CLIA) Serum/Plasma Separation->Immunoassay Signal Detection & Quantification Signal Detection and Quantification of Biomarker Immunoassay->Signal Detection & Quantification

General Workflow for Immunoassay-based Biomarker Measurement.

Detailed Steps:

  • Blood Sample Collection: A blood sample is drawn from the patient.

  • Serum or Plasma Separation: The blood is processed to separate the serum or plasma, which contains the biomarkers.

  • Immunoassay: The serum or plasma is analyzed using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescence immunoassay (CLIA). These assays use specific antibodies that bind to the target biomarker.

  • Signal Detection and Quantification: The binding of the antibody to the biomarker generates a signal (e.g., color change or light emission) that is proportional to the amount of the biomarker in the sample. This signal is measured to determine the concentration of the biomarker.

Conclusion and Future Directions

The clinical data for the urinary PGE metabolite (PGE-M) strongly suggest its potential as a non-invasive prognostic biomarker, particularly in head and neck and non-small cell lung cancers. Its ability to predict disease progression and survival outcomes, as well as to potentially guide adjuvant therapy decisions, highlights the value of exploring prostaglandin pathway metabolites in oncology.

While direct clinical evidence for this compound as a prognostic cancer biomarker is currently lacking, the promising results from its counterpart, PGE-M, underscore the need for further research in this area. Future studies should aim to:

  • Clinically validate this compound as a prognostic biomarker in various cancer types through large, prospective cohort studies.

  • Conduct head-to-head comparison studies of this compound and PGE-M against established biomarkers to determine their relative prognostic and predictive power.

  • Standardize and validate robust analytical methods for the routine clinical measurement of this compound in patient samples.

  • Investigate the biological role of PGF2α and its metabolites in cancer progression to provide a stronger mechanistic basis for the clinical findings.

The continued exploration of prostaglandin metabolites like this compound holds the promise of delivering novel, non-invasive tools to improve cancer prognosis and guide personalized treatment strategies, ultimately enhancing patient outcomes.

References

Unveiling the Link: A Comparative Guide on Urinary Tetranor-PGFM and Systemic Inflammation Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interplay between lipid mediators and systemic inflammation is paramount. This guide provides a comprehensive comparison of urinary Tetranor-PGFM, a major metabolite of prostaglandin (B15479496) F2α (PGF2α), with key systemic inflammation markers—C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). While direct quantitative correlations between urinary this compound and these specific markers are still an emerging area of research, this document synthesizes the existing evidence for related prostaglandin metabolites and the foundational role of PGF2α in inflammatory processes.

Prostaglandin F2α is a well-established mediator in inflammatory pathways.[1][2][3] Its stable urinary metabolite, this compound, serves as a non-invasive biomarker for systemic PGF2α production.[4] Elevated levels of various prostaglandin metabolites have been observed in inflammatory conditions, suggesting a potential correlation with established systemic inflammation markers.[5][6] This guide explores these connections, presenting available data for analogous compounds to infer the potential relationship of this compound with CRP, IL-6, and TNF-α.

Comparative Data on Urinary Prostaglandin Metabolites and Inflammation Markers

While direct correlational data for urinary this compound with CRP, IL-6, and TNF-α is limited in the reviewed literature, studies on other prostaglandin metabolites offer valuable insights. The following table summarizes findings for urinary Tetranor-PGDM (a PGD2 metabolite) and PGE-MUM (a PGE2 metabolite), which are structurally and metabolically related to this compound.

Urinary MetaboliteSystemic Inflammation MarkerStudy PopulationCorrelation FindingsReference
Tetranor-PGDM Systemic Inflammatory ResponseHealthy VolunteersAdministration of bacterial lipopolysaccharide led to a coordinate elevation of urinary Tetranor-PGDM, coinciding with a systemic inflammatory response.[7][8][7][8]
PGE-MUM C-reactive protein (CRP)Patients with Ulcerative ColitisA significant correlation was observed between changes in PGE-MUM and endoscopic scores, which was stronger than that for CRP. For instance, in a subgroup that deteriorated, PGE-MUM values significantly increased (P = 0.019), while CRP showed no significant change (P = 0.185).[9][10][11][12][9][10][11][12]
PGE-MUM C-reactive protein (CRP)Colorectal Adenoma Cases and ControlsIn a joint analysis, the risk of multiple or advanced adenomas was greatest among those with the highest levels of both CRP and PGE-M.[13][14][13][14]
The Role of PGF2α in Inflammation

Prostaglandin F2α, the parent compound of this compound, is known to be involved in inflammatory processes. PGF2α can increase the expression of other pro-inflammatory mediators, including cytokines.[1][2] For instance, studies have shown that PGF2α can stimulate the release of IL-6 and TNF-α in various cell types, providing a biological basis for a potential correlation between its urinary metabolite and these systemic markers.[15]

Experimental Protocols

Accurate and reproducible measurement of urinary this compound and systemic inflammation markers is crucial for correlational studies. Below are detailed methodologies for the quantification of these biomarkers.

Measurement of Urinary this compound

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for the quantification of prostaglandin metabolites due to its high sensitivity and specificity.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 3 ml urine sample, add 20 µl of acetic acid and 30 µl of an internal standard mixture (containing a deuterated analog of this compound).

    • Add 11.25 ml of a methanol:chloroform (B151607) (2:1 v/v) solution.

    • Mix vigorously and let the sample stand at room temperature for 1 hour.[16]

    • Add 3.75 ml each of chloroform and water, mix, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[16]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reverse-phase column such as a UPLC BEH C18 (2.1 × 50 mm, 1.7 µm particle size) is suitable.[16]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Eluent A) and 0.1% formic acid in acetonitrile (B52724) (Eluent B).[16]

    • Detection: Use a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for this compound and its deuterated internal standard must be optimized.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput alternative to LC-MS/MS.

  • Procedure:

    • Add 50 µL of standards or prepared urine samples to the wells of an ELISA plate pre-coated with a capture antibody.

    • Add 25 µL of PGFM-enzyme conjugate to each well.

    • Add 25 µL of a specific PGFM antibody to each well (except for non-specific binding wells).

    • Incubate for 1 hour at room temperature with shaking.[17]

    • Wash the plate four times with 300 µL of wash buffer per well.[17]

    • Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature.[17]

    • Add 50 µL of stop solution.[17]

    • Read the absorbance at 450 nm.[17] A standard curve is used to calculate the concentration of this compound in the samples.

Measurement of Systemic Inflammation Markers

1. C-Reactive Protein (CRP) - ELISA

  • Procedure:

    • Add 100 µL of standards, controls, or patient serum/plasma to wells of a microplate pre-coated with an anti-CRP antibody.

    • Incubate for a specified time (e.g., 1 hour at 37°C).

    • Aspirate and wash the wells.

    • Add 100 µL of a biotin-conjugated anti-CRP antibody and incubate.

    • Aspirate, wash, and add 100 µL of streptavidin-HRP conjugate.

    • Incubate, then aspirate and wash the wells.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Add a stop solution and measure the absorbance at 450 nm.[10]

2. Interleukin-6 (IL-6) - ELISA

  • Procedure:

    • Add 100 µL of standards, controls, or samples (serum, plasma, urine) to wells coated with an anti-human IL-6 antibody.[2][3]

    • Incubate for a specified period (e.g., 80 minutes at 37°C).[3]

    • Aspirate and wash the wells.

    • Add 100 µL of a biotinylated anti-human IL-6 detection antibody and incubate (e.g., 50 minutes at 37°C).[3]

    • Aspirate, wash, and add 100 µL of an enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate, then aspirate and wash.

    • Add substrate solution and incubate.

    • Add stop solution and read the absorbance.[2][3]

3. Tumor Necrosis Factor-alpha (TNF-α) - ELISA

  • Procedure:

    • Pipette standards and samples into wells of a microplate pre-coated with a monoclonal antibody specific for TNF-α.[1]

    • Incubate to allow binding.

    • Wash away unbound substances.

    • Add an enzyme-linked polyclonal antibody specific for TNF-α.[1]

    • Wash to remove unbound antibody-enzyme reagent.

    • Add a substrate solution, leading to color development proportional to the amount of TNF-α bound.[1]

    • Stop the reaction and measure the color intensity.[1][18]

Visualizing the Pathways and Processes

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

cluster_0 Inflammatory Cascade cluster_1 Systemic Inflammation AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 PGFS PGF Synthase PGH2->PGFS PGF2a PGF2α PGFS->PGF2a Metabolism Metabolism PGF2a->Metabolism IL6 IL-6 PGF2a->IL6 Stimulates release TNFa TNF-α PGF2a->TNFa Stimulates release TetranorPGFM Urinary This compound Metabolism->TetranorPGFM InflammatoryStimuli Inflammatory Stimuli ImmuneCells Immune Cells (e.g., Macrophages) InflammatoryStimuli->ImmuneCells ImmuneCells->IL6 ImmuneCells->TNFa CRP CRP IL6->CRP Stimulates production in liver

Caption: PGF2α metabolic pathway and its link to systemic inflammation.

cluster_0 Sample Collection & Preparation cluster_1 Biomarker Quantification cluster_2 Data Analysis Urine Urine Sample UrinePrep Urine Preparation (e.g., Extraction for LC-MS/MS) Urine->UrinePrep SerumPlasma Blood Sample (Serum/Plasma) SerumPlasmaPrep Serum/Plasma Preparation SerumPlasma->SerumPlasmaPrep LCMS LC-MS/MS Analysis (this compound) UrinePrep->LCMS ELISA_PG ELISA (this compound) UrinePrep->ELISA_PG ELISA_CRP ELISA (CRP) SerumPlasmaPrep->ELISA_CRP ELISA_IL6 ELISA (IL-6) SerumPlasmaPrep->ELISA_IL6 ELISA_TNFa ELISA (TNF-α) SerumPlasmaPrep->ELISA_TNFa Correlation Correlation Analysis LCMS->Correlation ELISA_PG->Correlation ELISA_CRP->Correlation ELISA_IL6->Correlation ELISA_TNFa->Correlation

Caption: Experimental workflow for correlation analysis.

References

Inter-laboratory comparison of Tetranor-PGFM quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Quantification Methods for Prostaglandin (B15479496) Metabolites: A Focus on Tetranor-PGFM Surrogates

Introduction

The quantification of prostaglandin metabolites is crucial for researchers, scientists, and drug development professionals in understanding inflammatory processes and the efficacy of therapeutic interventions. This compound, a major urinary metabolite of prostaglandin F2α, serves as a key biomarker for systemic prostaglandin F2α production. Accurate and reproducible measurement of this metabolite is paramount for clinical and research applications. This guide provides a comparative overview of the two most common analytical methods used for the quantification of tetranor prostaglandin metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA). Due to a lack of direct inter-laboratory comparison studies for this compound, this guide utilizes data from studies on a closely related and structurally similar metabolite, Tetranor-PGDM, to provide a comparative framework.

Quantitative Performance Data

The performance of an analytical method is determined by several key parameters. The following table summarizes the quantitative performance data for LC-MS/MS and EIA methods based on published data for Tetranor-PGDM, which can be considered indicative of the expected performance for this compound.

Table 1: Comparison of Quantitative Performance Parameters for Tetranor-PGDM Quantification Methods

ParameterLC-MS/MSEnzyme Immunoassay (EIA)
Limit of Detection (LOD) ~0.2 ng/mL~0.05 ng/mL[1]
Range of Quantitation (ROQ) 0.2 - 40 ng/mL[2][3]0.252 - 20.2 ng/mL[1]
Intra-assay Precision (%CV) < 15%[2]3.9 - 6.0%
Inter-assay Precision (%CV) < 15%5.7 - 10.4%
Accuracy (%Bias) < 15%Not explicitly stated, but recovery is high
Recovery Not explicitly stated82.3 - 113.5% (after SPE)
Specificity/Cross-reactivity High (based on mass)Low cross-reactivity with other metabolites

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and comparable results across different laboratories. Below are generalized protocols for the quantification of tetranor prostaglandin metabolites using LC-MS/MS and EIA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, making it a gold-standard method for the quantification of small molecules like this compound.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Urine samples are acidified (e.g., with 0.1% formic acid).

    • An internal standard (e.g., a deuterated version of the analyte) is added to each sample.

    • The sample is loaded onto an SPE cartridge (e.g., HLB μElution plate) that has been preconditioned with acetonitrile (B52724) and water.

    • The cartridge is washed with water and an organic solvent (e.g., hexane) to remove interfering substances.

    • The analyte is eluted with a suitable solvent (e.g., acetonitrile).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation:

    • LC System: A high-performance or ultra-performance liquid chromatography (UPLC) system is used.

    • Column: A reverse-phase C18 column is typically employed for separation.

    • Mobile Phase: A gradient elution is commonly used, consisting of an aqueous phase with an additive (e.g., 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide) and an organic phase (e.g., 0.1% ammonium hydroxide (B78521) in acetonitrile/methanol).

    • Flow Rate: A typical flow rate is around 0.25 mL/min.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is standard for prostaglandin analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high specificity.

Enzyme Immunoassay (EIA) Protocol

EIA is a high-throughput and cost-effective method suitable for screening large numbers of samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Similar to the LC-MS/MS protocol, urine samples are typically subjected to SPE to remove interfering components. The recovery of the analyte from the SPE step is a critical parameter to determine, with one study showing a recovery of 77.1% for Tetranor-PGDM by LC-MS/MS analysis.

  • Competitive EIA Procedure:

    • A microplate is coated with a monoclonal antibody specific to the target analyte.

    • A known amount of enzyme-labeled analyte (tracer) and the unknown sample (or standard) are added to the wells.

    • The sample analyte and the tracer compete for binding to the limited number of antibody sites.

    • After an incubation period, the plate is washed to remove unbound components.

    • A substrate for the enzyme is added, which results in a color change.

    • The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

    • The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve. One study reported a half-maximal inhibition concentration (IC50) of 1.79 ng/mL for a Tetranor-PGDM EIA.

Visualizations

Prostaglandin Metabolism Pathway

The following diagram illustrates the simplified metabolic pathway from arachidonic acid to the formation of tetranor prostaglandin metabolites.

Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases PGD2 PGD2 PG_Synthases->PGD2 PGE2 PGE2 PG_Synthases->PGE2 PGF2a PGF2α PG_Synthases->PGF2a Metabolism Metabolism (β-oxidation, etc.) PGD2->Metabolism PGE2->Metabolism PGF2a->Metabolism Tetranor_PGDM Tetranor-PGDM Metabolism->Tetranor_PGDM Tetranor_PGEM Tetranor-PGEM Metabolism->Tetranor_PGEM Tetranor_PGFM This compound Metabolism->Tetranor_PGFM

Simplified prostaglandin metabolism pathway.

Experimental Workflow for Tetranor Metabolite Quantification

This diagram outlines the general workflow for both LC-MS/MS and EIA methods from sample collection to data analysis.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 EIA Analysis cluster_3 Data Analysis Sample_Collection Urine Sample Collection SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE LC_Separation LC Separation SPE->LC_Separation Competitive_Binding Competitive Binding (Antibody Coated Plate) SPE->Competitive_Binding MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification Colorimetric_Detection Colorimetric Detection Competitive_Binding->Colorimetric_Detection Colorimetric_Detection->Data_Quantification

General experimental workflow for tetranor metabolite quantification.

References

Specificity Showdown: Monoclonal vs. Polyclonal Antibodies for Tetranor-PGFM Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. Tetranor-PGFM, a stable urinary metabolite of prostaglandin (B15479496) F2α, serves as a critical indicator of in vivo PGF2α production. The choice between monoclonal and polyclonal antibodies for its detection via immunoassay can significantly impact experimental outcomes. This guide provides an objective comparison of their specificity, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Monoclonal vs. Polyclonal Antibody Performance

The decision to use a monoclonal or polyclonal antibody for this compound detection hinges on the specific requirements of the assay, particularly the need for high specificity versus broad reactivity. While monoclonal antibodies offer unparalleled specificity to a single epitope, polyclonal antibodies can provide a more robust signal due to their ability to recognize multiple epitopes.

FeatureMonoclonal AntibodiesPolyclonal Antibodies
Specificity Highly specific to a single epitope, minimizing cross-reactivity.Recognize multiple epitopes, potentially leading to higher cross-reactivity but also greater signal amplification.
Cross-Reactivity with this compound Extremely low; a monoclonal antibody against the related Tetranor-PGDM showed 0.003% cross-reactivity with this compound.Very low in well-characterized kits; a polyclonal antibody-based PGFM ELISA kit reports 0% cross-reactivity with this compound. A polyclonal kit for Tetranor-PGDM showed <0.01% cross-reactivity.
Sensitivity High sensitivity can be achieved. For a related metabolite (Tetranor-PGDM), a limit of detection of 0.0498 ng/mL was reported.High sensitivity is a key advantage. A commercial PGFM ELISA kit reports a sensitivity of 20.8 pg/mL .
Batch-to-Batch Consistency High, as they are produced from a single hybridoma cell line.Can vary, as they are derived from the immune response of different animals.
Cost & Production Time Generally more expensive and time-consuming to produce.More cost-effective and faster to produce.

Quantitative Data Summary

The following tables summarize the performance characteristics of commercially available and experimentally developed antibody-based assays for this compound and related metabolites.

Table 1: Monoclonal Antibody Performance (Data from a Tetranor-PGDM EIA)
ParameterValue
Target Analyte Tetranor-PGDM
Cross-Reactivity with this compound 0.003%
Cross-Reactivity with Tetranor-PGEM 0.631%
Cross-Reactivity with Tetranor-PGAM 3.876%
Limit of Detection (LOD) 0.0498 ng/mL
Range of Quantitation (ROQ) 0.252 to 20.2 ng/mL
Intra-Assay Variation 3.9–6.0%
Inter-Assay Variation 5.7–10.4%
Table 2: Polyclonal Antibody Performance (Data from Commercial ELISA Kits)
ParameterPGFM ELISA Kit (Thermo Fisher)Tetranor-PGDM ELISA Kit (Cayman Chemical)PGFM ELISA Kit (Arbor Assays)
Target Analyte PGFMTetranor-PGDMPGFM
Cross-Reactivity with this compound 0% <0.01% Not explicitly stated
Cross-Reactivity with Tetranor-PGEM 1.5%0.03%Not explicitly stated
Cross-Reactivity with Prostaglandin F2α 0%<0.01%Not explicitly stated
Sensitivity 20.8 pg/mL40 pg/mL (80% B/B₀)20.8 pg/mL
Assay Range 50-3,200 pg/mL6.4-4,000 pg/mlNot explicitly stated
Intra-Assay CV 9.2%Not explicitly statedNot explicitly stated
Inter-Assay CV 9.7%Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for competitive Enzyme-Linked Immunosorbent Assays (ELISAs) using monoclonal and polyclonal antibodies.

Monoclonal Antibody-Based Competitive EIA for a Prostaglandin Metabolite

This protocol is adapted from a study developing a monoclonal antibody-based EIA for Tetranor-PGDM.

  • Coating: Coat a 96-well microplate with an appropriate capture antibody (e.g., anti-mouse IgG) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add the monoclonal antibody, horseradish peroxidase (HRP)-labeled prostaglandin metabolite tracer, and either the standard or the sample to the wells. Incubate for a defined period (e.g., 2 hours at room temperature).

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of the analyte in the sample.

Polyclonal Antibody-Based Competitive ELISA for PGFM

This protocol is a generalized procedure based on commercially available polyclonal antibody ELISA kits.

  • Standard and Sample Preparation: Prepare a serial dilution of the PGFM standard. Dilute samples as required.

  • Plate Setup: Add standards and samples to the appropriate wells of the microplate, which is pre-coated with a goat anti-rabbit IgG antibody.

  • Competitive Binding: Add the PGFM-peroxidase conjugate and the rabbit polyclonal PGFM antibody to each well. Incubate for 1 hour at room temperature with shaking.

  • Washing: Aspirate the contents of the wells and wash four times with 1X Wash Buffer.

  • Substrate Incubation: Add TMB Substrate to each well and incubate for 30 minutes at room temperature.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of PGFM in the sample.

Visualizing the Workflow

Diagrams can provide a clear and concise understanding of complex processes. The following Graphviz diagrams illustrate the competitive ELISA workflow and the fundamental difference between monoclonal and polyclonal antibodies.

ELISA_Workflow cluster_steps Competitive ELISA Workflow Plate Coating Plate Coating Washing_1 Washing_1 Plate Coating->Washing_1 1 Blocking Blocking Washing_1->Blocking 2 Washing_2 Washing_2 Blocking->Washing_2 3 Competitive Reaction Competitive Reaction Washing_2->Competitive Reaction 4 Washing_3 Washing_3 Competitive Reaction->Washing_3 5 Substrate Addition Substrate Addition Washing_3->Substrate Addition 6 Stop Reaction Stop Reaction Substrate Addition->Stop Reaction 7 Data Acquisition Data Acquisition Stop Reaction->Data Acquisition 8

Caption: A simplified workflow of a competitive ELISA.

Antibody_Comparison cluster_monoclonal Monoclonal Antibody cluster_polyclonal Polyclonal Antibodies mAb Monoclonal Ab epitope1 Epitope 1 mAb->epitope1 Binds to a single, specific epitope pAb1 Polyclonal Ab 1 epitope1_poly Epitope 1 pAb1->epitope1_poly pAb2 Polyclonal Ab 2 epitope2_poly Epitope 2 pAb2->epitope2_poly pAb3 Polyclonal Ab 3 epitope3_poly Epitope 3 pAb3->epitope3_poly label_poly A mixture of antibodies binding to multiple epitopes Antigen Antigen (this compound)

Caption: Monoclonal vs. Polyclonal antibody binding to an antigen.

Conclusion: Making the Right Choice

The selection of a monoclonal versus a polyclonal antibody for this compound detection is application-dependent.

  • For applications demanding the highest level of specificity and minimal cross-reactivity with other prostaglandin metabolites, a well-characterized monoclonal antibody is the superior choice. The extremely low cross-reactivity data (0.003%) from a related monoclonal antibody highlights their potential for highly specific quantification. This is particularly crucial in studies where structurally similar prostaglandins (B1171923) could interfere with the assay.

  • For routine screening, applications where signal amplification is a priority, or when cost is a significant consideration, a high-quality polyclonal antibody-based ELISA kit can be a reliable option. Commercially available polyclonal kits have demonstrated excellent specificity (as low as 0% cross-reactivity with this compound in a PGFM-targeted kit) and high sensitivity. However, researchers should be mindful of potential batch-to-batch variability and ensure thorough validation of each new lot.

Ultimately, the data suggests that both monoclonal and polyclonal antibodies can be highly specific for their target prostaglandin metabolites when properly developed and validated. The decision should be guided by a careful consideration of the specific research question, the required level of assay precision, and available resources.

Tetranor-PGFM in Clinical Trials: A Comparison of Primary and Secondary Endpoints

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of clinical research, particularly in diseases characterized by mast cell activation such as systemic mastocytosis, the selection of appropriate trial endpoints is paramount to evaluating therapeutic efficacy. Tetranor-PGFM (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostan-1,20-dioic acid), the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), has emerged as a critical biomarker. Its utility, however, differs significantly when positioned as a primary versus a secondary endpoint. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the strategic use of this compound in clinical trials, supported by experimental data and methodologies.

Understanding Primary vs. Secondary Endpoints

The use of a biomarker like this compound as a primary endpoint is rare. This is because regulatory agencies typically require primary endpoints to reflect a direct clinical benefit to the patient, such as improvement in symptoms or overall survival. A biomarker is considered a surrogate endpoint, an indirect indicator of a clinical outcome. More commonly, this compound and other biomarkers are employed as secondary or exploratory endpoints to provide objective, quantifiable evidence of a drug's biological activity.

This compound as a Secondary Endpoint: A Proxy for Mast Cell Burden

In recent clinical trials for systemic mastocytosis (SM), a rare disease driven by the over-proliferation of mast cells, patient-reported symptom scores have served as the primary endpoint. Objective biomarkers of mast cell burden, such as serum tryptase and the KIT D816V mutation allele fraction, have been designated as key secondary endpoints. While specific data for this compound as a predefined secondary endpoint in these large registrational trials is not prominently published, the robust data from other objective biomarkers illustrates their role. Urinary prostaglandins, including metabolites of PGD2 and PGF2α, are well-established indicators of mast cell activation and are frequently measured in these studies to provide a more complete picture of the disease.

The following tables summarize data from pivotal trials for systemic mastocytosis, where a patient-reported outcome was the primary endpoint and objective biomarkers were secondary endpoints.

Table 1: Primary Endpoint Data from Key Systemic Mastocytosis Trials

Clinical TrialDrugIndicationPrimary EndpointResultp-value
PIONEER (NCT03731260) AvapritinibIndolent Systemic MastocytosisMean change in Total Symptom Score (TSS) at 24 weeks-15.6 points (Avapritinib) vs. -9.2 points (Placebo)0.003
SUMMIT (NCT05186753) BezuclastinibNon-advanced Systemic MastocytosisMean change in Total Symptom Score (TSS) at 24 weeks-24.3 points (Bezuclastinib) vs. -15.4 points (Placebo)0.0002

Table 2: Key Secondary Endpoint (Biomarker) Data from Systemic Mastocytosis Trials

Clinical TrialDrugBiomarker EndpointResultp-value
PIONEER (NCT03731260) Avapritinib≥50% reduction in serum tryptase at 24 weeks53.9% of patients (Avapritinib) vs. 0% (Placebo)<0.0001
PIONEER (NCT03731260) Avapritinib≥50% reduction in KIT D816V Variant Allele Fraction (VAF)Data supports significant reductionNot explicitly stated
SUMMIT (NCT05186753) Bezuclastinib≥50% reduction in serum tryptase87.4% of patients (Bezuclastinib) vs. 0% (Placebo)<0.0001
EXPLORER (NCT02561988) Avapritinib≥50% reduction in serum tryptase99% of patients achieved reductionNot applicable (single arm)

These results demonstrate a powerful synergy: the primary endpoint captures the patient's experience, while the secondary biomarker endpoints provide objective proof that the drug is hitting its intended biological target—in this case, reducing the overall mast cell burden. A significant reduction in this compound would serve a similar purpose, directly reflecting a decrease in mast cell mediator release.

Signaling Pathways and Experimental Workflow

To understand the significance of this compound, it is crucial to visualize its origin in the prostaglandin biosynthesis pathway and the typical workflow for its measurement in a clinical trial setting.

G cluster_pathway Prostaglandin F2α Metabolism Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/COX-2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a AKR1C3 Metabolite1 15-keto-PGF2α PGF2a->Metabolite1 15-PGDH Metabolite2 13,14-dihydro-15-keto-PGF2α Metabolite1->Metabolite2 Tetranor This compound Metabolite2->Tetranor β-oxidation

Prostaglandin F2α (PGF2α) metabolism to this compound.

The diagram above illustrates the metabolic cascade from arachidonic acid to this compound. Cyclooxygenase (COX) enzymes convert arachidonic acid to PGH2, which is then converted to PGF2α. Through a series of enzymatic steps, PGF2α is metabolized into the stable, urinary metabolite this compound, making it an excellent biomarker for systemic PGF2α production.

G cluster_workflow Experimental Workflow for Urinary this compound Analysis P Patient Enrollment (e.g., Systemic Mastocytosis) S Sample Collection (24-hour Urine) P->S St Sample Storage (-80°C) S->St E Solid Phase Extraction (SPE) (Isolates Prostaglandins) St->E A Analysis (LC-MS/MS) E->A D Data Quantification (ng/mg Creatinine) A->D R Statistical Analysis (Comparison between arms) D->R

Workflow for urinary this compound analysis in clinical trials.

Experimental Protocols

The accurate quantification of urinary this compound is critical for its use as a reliable biomarker. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.

Detailed Protocol for Urinary this compound Quantification via LC-MS/MS:

  • Sample Collection and Handling :

    • Patients are instructed to perform a 24-hour urine collection to account for diurnal variations in mediator release.

    • The collected urine must be kept refrigerated or on ice during the 24-hour period.

    • Immediately following collection, the total volume is recorded, and aliquots are stored at -80°C until analysis to prevent metabolite degradation.

  • Sample Preparation (Solid-Phase Extraction - SPE) :

    • A known volume of the urine sample (e.g., 1 mL) is thawed.

    • An internal standard (typically a stable isotope-labeled version of this compound) is added to each sample to account for extraction inefficiency and matrix effects.

    • The sample is acidified (e.g., with formic acid) to protonate the prostaglandin metabolites.

    • The acidified sample is loaded onto an SPE cartridge (e.g., a C18 reverse-phase column).

    • The cartridge is washed with a weak organic solvent to remove hydrophilic impurities.

    • The prostaglandin metabolites, including this compound, are eluted from the cartridge using a stronger organic solvent like methanol (B129727) or acetonitrile (B52724).

    • The eluate is dried under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Chromatography : The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase column (e.g., C18) is used to separate this compound from other urinary components based on polarity. A gradient elution with solvents like water and acetonitrile (both typically containing a small amount of formic acid) is employed.

    • Mass Spectrometry : The eluent from the HPLC is directed into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

    • Quantification : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native this compound and the stable isotope-labeled internal standard are monitored. The ratio of the peak area of the native analyte to the internal standard is used to calculate the concentration of this compound in the original urine sample against a standard curve.

  • Data Normalization :

    • To account for variations in urine dilution among patients, the final this compound concentration is typically normalized to the urinary creatinine (B1669602) concentration and expressed as ng/mg creatinine.

Conclusion

While this compound is unlikely to serve as a standalone primary endpoint for regulatory approval in most disease areas, its role as a secondary endpoint is invaluable. It provides a non-invasive, objective measure of a drug's pharmacodynamic effect on mast cell mediator production. When used in conjunction with patient-reported outcomes and other biomarkers like serum tryptase, it contributes to a comprehensive and compelling data package that elucidates both the clinical benefit and the biological mechanism of an investigational therapy. For researchers in fields affected by mast cell activation, the robust measurement of urinary this compound should be a strong consideration for inclusion as a key secondary or exploratory endpoint in clinical trial design.

References

Evaluating the Diagnostic Accuracy of Tetranor-PGFM for Preterm Labor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of obstetric diagnostics, the quest for reliable biomarkers to predict preterm labor remains a critical challenge. This guide provides a comprehensive evaluation of the diagnostic accuracy of Tetranor-PGFM, a urinary metabolite of prostaglandin (B15479496) F2α, in comparison to established and emerging methods for predicting preterm labor.

While the direct evidence for this compound is limited, this guide synthesizes available data on its precursor, PGFM, and places it in the context of current diagnostic standards, including fetal fibronectin (fFN) testing and cervical length (CL) measurement. We present quantitative data in structured tables, detail experimental protocols, and provide visualizations of key biological pathways and workflows to facilitate a thorough understanding of the landscape.

Comparative Diagnostic Accuracy

The accurate prediction of preterm labor is essential for timely intervention and improved neonatal outcomes. The following tables summarize the diagnostic performance of various biomarkers and methods. It is important to note that direct comparative studies evaluating this compound against other markers are scarce. The data for PGFM, the immediate precursor to this compound, is presented with the caveat that its utility as a predictive marker is still under investigation, with some conflicting findings in the literature.

Biomarker/MethodSample TypeSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Endpoint
PGFM Plasma--100*-Preterm Delivery
Fetal Fibronectin (fFN) Cervicovaginal Fluid66.787.936.496.2Preterm delivery within 7 days[1]
Albumin/VDBP Dual Marker Cervicovaginal Fluid77.810010098.0Preterm delivery within 7 days[1]
Cervical Length (<25mm) Transvaginal Ultrasound37.392.2--Preterm birth[2]
Cervical Length (<15mm) Transvaginal Ultrasound-8183-True preterm labor[3]

*In a 1986 study, all patients with an initial plasma PGFM concentration ≥ 55 pg/mL delivered preterm[4]. However, a more recent, comprehensive 2024 study suggests that while PGFM levels are elevated during term labor, they do not increase prior to labor onset, questioning their predictive utility.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across studies. Below are representative protocols for the measurement of PGFM via ELISA and the established methods of fetal fibronectin testing and cervical length measurement.

Measurement of Prostaglandin Metabolites (PGFM) by Competitive ELISA (Generalized Protocol)

Due to the lack of commercially available ELISA kits specifically for this compound, a generalized protocol for its precursor, PGFM, is provided. This protocol is based on commercially available kits for other prostaglandin metabolites and should be adapted and validated for the specific analyte.

Principle: This is a competitive immunoassay for the quantitative determination of PGFM in biological fluids. A known amount of PGFM is coated onto a microplate. The sample or standard is added along with a fixed amount of enzyme-conjugated anti-PGFM antibody. The sample PGFM and the coated PGFM compete for binding to the antibody. After washing, a substrate is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of PGFM in the sample.

Materials:

  • Microplate pre-coated with goat anti-rabbit IgG

  • PGFM Standard

  • PGFM Antibody

  • PGFM Conjugate (e.g., HRP-labeled)

  • Assay Buffer

  • Wash Buffer

  • Substrate (e.g., TMB)

  • Stop Solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Urine or plasma samples may require extraction and purification steps to remove interfering substances. Dilute samples as necessary with Assay Buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the PGFM Standard to create a standard curve.

  • Assay: a. Add standards and samples to the appropriate wells of the microplate. b. Add PGFM Conjugate to each well. c. Add PGFM Antibody to each well. d. Incubate the plate, typically for 1-2 hours at room temperature with shaking. e. Wash the plate multiple times with Wash Buffer. f. Add Substrate to each well and incubate for a specified time (e.g., 30 minutes) at room temperature in the dark. g. Add Stop Solution to each well to stop the reaction.

  • Data Analysis: a. Read the absorbance of each well at 450 nm. b. Generate a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the concentration of PGFM in the samples by interpolating from the standard curve.

Fetal Fibronectin (fFN) Test

Principle: The fFN test is a qualitative or quantitative immunoassay that detects the presence of fetal fibronectin in cervicovaginal secretions. fFN is a glycoprotein (B1211001) that acts as an adhesive at the maternal-fetal interface. Its presence in vaginal fluid between 22 and 34 weeks of gestation is associated with an increased risk of preterm birth.

Procedure:

  • A sterile swab is used to collect a sample of cervicovaginal fluid from the posterior fornix of the vagina during a speculum examination.

  • The swab is then placed in a buffer solution.

  • The solution is analyzed using a specific immunoassay platform.

  • Results are typically reported as positive or negative based on a predetermined cutoff (e.g., 50 ng/mL).

Transvaginal Ultrasound for Cervical Length Measurement

Principle: Transvaginal ultrasonography provides a reliable and reproducible measurement of the cervical length. A shortened cervix is a strong predictor of preterm birth.

Procedure:

  • The patient is placed in the dorsal lithotomy position with an empty bladder.

  • A transvaginal ultrasound probe is inserted into the vagina.

  • The probe is positioned to obtain a sagittal view of the cervix, ensuring the internal and external os are visible.

  • The cervical length is measured as a straight line between the internal and external os.

  • Multiple measurements are taken, and the shortest best measurement is recorded.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is essential for a deeper understanding. The following diagrams were generated using the DOT language.

Prostaglandin F2α Signaling Pathway in Myometrial Cells

Prostaglandin F2α (PGF2α), the parent compound of this compound, plays a crucial role in initiating and sustaining uterine contractions during labor. The following diagram illustrates the key signaling cascades activated by PGF2α in myometrial cells.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor binds Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from SR) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway activates NFkB_pathway NF-κB Pathway PKC->NFkB_pathway activates Gene_expression Gene Expression (Contraction-Associated Proteins) Ca2_release->Gene_expression influences MAPK_pathway->Gene_expression regulates NFkB_pathway->Gene_expression regulates

Caption: PGF2α signaling in myometrial cells leading to gene expression for uterine contraction.

Experimental Workflow for Biomarker Comparison

A robust experimental design is fundamental for comparing the diagnostic accuracy of different biomarkers. The following workflow outlines a typical study design for such a comparison.

Biomarker_Workflow Patient_Recruitment Patient Recruitment (Symptomatic for Preterm Labor) Sample_Collection Sample Collection (Urine, Cervicovaginal Fluid) Patient_Recruitment->Sample_Collection Clinical_Assessment Clinical Assessment (Cervical Length Measurement) Patient_Recruitment->Clinical_Assessment Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis Data_Analysis Data Analysis (Sensitivity, Specificity, PPV, NPV) Clinical_Assessment->Data_Analysis Tetranor_PGFM This compound (Urine) Biomarker_Analysis->Tetranor_PGFM fFN fFN (Cervicovaginal Fluid) Biomarker_Analysis->fFN Other_Markers Other Biomarkers Biomarker_Analysis->Other_Markers Tetranor_PGFM->Data_Analysis fFN->Data_Analysis Other_Markers->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: A typical experimental workflow for comparing preterm labor biomarkers.

Conclusion

The evaluation of this compound as a diagnostic marker for preterm labor is still in its nascent stages. While its parent compound, PGF2α, is intrinsically linked to the mechanisms of labor, the predictive value of its urinary metabolite, this compound, remains to be definitively established. Early research on the precursor PGFM has yielded conflicting results, highlighting the need for more rigorous and direct investigation into this compound.

In contrast, fetal fibronectin and cervical length measurement are well-established tools with a significant body of evidence supporting their clinical utility, particularly their high negative predictive value in ruling out imminent preterm birth. The emergence of novel multi-biomarker panels also shows promise for improving predictive accuracy.

For researchers and drug development professionals, the exploration of prostaglandin metabolites like this compound represents a logical avenue for identifying non-invasive and early predictors of preterm labor. However, future studies must focus on establishing robust, standardized assays for this compound and conducting large-scale prospective cohort studies that directly compare its diagnostic performance against current standards of care. Such research is imperative to validate its potential role in enhancing the prediction and management of preterm labor.

References

Comparison of Tetranor-PGFM levels in different biological matrices (urine, plasma, serum)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetranor-PGFM Levels and Detection Methodologies Across Key Biological Matrices.

Introduction

This compound, the major urinary metabolite of prostaglandin (B15479496) F2α (PGF2α), is a critical biomarker for assessing systemic PGF2α production. Its measurement provides valuable insights into various physiological and pathological processes, including inflammation, reproductive health, and cardiovascular disease. The choice of biological matrix—urine, plasma, or serum—for this compound analysis is a pivotal decision in study design, with each offering distinct advantages and disadvantages. This guide provides a comprehensive comparison of this compound levels in these matrices, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal matrix for their specific research needs.

Quantitative Comparison of this compound Levels

The concentration of this compound varies significantly across different biological matrices. Urine typically contains the highest concentrations, reflecting the cumulative systemic production and renal excretion of PGF2α metabolites. In contrast, plasma and serum levels are considerably lower, representing the real-time circulating concentrations of the metabolite. The following table summarizes typical this compound concentrations found in healthy individuals. It is important to note that these values can be influenced by factors such as age, sex, and physiological state (e.g., pregnancy).

Biological MatrixTypical Concentration RangeKey Considerations
Urine 11–59 ng/mL[1]Non-invasive collection; reflects systemic production over time.
11-59 µg/24 hours (males)[2]Requires 24-hour collection for accurate assessment of total output.
7-13 µg/24 hours (females)[2]Levels can be influenced by renal function.
Plasma Basal levels: ~60–100 pg/mLInvasive collection; reflects real-time circulating levels.
Pregnancy peak: 1000–2000 pg/mL[3]Considered a more reliable biomarker of immediate systemic changes than its precursor.[3]
Serum Data not consistently available for direct comparisonProne to ex vivo prostaglandin synthesis during clotting, potentially leading to artificially elevated levels.

Experimental Protocols

Accurate quantification of this compound necessitates robust and validated analytical methods. The two most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA).

Sample Collection and Handling
  • Urine: For 24-hour excretion studies, a complete 24-hour urine collection is required. For spot urine samples, a mid-stream collection is preferable. Samples should be immediately cooled and stored at -20°C or lower to minimize degradation.

  • Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Centrifugation to separate plasma should be performed promptly at a low temperature. The resulting plasma should be stored at -80°C.

  • Serum: Blood should be collected in tubes without anticoagulants and allowed to clot at room temperature for a specified time before centrifugation. The resulting serum should be immediately frozen and stored at -80°C. To minimize ex vivo prostaglandin formation, the clotting time should be standardized.

Sample Preparation and Extraction

Solid Phase Extraction (SPE) for Urine and Plasma (LC-MS/MS)

Solid Phase Extraction is a common method for purifying and concentrating this compound from biological fluids prior to LC-MS/MS analysis.

  • Sample Acidification: Acidify the urine or plasma sample to a pH of approximately 3.0 with a suitable acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then a low-concentration organic solvent (e.g., hexane) to remove interfering substances.

  • Elution: Elute the this compound from the cartridge using an appropriate organic solvent, such as ethyl acetate (B1210297) or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Enzyme Immunoassay (EIA)

Commercial EIA kits are available for the quantification of this compound. The general protocol involves a competitive binding assay where the this compound in the sample competes with a labeled this compound for binding to a limited number of antibody sites. The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample. Sample preparation for EIA may involve dilution and, in some cases, a purification step like SPE to remove interfering substances.

Analytical Quantification

LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution using a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect the transition of the parent ion to a specific daughter ion for this compound. An isotopically labeled internal standard is crucial for accurate quantification.

EIA Analysis

  • Follow the specific instructions provided with the commercial EIA kit. This typically involves adding samples, standards, and enzyme-labeled tracer to antibody-coated microplates, followed by incubation, washing, and addition of a substrate to generate a colorimetric or chemiluminescent signal that is measured using a plate reader.

Signaling Pathways and Experimental Workflows

To visualize the process of PGF2α metabolism and the subsequent analytical workflow for this compound measurement, the following diagrams are provided.

PGF2a_Metabolism Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGF_Synthase PGF Synthase PGH2->PGF_Synthase PGF2a PGF2α PGF_Synthase->PGF2a Metabolism Systemic Metabolism PGF2a->Metabolism Tetranor_PGFM This compound Metabolism->Tetranor_PGFM

PGF2α Metabolism to this compound.

Tetranor_PGFM_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Urine Urine SPE Solid Phase Extraction (SPE) Urine->SPE EIA Enzyme Immunoassay (EIA) Urine->EIA Plasma Plasma Plasma->SPE Plasma->EIA Serum Serum Serum->SPE Serum->EIA LC_MSMS LC-MS/MS SPE->LC_MSMS Data_Analysis Data Analysis & Comparison LC_MSMS->Data_Analysis Quantitative Data EIA->Data_Analysis Quantitative Data

Experimental workflow for this compound analysis.

Conclusion

The choice of biological matrix for this compound measurement is a critical determinant of the biological question that can be addressed.

  • Urine is the preferred matrix for non-invasively assessing systemic, time-averaged PGF2α production. Its high concentration of this compound simplifies detection.

  • Plasma offers a real-time snapshot of circulating this compound levels, making it suitable for studies investigating acute changes in PGF2α synthesis.

  • Serum is generally less recommended due to the potential for ex vivo prostaglandin synthesis during the clotting process, which can lead to artifactually elevated results.

The selection of the analytical method, whether the highly specific and sensitive LC-MS/MS or the more high-throughput EIA, will depend on the specific research question, required sensitivity, and available resources. By carefully considering the characteristics of each matrix and employing a validated analytical protocol, researchers can obtain reliable and meaningful data on this compound levels.

References

Safety Operating Guide

Safe Disposal and Handling of Tetranor-PGFM: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal and handling of Tetranor-PGFM, a key metabolite of prostaglandin (B15479496) F2α. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is typically supplied in a methyl acetate (B1210297) solution. The primary hazards are associated with the solvent.[1][2] Methyl acetate is a highly flammable liquid and vapor, and it can cause serious eye irritation.[1] It may also cause drowsiness or dizziness.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.[1]

  • Hand Protection: Chemical-resistant gloves should be worn.

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.

Quantitative Hazard Data

The hazard ratings for the this compound solution (in methyl acetate) are summarized below, providing a clear indication of the risks.

Hazard Classification SystemRatingDescription
NFPA Rating Health: 2Can cause temporary incapacitation or residual injury.
Fire: 3Can be ignited under almost all ambient temperature conditions.
Reactivity: 0Normally stable, even under fire exposure conditions.
HMIS Rating Health: 2Can cause temporary incapacitation or residual injury.
Fire: 3Can be ignited under almost all ambient temperature conditions.
Reactivity: 0Normally stable, even under fire exposure conditions.

Source: Cayman Chemical Safety Data Sheet

Procedural Guidance: Step-by-Step Disposal

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure workplace safety. Do not dispose of this chemical with household garbage or allow it to enter the sewage system. Disposal must be carried out in accordance with local, regional, and national regulations.

Step 1: Waste Segregation and Collection
  • Identify and Classify: Treat all this compound waste as hazardous chemical waste, specifically as flammable liquid waste due to the methyl acetate solvent.

  • Use Appropriate Containers: Collect liquid waste in a designated, properly sealed, and compatible container. The container should be clearly labeled.

  • Segregate Waste: Do not mix this compound waste with incompatible chemicals. Collect aqueous waste separately from organic solvent waste.

Step 2: Labeling and Storage
  • Labeling: As soon as you begin accumulating waste, affix a hazardous waste label to the container. The label should clearly identify the contents (e.g., "Hazardous Waste: this compound in Methyl Acetate"), the associated hazards (e.g., "Flammable Liquid"), and the date of accumulation.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces. Use secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

Step 3: Disposal of Empty Containers
  • Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., fresh methyl acetate or another appropriate solvent).

  • Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.

  • Final Disposal: Once triple-rinsed, deface or remove all labels from the container. The "empty" container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

Experimental Protocol: Analysis of this compound in Urine

The following is a generalized protocol for the analysis of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for this compound.

Objective: To quantify the concentration of this compound in urine as a biomarker of in vivo PGF2α production.

Materials:

  • Urine samples

  • This compound standard

  • Deuterated this compound internal standard

  • Methanol

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples completely and mix well.

    • Add a known amount of deuterated this compound internal standard to each urine sample.

    • Precipitate proteins by adding methanol.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the pre-treated urine samples onto the SPE cartridges.

    • Wash the cartridges to remove interfering substances.

    • Elute the this compound and the internal standard from the cartridges using an appropriate solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

  • Data Analysis:

    • Quantify the amount of this compound in each sample by comparing its peak area to that of the internal standard and a standard curve.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis urine_sample Urine Sample Collection add_is Add Internal Standard urine_sample->add_is protein_precip Protein Precipitation add_is->protein_precip load_sample Load Sample protein_precip->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analyte Elute Analyte wash_cartridge->elute_analyte dry_reconstitute Dry and Reconstitute elute_analyte->dry_reconstitute lcms_analysis LC-MS/MS Analysis dry_reconstitute->lcms_analysis data_quant Data Quantification lcms_analysis->data_quant disposal_workflow cluster_handling In-Lab Handling cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A Use of this compound in Experiments B Generation of Liquid & Solid Waste A->B C Segregate into Flammable Liquid Waste B->C D Label with Hazardous Waste Tag C->D E Store in Secondary Containment D->E F Arrange for Professional Collection E->F G Documentation and Record Keeping F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetranor-PGFM

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Tetranor-PGFM, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the proper handling of specialized compounds is paramount. This guide provides immediate, essential safety and logistical information for working with this compound, a key urinary metabolite of Prostaglandin F2α. Adherence to these procedures is critical, as this compound is supplied in a methyl acetate (B1210297) solution, a highly flammable liquid that presents significant handling considerations.

Immediate Safety Concerns and Required Personal Protective Equipment (PPE)

The primary hazard associated with this compound as supplied is the solvent, methyl acetate. It is a highly flammable liquid and vapor, can cause serious eye irritation, and may lead to drowsiness or dizziness.[1] Therefore, a comprehensive approach to personal protection is non-negotiable.

Recommended Personal Protective Equipment (PPE) for Handling this compound in Methyl Acetate:

PPE CategorySpecificationRationale
Hand Protection Neoprene or Butyl Rubber GlovesMethyl acetate shows poor resistance to nitrile and latex gloves. Neoprene and butyl rubber provide better protection against this solvent.[2][3] Always inspect gloves for degradation or punctures before use.
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect against splashes of the methyl acetate solution, which can cause serious eye irritation.[1][4][5]
Body Protection Flame-resistant lab coat or gown.To protect against accidental spills and splashes of the flammable solvent.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of methyl acetate vapors, which can cause drowsiness or dizziness.[1][6]

Operational Plan: Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to mitigate the risks associated with this compound in its methyl acetate solvent.

Handling Procedures:
  • Work in a Controlled Environment : All handling of the this compound solution should be conducted in a well-ventilated chemical fume hood.[6]

  • Eliminate Ignition Sources : Keep the solution away from open flames, hot surfaces, sparks, and any other potential ignition sources.[1][5] Use non-sparking tools when opening or handling containers.[1]

  • Grounding and Bonding : To prevent static electricity discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[7]

  • Aliquotting and Dilutions : When preparing dilutions, do so under a gentle stream of nitrogen to evaporate the methyl acetate.[8] Immediately add the solvent of choice. This compound is soluble in ethanol, DMSO, and dimethylformamide at approximately 100 mg/ml.[8]

  • Avoid Aerosol Formation : Handle the solution gently to prevent the formation of aerosols.[1]

Storage Protocol:
  • Temperature : Store the this compound solution at -80°C for long-term stability.[8]

  • Container : Keep the container tightly sealed to prevent solvent evaporation and contamination.[7]

  • Location : Store in a designated, well-ventilated, and flame-proof area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9][10]

  • Labeling : Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.[5]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[11]

  • Container : Collect all waste, including empty containers and contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, leak-proof, and chemically compatible waste container.[9][11] The original container may be suitable for waste accumulation.[11]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound in Methyl Acetate".[11]

  • Storage of Waste : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[11]

  • Institutional Procedures : Follow your institution's specific procedures for the final disposal of chemical waste. Contact your Environmental Health and Safety (EHS) office for guidance.[11]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound by changing the solvent from methyl acetate.

Materials:

  • This compound in methyl acetate

  • Appropriate Personal Protective Equipment (see table above)

  • Chemical fume hood

  • Source of dry nitrogen gas with a regulator and tubing

  • Vial for the final stock solution

  • Solvent of choice (e.g., ethanol, DMSO, dimethylformamide)

  • Micropipettes

Procedure:

  • Ensure all work is performed in a certified chemical fume hood.

  • Don the appropriate PPE, including neoprene or butyl rubber gloves, a flame-resistant lab coat, and safety goggles.

  • Carefully open the vial of this compound in methyl acetate.

  • Under a gentle stream of dry nitrogen, carefully evaporate the methyl acetate solvent.

  • Once the solvent has evaporated, immediately add the desired volume of the new solvent (e.g., ethanol, DMSO) to the vial.[8]

  • Gently vortex or pipette to ensure the this compound is fully dissolved.

  • Tightly cap the new stock solution, label it clearly with the compound name, concentration, solvent, and date, and store at the appropriate temperature.

Tetranor_PGFM_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Don Appropriate PPE b Work in Chemical Fume Hood a->b c Verify No Ignition Sources b->c d Open this compound Vial c->d Proceed to Handling e Evaporate Methyl Acetate (N2 Stream) d->e f Add New Solvent e->f g Ensure Complete Dissolution f->g h Cap and Label New Stock g->h i Store at -80°C h->i Store Solution j Collect Waste in Labeled Container h->j Dispose of Waste k Store Waste in Designated Area j->k l Follow Institutional EHS Protocol k->l

Caption: Workflow for the safe handling and preparation of this compound solutions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.